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  • Product: 1,2-DIMETHYL-3-NITROBENZENE
  • CAS: 25168-04-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Dimethyl-3-nitrobenzene (CAS 83-41-0)

Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of 1,2-dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene. Intended for researchers, chemists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dimethyl-3-nitrobenzene, also known as 3-nitro-o-xylene. Intended for researchers, chemists, and professionals in drug development and chemical synthesis, this document delves into the compound's core properties, synthesis, reactivity, applications, and critical safety protocols. The information is structured to offer not just data, but actionable insights grounded in established scientific principles.

Core Identification and Molecular Structure

1,2-Dimethyl-3-nitrobenzene is an aromatic organic compound classified as a nitro derivative of o-xylene. It is a key intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals and dyes.[1]

  • IUPAC Name: 1,2-Dimethyl-3-nitrobenzene[2]

  • Synonyms: 3-Nitro-o-xylene, 2,3-Dimethylnitrobenzene[3][4]

  • CAS Number: 83-41-0[3]

  • Molecular Formula: C₈H₉NO₂[3][4]

  • Molecular Weight: 151.16 g/mol [3][4]

The molecular architecture, consisting of a benzene ring substituted with two adjacent methyl groups and a nitro group, dictates its chemical behavior and reactivity.

Caption: Molecular structure of 1,2-Dimethyl-3-nitrobenzene.

Physicochemical Properties

1,2-Dimethyl-3-nitrobenzene is typically a pale yellow liquid or oil under ambient conditions.[1][3] Its physical state is temperature-dependent, with a melting point near room temperature. The compound is sparingly soluble in water but exhibits good solubility in most organic solvents.[3][5] These properties are crucial for selecting appropriate solvent systems in reaction and purification processes.

PropertyValueSource(s)
Appearance Pale yellow oil / Yellow liquid[1][3][5]
Melting Point 7-9 °C / 44.6 - 48.2 °F[5][6][7]
Boiling Point 245 °C / 473 °F at 760 mmHg[5][6][7]
Density 1.129 - 1.140 g/mL at 20-25 °C[1][7][8]
Flash Point 107 °C / 224.6 °F[6][9]
Water Solubility 117 mg/L at 25 °C (Insoluble)[1][5]
Refractive Index (n20/D) 1.543 - 1.544[3][7]
log Kₒw (Octanol/Water) 2.83[3][8]
Vapor Pressure 0.0172 mmHg at 25 °C[1][3]

Synthesis and Reactivity Profile

Manufacturing Process

The primary industrial synthesis of 1,2-dimethyl-3-nitrobenzene is achieved through the electrophilic nitration of o-xylene.[3] This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid.[10]

A significant challenge in this synthesis is the formation of a constitutional isomer, 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene). The directing effects of the two methyl groups on the aromatic ring lead to a nearly 1:1 mixture of the 3-nitro and 4-nitro products.[3] Their close boiling points necessitate a multi-step purification process, often involving initial vacuum distillation followed by fractional crystallization (a "sweating" process) to achieve high purity.[3] Recent research has explored the use of solid acid catalysts to improve the regioselectivity of the nitration, aiming to increase the yield of the desired 3-nitro isomer and simplify purification.[10]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Intermediates o_xylene o-Xylene nitration Electrophilic Nitration Reaction o_xylene->nitration nitrating_mixture Nitrating Mixture (HNO₃ / H₂SO₄) nitrating_mixture->nitration separation Phase Separation nitration->separation product_mixture Mixture of: - 1,2-Dimethyl-3-nitrobenzene - 1,2-Dimethyl-4-nitrobenzene separation->product_mixture distillation Vacuum Distillation crystallization Fractional Crystallization (Sweating Process) distillation->crystallization final_product Purified 1,2-Dimethyl-3-nitrobenzene crystallization->final_product product_mixture->distillation

Sources

Exploratory

3-Nitro-o-xylene: Molecular Profiling, Synthetic Causality, and Applications in Advanced Drug Development

Executive Summary In the landscape of pharmaceutical synthesis and fine chemical engineering, 3-nitro-o-xylene (systematically known as 1,2-dimethyl-3-nitrobenzene) serves as a foundational building block. As a highly re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis and fine chemical engineering, 3-nitro-o-xylene (systematically known as 1,2-dimethyl-3-nitrobenzene) serves as a foundational building block. As a highly reactive aromatic intermediate, its precise regiochemistry is leveraged to synthesize complex downstream active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid[1][2]. This technical guide elucidates the physicochemical properties of 3-nitro-o-xylene, deconstructs the causality behind its synthetic protocols, and maps its critical trajectory within modern drug development workflows.

Molecular Architecture and Physicochemical Profiling

Understanding the physical and chemical behavior of 3-nitro-o-xylene requires a rigorous look at its molecular parameters. The compound features a benzene ring substituted with two adjacent methyl groups (ortho-xylene core) and a strongly electron-withdrawing nitro group at the 3-position. This specific steric and electronic environment dictates its boiling point, density, and susceptibility to catalytic reduction[3][4].

Table 1: Quantitative Physicochemical Data for 3-Nitro-o-xylene

PropertyValue
IUPAC Name 1,2-dimethyl-3-nitrobenzene
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS Number 83-41-0
Boiling Point 245 °C
Melting Point 7–9 °C
Density 1.129 g/mL (at 25 °C)
Exact Mass 151.0633 Da

Data aggregated from standardized chemical repositories[3][4].

Synthetic Methodologies: Regioselective Nitration

The industrial and laboratory-scale synthesis of 3-nitro-o-xylene relies heavily on the electrophilic aromatic substitution of o-xylene. The primary challenge in this synthesis is controlling regioselectivity to favor the 3-nitro isomer over the 4-nitro isomer, while strictly preventing over-nitration (dinitro-compounds).

Protocol 1: Low-Temperature Regioselective Nitration of o-Xylene

This methodology utilizes a tightly controlled thermal environment to dictate the kinetic outcome of the reaction[5].

  • Step 1: System Equilibration: Charge a jacketed reaction vessel with 50 g of o-xylene. Circulate a cooling fluid to bring the internal temperature to a strict thermal window of -10 °C to 0 °C .

    • Causality: Nitration is highly exothermic. Sub-zero temperatures prevent thermal runaway, suppress the formation of dinitro-o-xylene byproducts, and kinetically favor mononitration, allowing for a predictable isomer ratio.

  • Step 2: Electrophilic Addition: Prepare a nitrating "mixed acid" solution comprising 100 g of concentrated sulfuric acid ( H2​SO4​ ) and 50 g of nitric acid ( HNO3​ , d. 1.4). Add this mixture dropwise to the o-xylene under vigorous mechanical stirring.

    • Causality: Sulfuric acid acts as a catalyst and dehydrating agent, protonating the nitric acid to generate the highly reactive nitronium ion ( NO2+​ ). Vigorous stirring is mandatory to overcome the biphasic nature of the mixture and ensure uniform heat dissipation.

  • Step 3: Quenching and Phase Separation: Upon completion of the addition, continue stirring for 30 minutes, then carefully pour the reaction mixture over 500 mL of crushed ice and water. Extract the organic layer using diethyl ether.

    • Causality: Ice quenching immediately halts the generation of nitronium ions, locking in the final product ratio and preventing oxidative degradation of the methyl groups.

  • Step 4: Fractional Distillation: Wash the organic layer with a mild alkaline solution to neutralize residual acid, dry over anhydrous sodium sulfate, and subject the crude mixture to fractional distillation under reduced pressure (e.g., 15 mm Hg) to separate the 3-nitro-o-xylene fraction from the 4-nitro isomer.

Translation into Drug Development: The Mefenamic Acid Pathway

In drug development, 3-nitro-o-xylene is rarely the final product; it is a critical precursor. The global demand for 3-nitro-o-xylene is heavily driven by its role in synthesizing 3-amino-o-xylene (2,3-xylidine), which is subsequently coupled to form mefenamic acid—an API used globally for pain management and dysmenorrhea[1][2].

Protocol 2: Chemoselective Catalytic Hydrogenation

To convert 3-nitro-o-xylene to 3-amino-o-xylene, modern pharmaceutical synthesis eschews harsh dissolving-metal reductions (which generate heavy metal waste) in favor of green, catalytic hydrogenation[6].

  • Step 1: Catalyst Loading: In a high-pressure fixed-bed reactor, load a noble metal catalyst, preferably Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), at a metal loading of 0.5–3 wt%.

  • Step 2: Pressurization and Thermal Activation: Introduce 3-nitro-o-xylene into the reactor. Purge the system with inert nitrogen, then pressurize with Hydrogen ( H2​ ) gas to 1.0–3.5 MPa . Elevate the temperature to 60–200 °C .

    • Causality: The Pd/C catalyst facilitates the chemoselective reduction of the nitro group to an amine. The specific pressure and temperature window ensures complete conversion without hydrogenolyzing the aromatic ring or cleaving the methyl groups, maintaining high atom economy.

  • Step 3: Reaction Monitoring: The reaction is self-validating; completion is indicated when hydrogen uptake ceases. The resulting 3-amino-o-xylene is then purified and subjected to an Ullmann-type coupling with o-chlorobenzoic acid to yield mefenamic acid.

Visualizing the Synthetic Logic

To encapsulate the trajectory of 3-nitro-o-xylene from raw material to pharmaceutical API, the following logical workflow maps the chemical transformations and intermediate states.

G N1 o-Xylene (Starting Material) N2 Regioselective Nitration (-10°C to 0°C, HNO3/H2SO4) N1->N2 N3 3-Nitro-o-xylene (C8H9NO2, MW: 151.16) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2, 1.0-3.5 MPa) N3->N4 N5 3-Amino-o-xylene (Pharmaceutical Intermediate) N4->N5 N6 Ullmann Coupling (with o-Chlorobenzoic acid) N5->N6 N7 Mefenamic Acid (NSAID API) N6->N7

Workflow of 3-nitro-o-xylene synthesis and its translation into Mefenamic Acid API.

Analytical Validation and Process Monitoring

To ensure the trustworthiness of the synthesis, continuous analytical validation is required. In industrial settings, the nitration of o-xylene is monitored using online spectroscopy . This technology provides real-time spectral information, allowing chemists to track the conversion rate and the exact ratio of 3-nitro-o-xylene to 4-nitro-o-xylene[7].

By analyzing the peak areas of characteristic functional groups dynamically, process engineers can adjust thermal parameters on the fly, shortening the R&D cycle by up to 10 times compared to traditional offline laboratory sampling (such as post-reaction GC-MS)[7]. For final batch release, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard to verify the exact molecular weight (151.16 g/mol ) and confirm the absence of dinitro impurities.

References

  • PubChem - 1,2-Dimethyl-3-nitrobenzene (CID 6739) . National Center for Biotechnology Information. Available at:[Link]

  • The Chemistry of Vitamin E. XX.1 The Preparation of o-Xylohydroquinone . Journal of the American Chemical Society. Available at: [Link]

  • Method for preparing o-xylene through 3-nitro-o-xylene (Patent CN107721804B). Google Patents.
  • 3-Nitro-o-Xylene Market Share, Size and Industry Growth Analysis . IndustryARC. Available at: [Link]

  • Research on o-xylene nitration reaction process . JINSP Technologies. Available at: [Link]

Sources

Foundational

Comprehensive Physicochemical Profiling of 1,2-Dimethyl-3-nitrobenzene: Phase Transitions and Experimental Methodologies

Executive Summary 1,2-Dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene) is a critical aromatic intermediate utilized in the synthesis of agrochemicals, pharmaceuticals, and specialized sensor technologies. For res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene) is a critical aromatic intermediate utilized in the synthesis of agrochemicals, pharmaceuticals, and specialized sensor technologies. For researchers and drug development professionals, understanding its exact thermodynamic profile—specifically its relatively low melting point and high boiling point—is paramount for process chemistry, storage, and purification scaling.

This whitepaper provides an authoritative analysis of the phase transitions of 1,2-dimethyl-3-nitrobenzene, exploring the structural causality behind its physical state, detailing its industrial separation logic, and providing self-validating experimental protocols for precise thermodynamic characterization.

Quantitative Physicochemical Profile

The following table synthesizes the core physical and thermodynamic properties of 1,2-dimethyl-3-nitrobenzene, establishing the baseline metrics required for laboratory handling and industrial scale-up [1] [2].

PropertyValue / DescriptionExperimental Causality / Note
IUPAC Name 1,2-Dimethyl-3-nitrobenzeneSystematic nomenclature.
CAS Number 83-41-0Unique numerical identifier.
Molecular Formula C₈H₉NO₂Contains an aromatic ring, two methyls, one nitro group.
Molecular Weight 151.16 g/mol Standard molar mass.
Physical State (20 °C) Pale yellow liquid / oilExists near its melting point at ambient conditions.
Melting Point 7 °C to 15 °CVaries slightly based on crystalline purity and polymorphs.
Boiling Point 244 °C to 246 °CHigh BP driven by strong dipole-dipole interactions.
Density 1.129 g/mL (at 25 °C)Denser than water due to the heavy nitro substitution.
Vapor Pressure 13 Pa (at 25 °C)Low volatility at room temperature.

The Structural Causality of Phase Transitions

In drug development and materials science, physical properties are not merely numbers to be memorized; they are macroscopic manifestations of molecular geometry. 1,2-Dimethyl-3-nitrobenzene presents a fascinating thermodynamic dichotomy: a high boiling point paired with a remarkably low melting point.

The Low Melting Point (7–15 °C): Steric Disruption

Unlike highly symmetric nitroaromatics (e.g., 1,4-dinitrobenzene) which form rigid, high-melting crystal lattices, 1,2-dimethyl-3-nitrobenzene melts near or below room temperature [1].

  • Causality: The spatial proximity of the two adjacent methyl groups (at positions 1 and 2) and the nitro group (at position 3) creates severe steric hindrance. To relieve this strain, the bulky nitro group is forced to twist out of the planar alignment with the benzene ring. This out-of-plane geometry heavily disrupts intermolecular π−π stacking. Consequently, the crystal lattice is weakly bound, requiring minimal thermal energy (ambient heat) to break, resulting in a low melting point.

The High Boiling Point (245 °C): Dipole-Dipole Cohesion

While the crystal lattice is easily broken, transitioning the resulting liquid into a gas requires significant energy [2].

  • Causality: The nitro group is highly electronegative, creating a strong permanent molecular dipole. In the liquid phase, these dipoles align and attract one another strongly. Overcoming these cohesive dipole-dipole forces to achieve vaporization requires substantial thermal input, pushing the boiling point to ~245 °C.

Industrial Separation Logic: The Sweating Process

During the industrial nitration of o-xylene, the reaction yields a nearly 1:1 isomeric mixture of 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene [1].

Because their boiling points are nearly identical, standard fractional vacuum distillation is highly inefficient for separation. Instead, process chemists rely on a thermodynamic technique known as the "sweating process" (fractional melt crystallization). This process directly exploits the distinct melting point differentials between the isomers. The mixture is cooled until it solidifies, and then the temperature is slowly raised. The isomer with the lower melting point "sweats" out as a liquid, leaving the higher-melting isomer behind as a purified solid crystal.

Separation Nitration Nitration of o-Xylene Mix 1:1 Isomeric Mixture (3-Nitro & 4-Nitro) Nitration->Mix Distill Vacuum Distillation (Close BP separation) Mix->Distill Sweat Sweating Process (Exploiting MP Δ) Distill->Sweat Enriched Fraction Pure3 Pure 1,2-Dimethyl- 3-nitrobenzene Sweat->Pure3 Melt Crystallization

Fig 1: Industrial separation of nitroxylene isomers exploiting melting point differentials.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of phase transitions must utilize self-validating methodologies. Standard visual capillary methods are inadequate for 1,2-dimethyl-3-nitrobenzene due to its near-ambient melting point and high-temperature boiling behavior.

Protocol 1: High-Precision Melting Point via Cryo-DSC
  • Causality for Choice: Capillary melting point apparatuses suffer from thermal lag and ambient heat ingress, making them highly inaccurate for substances melting between 7 °C and 15 °C. Differential Scanning Calorimetry (DSC) provides thermodynamic precision by measuring exact heat flow.

  • Self-Validation Step: Prior to sample analysis, the DSC is calibrated using a high-purity standard with a known near-ambient melting point (e.g., Cyclohexane, MP = 6.5 °C) to validate the temperature axis.

Step-by-Step Methodology:

  • Sample Preparation: Encapsulate 3–5 mg of >99% pure 1,2-dimethyl-3-nitrobenzene [3] in a hermetically sealed aluminum pan. The hermetic seal prevents any volatilization during heating.

  • Cryo-Cooling: Purge the DSC cell with dry nitrogen (50 mL/min) to prevent condensation. Use a liquid nitrogen cooling accessory (LNCA) to ramp the temperature down to -40 °C at 10 °C/min. Rationale: Deep cooling ensures the sample is fully crystallized into its most stable polymorphic state before melting.

  • Isothermal Equilibration: Hold at -40 °C for 5 minutes to ensure thermal equilibrium across the sample pan.

  • Heating Ramp: Heat the sample at a strictly controlled rate of 5 °C/min up to 30 °C.

  • Data Synthesis: The melting point is mathematically defined by the extrapolated onset temperature of the endothermic melting peak, representing the true thermodynamic melting point.

Protocol 2: Boiling Point Determination via Micro-Ebulliometry
  • Causality for Choice: Simple distillation setups often suffer from superheating, especially for high-boiling viscous nitroaromatics. A micro-ebulliometer equipped with a Cottrell pump continuously sprays the boiling liquid-vapor mixture over the thermowell, ensuring true liquid-vapor equilibrium.

  • Self-Validation Step: The system pressure is continuously monitored using a digital barometer. The observed boiling point is mathematically corrected to standard atmospheric pressure (760 mmHg) using the Sydney Young equation, validating the result against environmental variables.

Step-by-Step Methodology:

  • Apparatus Setup: Charge the micro-ebulliometer with 10 mL of the sample. Insert a calibrated Pt100 RTD (Resistance Temperature Detector) into the thermowell.

  • Heating: Apply controlled electrical heating to the boiling flask. Adjust the rheostat until a steady reflux is achieved.

  • Equilibration: Allow the Cottrell pump to actively circulate the liquid-vapor mixture over the RTD for at least 15 minutes. Rationale: This ensures thermal equilibrium and prevents the measurement of transient superheated spikes.

  • Data Acquisition: Record the temperature once it remains stable (±0.1 °C) for 5 consecutive minutes.

  • Pressure Correction: Record the ambient barometric pressure and apply the correction factor to normalize the data to 245 °C at 760 mmHg [2].

Workflow Start Raw 3-Nitro-o-xylene Purity Purity Assessment (GC-MS, >99%) Start->Purity Thermal Thermal Characterization Purity->Thermal Verified MP Melting Point (7-15 °C) Cryo-DSC Analysis Thermal->MP BP Boiling Point (245 °C) Ebulliometric Method Thermal->BP Output Thermodynamic Profile Validation MP->Output BP->Output

Fig 2: Analytical workflow for the thermodynamic profiling of 1,2-dimethyl-3-nitrobenzene.

References

  • National Center for Biotechnology Information (PubChem). "1,2-Dimethyl-3-nitrobenzene - Compound Summary." PubChem Database.
  • Fisher Scientific. "Safety Data Sheet: 3-Nitro-o-xylene." Thermo Fisher Scientific Chemicals.
  • Sigma-Aldrich. "1,2-Dimethyl-3-nitrobenzene Selectophore™, ≥99.0%." MilliporeSigma Product Catalog.
Exploratory

The Chemical Architecture of Nitroxylenes: A Comparative Analysis of 3-Nitro-o-xylene and Nitro-m-xylene Isomers

Executive Summary The selective nitration of xylenes is a critical transformation in the synthesis of advanced agrochemicals, pharmaceuticals, and energetic materials. Understanding the structural isomerism between 3-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective nitration of xylenes is a critical transformation in the synthesis of advanced agrochemicals, pharmaceuticals, and energetic materials. Understanding the structural isomerism between 3-nitro-o-xylene and the isomers of nitro-m-xylene is essential for controlling reaction pathways and optimizing product yields. This whitepaper provides an in-depth technical analysis of the structural, electronic, and mechanistic differences between these isomers. By examining field-proven continuous-flow and shape-selective catalytic protocols, this guide establishes a self-validating framework for researchers to achieve high regioselectivity in electrophilic aromatic substitutions.

Structural and Electronic Profiling

The physicochemical properties and reactivity of nitroxylenes are dictated by the relative positions of the two electron-donating methyl groups and the electron-withdrawing nitro group.

  • 3-Nitro-o-xylene (1,2-Dimethyl-3-nitrobenzene): In o-xylene, the methyl groups occupy the 1 and 2 positions. Nitration at the 3-position results in three contiguous substituents. This tightly packed 1,2,3-arrangement induces significant steric strain[1]. The steric bulk of the adjacent methyl group forces the nitro group slightly out of coplanarity with the benzene ring, reducing its resonance overlap and increasing the molecular dipole moment. This dense packing is reflected in its higher density compared to m-xylene derivatives.

  • Nitro-m-xylene Isomers: In m-xylene, the methyl groups are at the 1 and 3 positions. This meta-arrangement allows the methyl groups to synergistically reinforce electron density at the 2, 4, and 6 positions[2]. However, the 2-position is sandwiched between the two methyl groups, creating a highly sterically hindered environment. Consequently, 4-nitro-m-xylene (1,3-dimethyl-4-nitrobenzene) is the thermodynamically and kinetically favored major product, while 2-nitro-m-xylene is formed in much smaller quantities[3].

Quantitative Data: Physicochemical Comparison
Property3-Nitro-o-xylene4-Nitro-m-xylene2-Nitro-m-xylene
IUPAC Name 1,2-Dimethyl-3-nitrobenzene1,3-Dimethyl-4-nitrobenzene1,3-Dimethyl-2-nitrobenzene
CAS Number 83-41-0[1]89-87-2[4]81-20-9[5]
Boiling Point 240 °C[1]244 °C[6]225 °C[5]
Melting Point 15 °C[1]7–9 °C[6]14–16 °C[5]
Density (at 25 °C) 1.135 g/cm³[1]1.117 g/cm³[6]1.112 g/cm³[5]
Appearance Pale yellow liquidYellow liquidColorless to light yellow liquid

Mechanistic Pathways of Nitration

The nitration of xylenes proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism, driven by the attack of the nitronium ion (NO₂⁺) on the electron-rich aromatic ring.

Causality of Regioselectivity:

  • o-Xylene: The methyl groups direct the incoming electrophile to the 3 and 4 positions. While the 4-position is less sterically hindered (yielding 4-nitro-o-xylene as a major product), the 3-position still undergoes significant substitution due to the strong ortho-directing effect of the adjacent methyl group[7].

  • m-Xylene: The synergistic directing effects of the meta-methyl groups strongly activate the 2, 4, and 6 positions. Because the 4 and 6 positions are equivalent and far less sterically encumbered than the 2-position, 4-nitro-m-xylene dominates the product profile[2].

NitrationPathways Start Xylene Isomers (Dimethylbenzenes) oXylene o-Xylene (1,2-dimethylbenzene) Start->oXylene mXylene m-Xylene (1,3-dimethylbenzene) Start->mXylene NitratingAgent Nitronium Ion (NO2+) Electrophilic Attack WhelandO Sigma Complex (Ortho Directing) NitratingAgent->WhelandO Attack on o-xylene WhelandM Sigma Complex (Reinforced Directing) NitratingAgent->WhelandM Attack on m-xylene oXylene->NitratingAgent mXylene->NitratingAgent Prod3NOX 3-nitro-o-xylene (Sterically Hindered) WhelandO->Prod3NOX Prod4NOX 4-nitro-o-xylene (Major Product) WhelandO->Prod4NOX Prod2NMX 2-nitro-m-xylene (Highly Hindered) WhelandM->Prod2NMX Prod4NMX 4-nitro-m-xylene (Major Product) WhelandM->Prod4NMX

Fig 1: Electrophilic aromatic substitution pathways for o-xylene and m-xylene nitration.

Experimental Protocols for Selective Nitration

To achieve high purity and selectivity, modern chemical engineering relies on advanced reactor designs and catalytic systems. The following protocols are designed as self-validating systems to ensure reproducibility and safety.

Protocol 1: Continuous-Flow Nitration of o-Xylene

Causality & Rationale: Traditional batch nitration of o-xylene is highly exothermic, often leading to localized thermal spikes ("hot spots") that promote unwanted dinitrification and phenolic impurities[8]. Utilizing a continuous-flow tubular microreactor ensures rapid heat dissipation and precise control over residence time, effectively suppressing secondary reactions[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the nitrating mixture (fuming nitric acid or a specific H₂SO₄/HNO₃ ratio) in a jacketed vessel maintained at 0–5 °C to prevent premature degradation.

  • Reactor Priming: Prime a jacketed PTFE tubular reactor with an inert solvent. Set the thermostatic cooling bath to strictly maintain the reactor at 50 °C.

  • Injection & Mixing: Using precision HPLC or syringe pumps, independently pump the o-xylene and the nitrating mixture into a micromixer (T-junction) to ensure instantaneous, homogenous mixing.

  • Residence Time Control (Self-Validation): Adjust the flow rates to achieve a residence time of exactly 2 to 5 minutes. Validation Check: Continuously monitor the thermal sensors along the reactor tube; a flat thermal profile confirms the absence of hot spots, validating that the reaction remains in the mononitration regime[8].

  • Quenching & Isolation: Direct the reactor effluent into an inline ice-water quench bath. Separate the organic phase, neutralize with 10% Na₂CO₃, and analyze via GC/MS to quantify the 3-nitro-o-xylene to 4-nitro-o-xylene ratio.

Protocol 2: Shape-Selective Nitration of m-Xylene using Zeolite Catalysts

Causality & Rationale: While m-xylene naturally favors nitration at the 4-position, achieving >95% regioselectivity requires suppressing attack at the 2-position. Large-pore acidic zeolites (e.g., H-Y or H-mordenite) provide shape-selective catalysis. The confined pore architecture physically accommodates the transition state for 4-nitro-m-xylene while sterically rejecting the bulkier transition state required for 2-nitro-m-xylene[9].

Step-by-Step Methodology:

  • Catalyst Activation: Calcine the H-Y zeolite catalyst (Si/Al ratio = 40) in a furnace at 500 °C for 4 hours under vacuum to strip adsorbed moisture and fully expose the internal acidic sites[2].

  • Reactor Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and under an argon atmosphere, combine 0.12 mol of m-xylene, 2.0 g of the activated zeolite, and polyphosphoric acid as a modifier[9].

  • Electrophile Addition: Heat the mixture to 50 °C. Add 0.1 mol of 98% nitric acid dropwise via an addition funnel over 30 minutes. The slow addition controls the exotherm.

  • Reaction Monitoring (Self-Validation): Mechanically stir the mixture at 50 °C. Validation Check: Every 15 minutes, draw a 10 µL aliquot, dilute in dichloromethane, and analyze via rapid HPLC/MS. The system validates completion when the m-xylene peak stabilizes and no dinitro-byproducts are detected[9].

  • Isolation: Filter the reaction mass to recover the solid zeolite. Wash the organic filtrate, dry over anhydrous Na₂SO₄, and perform fractional distillation to yield highly pure 4-nitro-m-xylene.

Analytical Characterization

Differentiating these isomers requires robust analytical techniques due to their similar molecular weights (151.16 g/mol ).

  • Gas Chromatography-Mass Spectrometry (GC/MS): The isomers can be separated based on their boiling points and dipole moments. 4-nitro-m-xylene exhibits a distinct Kovats retention index (approx. 1205 on a semi-standard non-polar column)[3].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is the definitive tool for structural assignment. 3-nitro-o-xylene displays a contiguous aromatic proton splitting pattern (doublet, triplet, doublet) due to the adjacent protons at positions 4, 5, and 6. In contrast, 4-nitro-m-xylene features an isolated proton at position 2 (a singlet with fine meta-coupling), allowing for rapid and unambiguous identification.

Sources

Foundational

A Comprehensive Technical Guide to 3-Nitro-o-xylene (PubChem CID: 6739)

For Researchers, Scientists, and Drug Development Professionals Core Identification and Chemical Identity 3-Nitro-o-xylene, systematically named 1,2-Dimethyl-3-nitrobenzene, is an aromatic compound with the chemical form...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Chemical Identity

3-Nitro-o-xylene, systematically named 1,2-Dimethyl-3-nitrobenzene, is an aromatic compound with the chemical formula C₈H₉NO₂.[1] It is characterized by a benzene ring substituted with two methyl groups at positions 1 and 2, and a nitro group at position 3.[2] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

IdentifierValueSource
PubChem CID 6739PubChemLite[3]
CAS Number 83-41-0CymitQuimica[2]
Molecular Formula C₈H₉NO₂ChemicalBook[1]
Molecular Weight 151.16 g/mol ChemicalBook[1]
InChI Key FVHAWXWFPBPFOS-UHFFFAOYSA-NCymitQuimica[2]
SMILES CC1=C(C(=CC=C1)[O-])CPubChemLite[3]
Synonyms 1,2-Dimethyl-3-nitrobenzene, 2,3-Dimethylnitrobenzene, 3-Nitro-ortho-xyleneCymitQuimica[2]

The structural arrangement of 3-Nitro-o-xylene is visualized in the following diagram:

Caption: Molecular structure of 3-Nitro-o-xylene.

Physicochemical Properties

3-Nitro-o-xylene is typically a clear, yellowish liquid after melting.[1] It is insoluble in water but moderately soluble in organic solvents.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueUnitSource
Appearance Clear yellowish liquid after melting-ChemicalBook[1]
Melting Point 7-9°CChemicalBook[1]
Boiling Point 245°CChemicalBook[1]
Density 1.129g/mL at 25°CChemicalBook[1]
Flash Point 107°CAMBS Life Science[4]
Refractive Index 1.543at 20°CChemicalBook[1]
Water Solubility 117mg/L at 25°CECHEMI[5]
Vapor Pressure 0.0172mm Hg at 25°CECHEMI[5]
Vapor Density 5.22(Air = 1)ECHEMI[5]

Synthesis and Reactivity

Synthesis: The primary industrial synthesis of 3-nitro-o-xylene involves the nitration of o-xylene.[5] This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid).[5][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of o-xylene.

A general laboratory-scale procedure is as follows:

  • Cool o-xylene to -10°C.

  • Under vigorous stirring, slowly add a pre-cooled mixed acid solution (e.g., 1 part 66% nitric acid and 2 parts 98% sulfuric acid).

  • Maintain the reaction temperature between -10 and -5°C during the addition.

  • After the addition is complete, continue stirring for approximately 30 minutes.

  • Allow the layers to separate and remove the lower waste acid layer.

  • Wash the upper organic layer sequentially with water, a 5% sodium hydroxide solution, and again with water.

  • The crude product can then be purified by steam distillation followed by fractional distillation to yield 3-nitro-o-xylene.[5]

Recent advancements in synthesis include the use of solid acid catalysts to improve regioselectivity and yield, offering a more environmentally friendly approach.[6]

Synthesis_of_3-Nitro-o-xylene oXylene o-Xylene Reaction Nitration (-10 to -5°C) oXylene->Reaction MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Reaction Workup Aqueous Workup (Separation & Washing) Reaction->Workup Purification Distillation Workup->Purification Product 3-Nitro-o-xylene Purification->Product

Caption: General workflow for the synthesis of 3-Nitro-o-xylene.

Reactivity: The presence of the nitro group makes 3-nitro-o-xylene a versatile intermediate for further chemical transformations.[2] It is incompatible with strong oxidizing agents and strong bases.[1] The nitro group can be reduced to an amino group, and the methyl groups can be oxidized. For instance, 3-nitro-o-xylene can be oxidized to 3-nitro-o-toluic acid.[7]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3-nitro-o-xylene. While a comprehensive collection of spectra is available through specialized databases, a summary of available data is provided below.

Spectroscopic TechniqueAvailabilitySource
Mass Spectrometry (MS) AvailableChemicalBook[8]
¹H Nuclear Magnetic Resonance (¹H NMR) AvailableChemicalBook[8]
¹³C Nuclear Magnetic Resonance (¹³C NMR) AvailableChemicalBook[8]
Infrared (IR) Spectroscopy AvailableChemicalBook[8]
Raman Spectroscopy AvailableChemicalBook[8]

For researchers requiring detailed spectral analysis, it is recommended to consult the sources listed for the actual spectra.

Applications in Research and Drug Development

3-Nitro-o-xylene serves as a key building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[2][4]

  • Pharmaceutical Intermediate: It is a crucial intermediate in the production of the nonsteroidal anti-inflammatory drug (NSAID) mefenamic acid.[5][9]

  • Agrochemical Intermediate: This compound is also utilized in the synthesis of various agrochemicals.[4]

  • Dye Intermediate: It finds application as an intermediate in the manufacturing of dyes and colorants.[5]

While 3-nitro-o-xylene itself is a valuable intermediate, its isomer, 4-nitro-o-xylene, often has broader industrial applications.[10] This has led to research into methods for the effective conversion and utilization of 3-nitro-o-xylene.[10]

Safety, Handling, and Toxicology

Hazard Identification: 3-Nitro-o-xylene is classified as harmful and poses several health and environmental risks.[4][11]

  • Health Hazards: It is harmful if it comes into contact with the skin or is inhaled.[11] Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[12] Similar compounds are known to cause methemoglobinemia.[12]

  • Environmental Hazards: It is toxic to aquatic life with long-lasting effects.[12]

Safe Handling and Storage:

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.[11][12] Avoid the formation of dust and aerosols and prevent fire caused by electrostatic discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers and strong bases.[11][12]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[11]

  • Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[11]

  • Ingestion: Clean the mouth with water and seek medical attention.[11]

Toxicological Information: Limited specific toxicological data for 3-nitro-o-xylene is readily available in the search results. However, it is known to be toxic to aquatic organisms.[12] One study reported an LC50 for Daphnia magna (water flea) of 4200 µg/L for a 48-hour exposure.[12] An EC50 for the green algae Chlorella pyrenoidosa was reported as 6300 µg/L for a 96-hour exposure.[12] The compound is not considered readily biodegradable.[12]

Conclusion

3-Nitro-o-xylene (PubChem CID: 6739) is a significant chemical intermediate with well-defined physicochemical properties. Its synthesis via the nitration of o-xylene is a standard industrial process, with ongoing research focused on improving efficiency and sustainability. The primary utility of this compound lies in its role as a precursor in the manufacturing of pharmaceuticals, agrochemicals, and dyes. Due to its hazardous nature, strict adherence to safety protocols during handling, storage, and disposal is imperative. This guide provides a comprehensive overview to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

References

  • 3-Nitro Ortho Xylene (3-Nitro-o-Xylene). AMBS Life Science. [Link]

  • PROCESS FOR PRODUCING 3-NITRO-o-TOLUIC ACID.
  • A kind of synthetic method of 3- nitro ortho-xylene.
  • Method for preparing o-xylene through 3-nitro-o-xylene.
  • 3-nitro-o-xylene (C8H9NO2). PubChemLite. [Link]

  • SAFETY DATA SHEET - 1,2-Dimethyl-3-nitrobenzene. Deepak Nitrite. [Link]

  • Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Executive Summary: The Visual Identity of 1,2-Dimethyl-3-nitrobenzene

An In-Depth Technical Guide to the Physical Properties of 1,2-Dimethyl-3-nitrobenzene For professionals in research, chemical synthesis, and drug development, a precise understanding of a compound's physical characterist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 1,2-Dimethyl-3-nitrobenzene

For professionals in research, chemical synthesis, and drug development, a precise understanding of a compound's physical characteristics is fundamental. This guide provides a detailed examination of the physical appearance and associated properties of 1,2-dimethyl-3-nitrobenzene (also known as 3-nitro-o-xylene), moving beyond simple descriptors to offer a deeper, field-proven perspective on its handling and application.

1,2-Dimethyl-3-nitrobenzene is typically encountered as a yellow liquid under standard laboratory conditions.[1][2][3] Its appearance can range from a pale, light yellow to a darker amber, often described as an oil.[1][4] This substance's liquid state at room temperature is a direct consequence of its relatively low melting point. While generally stable, its physical characteristics are directly linked to its molecular structure, which dictates its utility and safety considerations in a laboratory setting.

Core Physical State and Coloration

Physical State: A Liquid by Default

At a standard ambient temperature of 20-25°C (68-77°F), 1,2-dimethyl-3-nitrobenzene exists as a liquid.[1][2][3][5] This is definitively supported by its melting point, which is consistently reported in the range of 7°C to 14°C (44.6°F to 48.2°F).[1][2][4][5][6] Consequently, unless stored at or below refrigeration temperatures, the compound will be in its liquid form. Its consistency is often described as an oil or a clear liquid, indicating a certain viscosity.[1][4]

The Chromophoric Nature: Understanding the Yellow Hue

The characteristic yellow color of 1,2-dimethyl-3-nitrobenzene is a direct result of its molecular structure. The nitro group (-NO₂) attached to the benzene ring acts as a chromophore. This group, with its system of pi electrons, absorbs light in the blue-violet region of the visible spectrum. As a result, the complementary color, yellow, is transmitted, which is what we observe. The intensity of the color, from pale yellow to a more pronounced amber, can be influenced by the purity of the substance, with impurities potentially darkening the appearance.

Key Physicochemical Properties

A comprehensive understanding of the physical appearance is supported by quantitative data. The following table summarizes the key physical properties of 1,2-dimethyl-3-nitrobenzene.

PropertyValueSource(s)
Physical Form Liquid / Pale yellow oil[1][2][3]
Color Yellow, Light yellow to Amber[1][2][3][4]
Odor Odorless or Characteristic[2][7]
Melting Point 7 - 14 °C (44.6 - 57.2 °F)[1][2][4][5][6][7]
Boiling Point ~245 °C (~473 °F) at 760 mmHg[1][2][4][5]
Density ~1.129 g/mL at 25 °C[4][5]
Refractive Index ~1.543 - 1.544 at 20 °C[1][4][5][6]
Water Solubility Insoluble[1][4]

Note on Odor: There is a discrepancy in reported data, with some sources listing it as odorless[2] and others as having a "characteristic" odor.[7] This suggests that any perceptible smell may be faint or dependent on the purity of the sample.

Experimental Workflow: Visual Inspection and Handling

The following protocol outlines the standard procedure for the visual and physical characterization of 1,2-dimethyl-3-nitrobenzene in a research setting. This workflow is designed to ensure safety and data accuracy.

Materials and Equipment
  • Sealed vial of 1,2-dimethyl-3-nitrobenzene

  • Calibrated thermometer

  • White, chemically resistant background (e.g., a ceramic plate)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Step-by-Step Protocol
  • Preparation: Conduct all handling within a certified fume hood to mitigate inhalation risks. Ensure all PPE is correctly worn.

  • Temperature Confirmation: Place the sealed vial in the fume hood. Use an external thermometer to verify that the ambient temperature is within the standard range (20-25°C).

  • State Verification: Observe the vial. The substance should be a mobile liquid. If it appears solid, the ambient temperature is below its melting point.

  • Color Assessment: Place the vial against a white background to accurately assess its color. Note the specific hue (e.g., pale straw, distinct yellow).

  • Clarity and Form: Gently swirl the vial to observe the viscosity. Note if the liquid is clear and free of particulates or if it has an oily consistency.

  • Documentation: Record all observations—color, physical state, clarity, and ambient temperature—in the laboratory notebook.

The relationship between the molecular structure and the resulting physical properties is visualized below.

G cluster_0 Molecular Structure: 1,2-Dimethyl-3-nitrobenzene cluster_1 Resulting Physical Properties Structure Benzene Ring + 2 Methyl Groups (CH3) + 1 Nitro Group (NO2) State Liquid at Room Temp (Low Melting Point: 7-14°C) Structure->State Asymmetric structure limits crystal packing Color Yellow Appearance Structure->Color Nitro group is a chromophore (absorbs blue/violet light) Solubility Insoluble in Water Structure->Solubility Largely nonpolar aromatic structure caption Structure-Property Relationship Diagram

Structure-Property Relationship Diagram

Conclusion for the Professional

The physical appearance of 1,2-dimethyl-3-nitrobenzene as a yellow liquid is a direct and predictable consequence of its chemical structure. The nitro group functions as a powerful chromophore, while the overall molecular arrangement results in a low melting point, rendering it liquid at typical working temperatures. For the researcher or drug development professional, this information is critical not only for identification but also for anticipating handling requirements, storage conditions, and its behavior as a solvent or reagent in experimental setups.

References

  • PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 1,2-dimethyl-3-nitrobenzene. The Stenutz Pages. Retrieved from [Link]

  • CPAChem. (2021, May 16). Safety data sheet: 1,2-Dimethyl-3-nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 1,2-Dimethyl-3-nitrobenzene Properties. Retrieved from [Link]

  • ESSLAB. (n.d.). 1,2-Dimethyl-3-nitrobenzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Validated Two-Step Synthesis of Mefenamic Acid from 3-Nitro-o-xylene

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Mefenamic Acid, a potent Non-Steroidal Anti-Inflammatory Drug (NSAID)[1][2][3]. The protocol outlines a robust and scalable two-step s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, in-depth guide for the synthesis of Mefenamic Acid, a potent Non-Steroidal Anti-Inflammatory Drug (NSAID)[1][2][3]. The protocol outlines a robust and scalable two-step synthetic route commencing from the readily available starting material, 3-nitro-o-xylene. The synthesis involves an initial high-yield catalytic hydrogenation to produce the key intermediate, 2,3-dimethylaniline, followed by a copper-catalyzed Ullmann condensation with 2-chlorobenzoic acid to yield the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, characterization data, and safety considerations essential for successful and reproducible execution.

Introduction and Synthetic Strategy

Mefenamic acid, chemically known as 2-((2,3-dimethylphenyl)amino)benzoic acid, is a member of the anthranilic acid derivatives class of NSAIDs.[2] It functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2][3] While effective for treating mild to moderate pain, its clinical application can be challenged by gastrointestinal side effects and poor water solubility.[1][2][4] This has spurred research into the synthesis of various derivatives and prodrugs to enhance its pharmacological profile.[1][4][5]

The synthetic pathway detailed herein was selected for its efficiency and reliance on well-established, high-yielding chemical transformations. Starting from 3-nitro-o-xylene, an intermediate in the production of certain medicines[6], the synthesis proceeds through two primary stages:

  • Reduction of 3-nitro-o-xylene: The nitro group is selectively reduced to an amine via catalytic hydrogenation, yielding 2,3-dimethylaniline (also known as 2,3-xylidine).[7][8] This method is favored for its clean conversion and high efficiency.

  • Ullmann Condensation (Goldberg Reaction): The resulting 2,3-dimethylaniline is coupled with 2-chlorobenzoic acid. This C-N bond formation is achieved through a copper-catalyzed Ullmann-type reaction, a cornerstone of aromatic amine synthesis.[9][10][11]

This document provides the detailed protocols and scientific rationale for each of these critical steps.

Overall Synthetic Pathway

The complete two-step synthesis is illustrated below.

G Start 3-Nitro-o-xylene Intermediate 2,3-Dimethylaniline Start->Intermediate Step 1: Catalytic Hydrogenation (H₂, Pd/C or Ni Catalyst) Final Mefenamic Acid Intermediate->Final Step 2: Ullmann Condensation (+ 2-Chlorobenzoic Acid, Cu Catalyst, Base)

Diagram 1: Overall synthetic route from 3-nitro-o-xylene to Mefenamic Acid.

Part I: Synthesis of 2,3-Dimethylaniline (Intermediate)

A. Mechanistic Principle: Catalytic Hydrogenation

The conversion of an aromatic nitro compound to its corresponding aniline is a fundamental industrial process.[8] Catalytic hydrogenation is the preferred method, where hydrogen gas is used to reduce the nitro group in the presence of a metal catalyst.

Causality: The catalyst, typically a noble metal like Palladium on an activated carbon support (Pd/C) or a Raney Nickel catalyst, functions by adsorbing both the hydrogen gas and the nitro compound onto its surface.[7][8] This co-adsorption weakens the N-O bonds and facilitates the stepwise addition of hydrogen atoms, ultimately leading to the formation of the amino group and water as the sole byproduct. This process is highly selective for the nitro group, leaving the aromatic ring intact under controlled conditions.[8]

B. Experimental Protocol: Step 1

Objective: To synthesize 2,3-dimethylaniline via the catalytic hydrogenation of 3-nitro-o-xylene.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
3-Nitro-o-xyleneC₈H₉NO₂151.1630.2 g0.20Starting material
Palladium on Carbon (5% Pd)Pd/C-~1.5 g-Catalyst, handle carefully
Methanol (MeOH)CH₃OH32.04250 mL-Solvent
Hydrogen GasH₂2.0250-60 psi-Reducing agent
Celite® or Diatomaceous Earth--As needed-Filtration aid

Protocol:

  • Reactor Setup: Equip a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) with a magnetic stir bar or mechanical stirrer. Ensure the vessel is clean, dry, and has been leak-tested.

  • Charging the Vessel: Under an inert atmosphere (e.g., nitrogen or argon), carefully charge the vessel with 3-nitro-o-xylene (30.2 g).

  • Catalyst Addition: Wet the 5% Pd/C catalyst (~1.5 g) with a small amount of methanol to form a slurry. This is a critical safety step to prevent the dry catalyst from igniting upon contact with solvent vapors or air. Transfer this slurry to the reaction vessel.

  • Solvent Addition: Add methanol (250 mL) to the vessel.

  • Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by several purges with hydrogen gas to ensure all oxygen is removed. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. The reaction is exothermic; monitor the temperature and pressure closely. A drop in pressure indicates hydrogen consumption. Maintain the pressure by periodically adding more hydrogen.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by carefully withdrawing a sample. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (no more hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench it immediately with plenty of water.

  • Purification: Transfer the filtrate to a round-bottom flask. Remove the methanol solvent using a rotary evaporator. The resulting crude 2,3-dimethylaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Expected Yield: 85-95%. Characterization (2,3-Dimethylaniline):

  • Appearance: Colorless to pale yellow liquid.[12]

  • Boiling Point: ~218 °C.

  • Identity: Confirm structure using ¹H NMR and GC-MS.

  • Purity: ≥98% (by GC).[12]

Part II: Synthesis of Mefenamic Acid (Final Product)

A. Mechanistic Principle: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction used to form C-O, C-S, and C-N bonds.[9][13] The specific application here, the coupling of an aryl amine with an aryl halide, is often referred to as a Goldberg reaction.[9][11]

Causality: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • A Cu(I) species coordinates with the amine (2,3-dimethylaniline).

  • In the presence of a base (e.g., K₂CO₃ or Na₂CO₃), the amine is deprotonated to form a copper amide intermediate.[9]

  • This intermediate undergoes oxidative addition with the aryl halide (2-chlorobenzoic acid). The ortho-carboxylate group of the benzoic acid is known to effectively accelerate this step.[10]

  • Reductive elimination from the resulting Cu(III) intermediate forms the C-N bond of mefenamic acid and regenerates the active Cu(I) catalyst.

G cluster_0 Ullmann Condensation Cycle CuI Cu(I) Catalyst CuAmide [Cu(I)-NHR] Complex CuI->CuAmide + Amine, Base Amine R-NH₂ (2,3-Dimethylaniline) Base Base (e.g., K₂CO₃) CuIII [Ar-Cu(III)-NHR] Intermediate CuAmide->CuIII + Aryl Halide (Oxidative Addition) ArylHalide Ar-X (2-Chlorobenzoic Acid) Product Ar-NHR (Mefenamic Acid) CuIII->CuI Regenerates Catalyst CuIII->Product (Reductive Elimination)

Diagram 2: Simplified catalytic cycle for the Ullmann Condensation.

B. Experimental Protocol: Step 2

Objective: To synthesize mefenamic acid via the copper-catalyzed coupling of 2,3-dimethylaniline and 2-chlorobenzoic acid.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
2,3-DimethylanilineC₈H₁₁N121.1824.2 g0.20From Step 1
2-Chlorobenzoic AcidC₇H₅ClO₂156.5728.2 g0.18Limiting reagent
Potassium Carbonate (K₂CO₃)K₂CO₃138.2137.5 g0.27Base
Copper(I) Iodide (CuI)CuI190.45~1.7 g0.009Catalyst
Dimethylformamide (DMF)C₃H₇NO73.09200 mL-Solvent
Hydrochloric Acid (HCl)HCl36.46As needed-For acidification
Ethanol (EtOH)C₂H₅OH46.07As needed-Recrystallization solvent

Protocol:

  • Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Charging Reactants: To the flask, add 2-chlorobenzoic acid (28.2 g), 2,3-dimethylaniline (24.2 g), potassium carbonate (37.5 g), and copper(I) iodide (~1.7 g).

  • Solvent Addition: Add dimethylformamide (200 mL) to the flask.

  • Reaction: Begin stirring and heat the mixture to reflux (approximately 120-130°C) under a nitrogen atmosphere.[14]

  • Monitoring: Monitor the reaction progress using TLC or HPLC. The reaction is typically complete in 18-24 hours. A complete reaction is indicated by the consumption of the limiting reagent, 2-chlorobenzoic acid.

  • Work-up (Precipitation): After completion, cool the reaction mixture to about 80°C. Slowly and carefully pour the dark mixture into a beaker containing 800 mL of vigorously stirred ice-cold water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the aqueous mixture until the pH is approximately 2-3. This protonates the carboxylate salt, causing the crude mefenamic acid to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with warm water (35-40°C) to remove inorganic salts and residual DMF.[15]

  • Purification (Recrystallization): Transfer the crude solid to a suitable flask and recrystallize from a solvent such as ethanol or an ethanol/water mixture to obtain the purified mefenamic acid as an off-white to pale yellow solid.[15][16]

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: 75-85%. Characterization (Mefenamic Acid):

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 230-232 °C.[15]

  • Identity: Confirm structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[15][17]

  • Purity: ≥99.0% (by HPLC).[18]

Experimental Workflow and Data Summary

Sources

Application

Application Note & Protocol: Synthesis of 2-Methyl-3-nitrobenzylidene Diacetate via Selective Oxidation of 3-Nitro-o-xylene

Abstract: This document provides a comprehensive guide for the synthesis of 2-methyl-3-nitrobenzylidene diacetate, a valuable synthetic intermediate, starting from commercially available 3-nitro-o-xylene. The protocol is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-methyl-3-nitrobenzylidene diacetate, a valuable synthetic intermediate, starting from commercially available 3-nitro-o-xylene. The protocol is centered around a selective benzylic oxidation using chromium trioxide in acetic anhydride. This application note details the underlying chemical principles, a step-by-step experimental procedure, critical safety protocols, and methods for product characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and safe execution of the synthesis.

Introduction and Synthetic Strategy

2-Methyl-3-nitrobenzylidene diacetate serves as a protected form of 2-methyl-3-nitrobenzaldehyde, an important precursor in the synthesis of various pharmaceuticals and fine chemicals. The gem-diacetate moiety offers stability under various conditions and can be readily hydrolyzed to unveil the aldehyde functionality when required.

The synthetic route described herein involves the direct and selective oxidation of one of the two methyl groups of 3-nitro-o-xylene. The chosen method employs a potent oxidizing system of chromium trioxide (CrO₃) in acetic anhydride (Ac₂O), often catalyzed by sulfuric acid. This system preferentially oxidizes a benzylic methyl group to a geminal diacetate, effectively preventing over-oxidation to the carboxylic acid.[1] A key aspect of this transformation is the regioselectivity; the oxidation occurs at the methyl group remote from the electron-withdrawing nitro group (the C2-methyl group), a preference attributed to steric accessibility for the bulky chromium reagent.

Reaction Mechanism and Causality

The core transformation is the oxidation of a benzylic C-H bond, which is inherently weaker and more susceptible to oxidation than alkyl C-H bonds.[2] The reaction proceeds through several key stages:

  • Formation of the Active Oxidant: Chromium trioxide reacts with acetic anhydride to form a complex mixture of chromium species, including chromyl acetate. The presence of sulfuric acid acts as a catalyst, enhancing the electrophilicity of the chromium(VI) species.

  • Initial Attack and Esterification: The active chromium oxidant attacks the benzylic C-H bond of the C2-methyl group on 3-nitro-o-xylene. The mechanism is complex but is thought to involve the formation of a chromate ester intermediate.[3][4]

  • Oxidation and Acetal Formation: This intermediate undergoes elimination to form the corresponding aldehyde, 2-methyl-3-nitrobenzaldehyde. Under the reaction conditions, the newly formed aldehyde is immediately trapped by the solvent, acetic anhydride, to form the stable 2-methyl-3-nitrobenzylidene diacetate. This in-situ protection is critical as it prevents the aldehyde from being further oxidized to the less desirable 2-methyl-3-nitrobenzoic acid.

The selectivity for the C2-methyl group over the C1-methyl group (adjacent to the nitro group) is a critical experimental outcome. Research indicates that when 3-nitro-o-xylene is oxidized with chromyl acetate, the methyl group remote from the nitro-group is preferentially attacked. This is rationalized by the steric hindrance imposed by the ortho-nitro group, which disfavors the approach of the sterically demanding oxidant to the adjacent methyl group.

Mandatory Safety Protocols: Handling Hazardous Reagents

WARNING: This procedure involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

  • Chromium Trioxide (CrO₃):

    • Hazards: Strong oxidizer, acutely toxic, carcinogenic, and mutagenic.[5][6] Causes severe skin burns and eye damage.[5][7] Contact with combustible or organic materials may cause fire or explosion.[5][8]

    • Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[5][6] Crucial: Never add acetic anhydride or other organic solvents directly to solid chromium trioxide, as this can result in an explosion.[9] The correct procedure is to add the chromium trioxide in small portions to the cooled solvent.[9]

  • Acetic Anhydride (Ac₂O) & Sulfuric Acid (H₂SO₄):

    • Hazards: Both are highly corrosive and can cause severe burns. Acetic anhydride is also a lachrymator.

    • Handling: Handle with extreme care, using appropriate PPE. When mixing, always add reagents slowly and ensure the system is adequately cooled.

  • Waste Disposal: All chromium-containing waste is hazardous and must be collected in a designated, sealed waste container. Dispose of it according to institutional and local environmental regulations.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents: 3-nitro-o-xylene (≥98%), Chromium trioxide (≥99%), Acetic anhydride (≥99%), Sulfuric acid (95-98%), Sodium bicarbonate, Ethanol (reagent grade), Deionized water.

  • Equipment: 500 mL three-necked round-bottom flask, mechanical stirrer, thermometer, dropping funnel, ice-salt bath, Büchner funnel and vacuum flask, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the entire apparatus in an ice-salt bath.

  • Initial Charge: To the flask, add 3-nitro-o-xylene (15.1 g, 0.10 mol) and acetic anhydride (120 mL). Begin stirring and allow the mixture to cool to 0 °C.

  • Acid Catalyst Addition: Once the mixture is at 0 °C, slowly add concentrated sulfuric acid (22 mL) via the dropping funnel. Maintain vigorous stirring and ensure the temperature does not rise above 10 °C during this addition.

  • Oxidant Preparation (Perform with Extreme Caution): In a separate beaker, cool 125 mL of acetic anhydride in an ice bath. While stirring, add chromium trioxide (30.0 g, 0.30 mol) in small portions. The dissolution is exothermic; ensure the CrO₃ is added slowly enough to maintain the temperature of the solution below 20 °C.

  • Oxidation Reaction: Transfer the prepared chromium trioxide solution to the dropping funnel. Add it dropwise to the cooled, stirred solution of 3-nitro-o-xylene over 2-3 hours. The internal reaction temperature must be rigorously maintained between 0 and 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the dark, viscous mixture at 0-5 °C for an additional 3 hours.

  • Quenching: Prepare a 2 L beaker containing approximately 800 g of crushed ice and 200 mL of water. While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into it. This will decompose the excess oxidant and precipitate the crude product.

  • Product Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the green color of chromium salts is no longer visible in the filtrate.

  • Neutralization: Suspend the crude solid in 200 mL of a 5% aqueous sodium bicarbonate solution and stir for 15-20 minutes to neutralize any trapped acids. Filter the solid again, and wash with deionized water until the washings are neutral to litmus paper.[9]

  • Purification: The crude, moist product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum desiccator.

Data Presentation: Reagent Summary and Product Profile

Parameter3-Nitro-o-xyleneChromium TrioxideAcetic AnhydrideSulfuric Acid2-Methyl-3-nitrobenzylidene Diacetate
Formula C₈H₉NO₂CrO₃C₄H₆O₃H₂SO₄C₁₂H₁₃NO₆
MW ( g/mol ) 151.1699.99102.0998.08267.23
Amount (g) 15.130.0~245 mL (total)~22 mL-
Moles (mol) 0.100.30~2.59~0.40-
Equivalents 1.03.0SolventCatalyst-
Expected Yield ----55-65%
Appearance ----White to pale yellow crystalline solid
Melting Point ----~82-85 °C[9]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification Reagent_Prep Prepare CrO3 in Ac2O Solution (Caution: Exothermic) Addition Slow Dropwise Addition of Oxidant (Maintain T < 5 °C) Reagent_Prep->Addition Setup Assemble & Cool Reactor (3-nitro-o-xylene, Ac2O, H2SO4) Setup->Addition Stirring Continue Stirring (3 hours at 0-5 °C) Addition->Stirring Quench Pour onto Ice-Water Mixture Stirring->Quench Filter1 Vacuum Filtration Quench->Filter1 Neutralize Wash with NaHCO3 Solution Filter1->Neutralize Filter2 Second Filtration & Water Wash Neutralize->Filter2 Purify Recrystallize from Ethanol Filter2->Purify Analysis Characterize Product (NMR, IR, MP) Purify->Analysis

Caption: Workflow for the synthesis of 2-methyl-3-nitrobenzylidene diacetate.

Product Characterization

Unambiguous confirmation of the product structure is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. Expected chemical shifts (in CDCl₃, δ in ppm) are:

    • ~7.8-8.0 (m, 2H, Ar-H)

    • ~7.5-7.6 (m, 1H, Ar-H)

    • ~7.6 (s, 1H, benzylic CH)

    • ~2.5 (s, 3H, Ar-CH₃)

    • ~2.2 (s, 6H, diacetate 2 x -COCH₃)

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms. Expected chemical shifts (in CDCl₃, δ in ppm) are:

    • ~168-169 (C=O, acetate)

    • ~150 (Ar-C-NO₂)

    • ~125-140 (Aromatic carbons)

    • ~90 (Benzylic CH)

    • ~21 (Acetate -CH₃)

    • ~15-16 (Aromatic -CH₃)

  • Infrared (IR) Spectroscopy: Key vibrational frequencies (cm⁻¹) include:

    • ~1760 (strong, C=O stretch of the ester)

    • ~1530 and ~1350 (strong, asymmetric and symmetric N-O stretch of the nitro group)

    • ~1200-1240 (strong, C-O stretch of the ester)

References

  • Title: Oxidation and Claisen condensation products of 3-nitro-o-xylene Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

  • Title: SAFETY DATA SHEET - Chromium trioxide Source: Fisher Scientific URL: [Link]

  • Title: chromium trioxide - Safety Data Sheet Source: Integra Chemical Company URL: [Link]

  • Title: Safety Data Sheet Chromium Trioxide Source: Redox URL: [Link]

  • Title: 11.8: Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid Source: Oriental Journal of Chemistry URL: [Link]

  • Title: o- AND p-NITROBENZALDIACETATE Source: Organic Syntheses URL: [Link]

  • Title: Module 1 : Oxidation Reactions Source: NPTEL URL: [Link]

Sources

Method

Pilot-Scale Continuous Flow Synthesis of Nitro-o-Xylenes: A Comprehensive Protocol and Mechanistic Guide

Executive Summary & Mechanistic Insights The nitration of o-xylene to produce 3-nitro-o-xylene and 4-nitro-o-xylene is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insights

The nitration of o-xylene to produce 3-nitro-o-xylene and 4-nitro-o-xylene is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Traditionally, this reaction is performed in batch reactors, which presents severe operational and safety challenges. Aromatic nitration is highly exothermic ( ΔH≈−130 kJ/mol) and kinetically rapid. In batch systems, poor mixing and limited heat transfer surface area inevitably lead to localized thermal excursions (hot spots).

The Causality of Impurity Formation: These localized hot spots provide the activation energy required to overcome the kinetic barriers for secondary reactions. Specifically, elevated temperatures drive the over-nitration of mononitro isomers into dinitro-o-xylenes and promote the oxidative degradation of the aromatic ring, leading to phenolic impurities. In batch processes, phenolic impurities can reach up to 2.0%, requiring extensive downstream alkaline washing that generates massive volumes of hazardous wastewater .

The Continuous Flow Advantage: Transitioning to a continuous flow microreactor or advanced tubular reactor fundamentally alters the reaction environment. Microreactors possess an exceptionally high surface-area-to-volume ratio, enabling near-isothermal operation and superior mass transfer (high Damköhler number). By strictly controlling the temperature profile and limiting the residence time to a matter of seconds, the reaction is kinetically trapped at the mononitration stage. This suppresses dinitration to negligible levels and reduces phenolic impurities to <0.1% .

Furthermore, while early flow studies utilized fuming nitric acid (FNA) to achieve high conversions, this required up to a 6-fold stoichiometric excess, leading to severe reagent waste . Modern pilot-scale protocols utilize a mixed acid system (HNO 3​ /H 2​ SO 4​ ). Sulfuric acid acts as a catalyst and dehydrating agent, efficiently generating the highly electrophilic nitronium ion (NO 2+​ ) without requiring massive excesses of nitric acid, thereby maximizing the E-factor and economic viability .

Reaction Pathways & Impurity Profiling

Understanding the mechanistic pathway is essential for controlling the isomer ratio and preventing thermal runaways. The generation of the NO 2+​ electrophile dictates the reaction rate, while temperature dictates the selectivity and degradation pathways.

ReactionPathway OX o-Xylene Mono3 3-Nitro-o-xylene (Target Isomer) OX->Mono3 + NO2+ (Controlled) Mono4 4-Nitro-o-xylene (Target Isomer) OX->Mono4 + NO2+ (Controlled) Phenol Phenolic Impurities (Oxidation Impurity) OX->Phenol Over-oxidation (Hot spots) NO2 Nitronium Ion (NO2+) (From Mixed Acid) NO2->Mono3 NO2->Mono4 Dinitro Dinitro-o-xylenes (Over-nitration Impurity) Mono3->Dinitro Excess NO2+ Poor Temp Control Mono4->Dinitro Excess NO2+ Poor Temp Control

Fig 1. Reaction pathways of o-xylene nitration highlighting primary products and impurity formation.

Pilot-Scale System Architecture

To achieve a throughput of 600–800 g/h, the pilot-scale architecture must integrate high-precision fluidic delivery, rapid micromixing, and immediate thermal quenching. Silicon Carbide (SiC) reactors or specialized glass microreactors (e.g., Corning Advanced-Flow Reactors) are mandatory due to the highly corrosive nature of the mixed acid and the need for rapid heat dissipation .

FlowSetup A o-Xylene (Feed A) PumpA Metering Pump A A->PumpA B Mixed Acid (Feed B) PumpB Metering Pump B B->PumpB Mixer Micro-Mixer (High Mass Transfer) PumpA->Mixer PumpB->Mixer Reactor Continuous Flow Reactor (SiC / Corning AFR) Temp: 60-100°C Mixer->Reactor Mixed Reactants Quench In-line Quenching (Ice Water Feed) Reactor->Quench Residence Time: 29-60 sec Separator Phase Separation Quench->Separator Quenched Mixture Product Nitro-o-xylenes (Organic Phase) Separator->Product Downstream

Fig 2. Schematic of the pilot-scale continuous flow nitration setup for o-xylene.

Step-by-Step Pilot Scale Protocol

This protocol is designed as a self-validating system; the inline quenching step acts as an absolute kinetic dead-end, ensuring that the reaction cannot proceed beyond the engineered residence time, thus guaranteeing batch-to-batch reproducibility.

Phase 1: Reagent Preparation & System Priming
  • Mixed Acid Preparation: In a dedicated, jacketed mixing vessel cooled to 0 °C, slowly dilute 98% concentrated H 2​ SO 4​ with deionized water to achieve a 70% concentration. Slowly add 97% concentrated HNO 3​ to achieve an H 2​ SO 4​ /HNO 3​ molar ratio of 3.0 to 4.0. Caution: This step is highly exothermic. Ensure continuous stirring and temperature monitoring.

  • System Priming: Flush the continuous flow system (e.g., Corning AFR G1 or equivalent SiC reactor) with deionized water on the acid line and neat o-xylene on the organic line to establish baseline pressures and verify the absence of micro-leaks.

Phase 2: Steady-State Reaction Execution
  • Thermal Equilibration: Set the heat exchange fluid in the reactor jacket to the optimal target temperature (typically 60 °C to 100 °C, depending on the specific isomer ratio desired) .

  • Reactant Feeding: Engage the high-precision metering pumps. Set the flow rates to achieve an HNO 3​ /o-xylene molar ratio of 1.2.

  • Residence Time Control: Adjust the total volumetric flow rate to achieve a strict residence time of 29 to 60 seconds within the active reactor volume. For a pilot throughput of 800 g/h, ensure the pumps are calibrated to deliver the corresponding mass flow continuously .

Phase 3: Downstream Processing & Validation
  • Inline Quenching: Immediately at the reactor outlet, introduce a continuous stream of ice-cold water via a T-junction. This instantly dilutes the mixed acid, dropping the temperature and destroying the NO 2+​ complex, halting all reaction kinetics.

  • Phase Separation: Route the quenched biphasic mixture into a continuous liquid-liquid separator (e.g., a gravity decanter or membrane-based separator). Collect the heavy organic phase containing the nitro-o-xylenes.

  • Analytical Validation: Analyze the organic phase via Gas Chromatography (GC) equipped with an FID detector. Validate that the conversion is >98%, mononitro yield is >94%, and phenolic/dinitro impurities are <0.1%.

Quantitative Data & Scale-Up Metrics

The following table summarizes the quantitative leap in efficiency and safety achieved by transitioning from traditional batch processing to optimized continuous flow methodologies.

ParameterTraditional Batch ProcessFlow Process (Fuming HNO 3​ )Optimized Pilot Flow (Mixed Acid)
Reactor Technology Stirred Tank Reactor (STR)Jacketed Tubular ReactorMicroreactor (e.g., Corning AFR)
Nitrating Agent Mixed AcidFuming HNO 3​ (6.0 equiv)Mixed Acid (HNO 3​ /H 2​ SO 4​ )
Residence Time 4 – 8 hours~ 1 - 10 minutes29 – 60 seconds
Operating Temperature 0 – 20 °C (requires heavy cooling)20 – 40 °C60 – 100 °C (safely managed)
Mononitro Yield ~ 80 – 85%91.8%94.1 – 94.6%
Dinitro Impurities High (Temperature dependent)7.2%< 1.0%
Phenolic Impurities ~ 2.0%Not Reported0.1%
Demonstrated Throughput Batch volume dependent100 kg/h (Simulated)800 g/h (Actual Pilot Operation)

Data synthesized from Kulkarni et al. (2015) , Song et al. (2022) , and Xing et al. (2025) .

References

  • Song, Q., Lei, X., Yang, S., Wang, S., Wang, J., Chen, J., Xiang, Y., Huang, Q., & Wang, Z. (2022). "Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues." Molecules, 27(16), 5139. URL:[Link]

  • Xing, D., Lei, X., Fu, Y., Xu, Z., Luo, D., Chen, J., Xiang, Y., Wang, Z., & Song, Q. (2025). "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield." RSC Advances, 15, 3474-3479. URL:[Link]

  • Sharma, Y., Joshi, R. A., & Kulkarni, A. A. (2015). "Continuous-Flow Nitration of o-Xylene: Effect of Nitrating Agent and Feasibility of Tubular Reactors for Scale-Up." Organic Process Research & Development, 19(9), 1138–1147. URL:[Link]

Application

3-nitro-o-xylene as intermediate for non-steroidal anti-inflammatory drugs

Application Note & Protocol Guide: 3-Nitro-o-Xylene as a Critical Intermediate in the Synthesis of Fenamate NSAIDs Scientific Context & Mechanistic Rationale Non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3-Nitro-o-Xylene as a Critical Intermediate in the Synthesis of Fenamate NSAIDs

Scientific Context & Mechanistic Rationale

Non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class, most notably mefenamic acid, are potent therapeutic agents that function by inhibiting cyclooxygenase (COX-1 and COX-2) enzymes (1[1]). The industrial and laboratory-scale synthesis of these therapeutics relies heavily on high-purity 3-nitro-o-xylene (1,2-dimethyl-3-nitrobenzene, CAS 83-41-0) as the foundational chemical intermediate (2[2]).

The Causality of Experimental Choices (The "Why"): Why is the specific 2,3-dimethyl substitution pattern of 3-nitro-o-xylene non-negotiable for this drug class? When 3-nitro-o-xylene is reduced to 2,3-xylidine and subsequently coupled with o-chlorobenzoic acid, the resulting diphenylamine bridge contains an ortho-methyl group. This specific steric bulk forces the two phenyl rings into a non-planar, twisted conformation. Crystallographic studies confirm that this exact spatial orientation allows the molecule to fit perfectly into the hydrophobic channel of the COX enzymes, positioning the carboxylic acid group to form essential hydrogen bonds with the catalytic residues Tyr-385 and Ser-530 (3[3]). Without the regioselectivity provided by the 3-nitro-o-xylene precursor, the resulting molecule would lose its target affinity and anti-inflammatory efficacy.

Synthetic Pathway Visualization

The transformation from basic petrochemical derivatives to active pharmaceutical ingredients (APIs) requires rigorous control. The pathway proceeds via the reduction of 3-nitro-o-xylene to 2,3-xylidine, which then undergoes an Ullmann-type condensation.

SynthesisWorkflow N1 o-Xylene N2 Nitration (HNO3/H2SO4) N1->N2 N3 3-Nitro-o-xylene (Key Intermediate) N2->N3 N4 Catalytic Reduction (H2, Pd/C) N3->N4 N5 2,3-Xylidine (Amine Precursor) N4->N5 N6 Ullmann Coupling (Cu, DMF, 130°C) N5->N6 N7 Mefenamic Acid (NSAID) N6->N7

Figure 1: Synthetic workflow from o-xylene to the NSAID mefenamic acid via 3-nitro-o-xylene.

Experimental Protocols

Senior Scientist Note: The following protocols are designed as self-validating systems. Never proceed to the next synthetic step without confirming the analytical checkpoints. Impurities carried over from the reduction step will poison the copper catalyst in the subsequent coupling phase.

Protocol A: Catalytic Reduction of 3-Nitro-o-Xylene to 2,3-Xylidine

Objective: Selective reduction of the nitro group to an amine without disturbing the aromatic ring or inducing demethylation.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 1.0 equivalent of 3-nitro-o-xylene in anhydrous ethanol (10 mL per gram of substrate).

  • Catalyst Addition: Add 5% w/w of Palladium on Carbon (Pd/C, 10% loading). Caution: Pd/C is highly pyrophoric; add carefully under a steady stream of inert nitrogen.

  • Hydrogenation: Purge the reactor with N₂ three times, followed by H₂ three times. Pressurize the reactor to 3.0 bar with H₂ and heat to 45 °C under vigorous mechanical stirring.

  • Self-Validation Checkpoint: Monitor the reaction via HPLC (C18 column, Acetonitrile/Water 70:30). The reaction is deemed complete only when the 3-nitro-o-xylene peak (UV 254 nm) is <0.5% relative to the product peak. If >0.5%, maintain pressure and temperature for an additional hour.

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield 2,3-xylidine as a pale yellow liquid.

Protocol B: Ullmann Condensation to Mefenamic Acid

Objective: Copper-catalyzed C-N bond formation between the synthesized 2,3-xylidine and o-chlorobenzoic acid.

  • Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 1.0 eq of o-chlorobenzoic acid, 2.5 eq of 2,3-xylidine, and 1.0 eq of anhydrous sodium carbonate (acid-binding agent) in N,N-Dimethylformamide (DMF) (4[4]).

  • Catalysis: Add 0.05 eq of anhydrous cupric sulfate (CuSO₄) to act as the coupling catalyst.

  • Heating: Heat the mixture to 120–130 °C under a strict nitrogen atmosphere for 6 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, quench in dilute HCl, extract with ethyl acetate, and run TLC (Hexane:EtOAc 3:1). If unreacted o-chlorobenzoic acid remains, spike the reaction with an additional 0.02 eq of CuSO₄ and react for 2 more hours. (See Figure 2 logic flow).

  • Crystallization: Pour the hot reaction mixture into activated carbon-treated water. Acidify the aqueous phase with 10% HCl to pH 3 to precipitate crude mefenamic acid. Recrystallize from hot ethanol to obtain the pure API.

QCWorkflow S1 Sample Reaction Mixture (Aliquots at 2h, 4h, 6h) S2 HPLC / TLC Analysis (Monitor o-chlorobenzoic acid) S1->S2 S3 Is Substrate Consumption > 98%? S2->S3 S4 Proceed to Cooling & Crystallization S3->S4 Yes S5 Add 0.02 eq Cu Catalyst & Continue Heating S3->S5 No S5->S1

Figure 2: Self-validating QC workflow for the Ullmann condensation of mefenamic acid.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and purity thresholds required for pharmaceutical-grade synthesis.

Reaction StepSubstrateReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Catalytic Reduction 3-Nitro-o-xyleneH₂ (3.0 bar), 5% Pd/CEthanol453 - 5> 94.0%> 99.0%
Ullmann Condensation 2,3-Xylidine + o-Chlorobenzoic acidCuSO₄ (0.05 eq), Na₂CO₃DMF120 - 1306 - 875.0 - 85.0%> 98.5%

References

  • Source: nih.
  • Source: google.
  • What is the mechanism of Mefenamic Acid?
  • Source: nih.

Sources

Method

Application Note: A Mechanistic and Practical Guide to the Regioselective Nitration of o-Xylene with Mixed Acid

Introduction: The Industrial Significance of Nitro-o-xylenes The nitration of ortho-xylene (o-xylene) is a cornerstone reaction in industrial organic synthesis, yielding mononitrated products that are critical intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Industrial Significance of Nitro-o-xylenes

The nitration of ortho-xylene (o-xylene) is a cornerstone reaction in industrial organic synthesis, yielding mononitrated products that are critical intermediates for a wide range of high-value chemicals. Specifically, 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene) and 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene) are precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and performance polymers.[1][2] For example, 4-nitro-o-xylene is a key starting material for producing riboflavin (Vitamin B2) and the anti-inflammatory drug mefenamic acid.[1]

The classic and most economically viable method for this transformation is the use of a "mixed acid" system, a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][3] This process, while mature, demands a sophisticated understanding of its underlying mechanism to control reaction selectivity, maximize yield, and ensure operational safety. This guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) mechanism governing o-xylene nitration and presents a detailed, field-proven laboratory protocol for its successful execution.

The Reaction Mechanism: A Step-by-Step Dissection

The nitration of o-xylene is a classic example of an electrophilic aromatic substitution reaction. The process can be logically broken down into three primary stages: generation of the electrophile, electrophilic attack on the aromatic ring, and regeneration of the aromatic system.

Stage 1: Generation of the Potent Electrophile—The Nitronium Ion (NO₂⁺)

The reaction is initiated by the formation of the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile.[4][5] This species is generated in situ from the interaction between concentrated nitric acid and sulfuric acid. Sulfuric acid, being the stronger acid, protonates the nitric acid molecule.[6][7][8] This protonated intermediate is unstable and readily loses a molecule of water to form the linear and powerfully electrophilic nitronium ion.[9][10]

The dual role of sulfuric acid is critical:

  • Catalyst: It facilitates the formation of the nitronium ion, the true electrophile.[6][7]

  • Dehydrating Agent: By sequestering the water molecule produced, sulfuric acid drives the equilibrium towards the formation of the nitronium ion, preventing the reverse reaction and maintaining a high concentration of the electrophile.[6]

Figure 1: Generation of the nitronium ion from mixed acid.
Stage 2: Electrophilic Attack and Regioselectivity

The two methyl groups on the o-xylene ring are electron-donating groups (EDGs) through inductive effects and hyperconjugation.[11][12] This has two significant consequences:

  • Activation: They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[11][13]

  • Directing Effect: As EDGs, they are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.[14][15][16]

In o-xylene, the carbons are numbered 1 through 6, with the methyl groups at C1 and C2. The available positions for substitution are C3, C4, C5, and C6. Due to symmetry (C3 is equivalent to C6, and C4 is equivalent to C5), we only need to consider attack at the C3 and C4 positions.

  • Attack at C4: This position is para to the C1-methyl group and ortho to the C2-methyl group.

  • Attack at C3: This position is ortho to the C1-methyl group and ortho to the C2-methyl group.

The attack of the nitronium ion on the π-system of the ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12][17] The stability of this intermediate determines the preferred position of attack. Both attack at C3 and C4 result in a relatively stable sigma complex because in both cases, a resonance structure can be drawn where the positive charge is located on a tertiary carbon (the carbon atom bearing a methyl group), which is stabilizing.[15]

However, the C3 position is flanked by two methyl groups, creating significant steric hindrance . The bulky electrophile (NO₂⁺) finds it more difficult to approach this crowded position.[11] Consequently, the attack preferentially occurs at the less sterically hindered C4 position. This leads to the observed product distribution where 4-nitro-o-xylene is the major product.

O_Xylene_Nitration_Mechanism start o-Xylene + NO₂⁺ sigma_4 Sigma Complex (Attack at C4) Resonance Stabilized charge on tertiary carbon start->sigma_4 Attack at C4 (Less Hindered) sigma_3 Sigma Complex (Attack at C3) Resonance Stabilized charge on tertiary carbon start->sigma_3 Attack at C3 (More Hindered) product_4 4-Nitro-o-xylene (Major Product) sigma_4->product_4 -H⁺ product_3 3-Nitro-o-xylene (Minor Product) sigma_3->product_3 -H⁺

Figure 2: Reaction pathways for the nitration of o-xylene.
Stage 3: Deprotonation to Restore Aromaticity

In the final, rapid step, a weak base in the mixture (typically H₂O or the HSO₄⁻ anion) abstracts a proton from the carbon atom bearing the new nitro group.[5] This collapses the sigma complex, restores the stable aromatic π-system, and yields the final nitro-o-xylene product.

Quantitative Data: Product Isomer Distribution

Under typical mixed-acid nitration conditions, the reaction exhibits high conversion and predictable regioselectivity. The product mixture is predominantly composed of the two main mononitrated isomers.

ParameterValueSource
Major Product 4-Nitro-o-xylene[18][19]
Minor Product 3-Nitro-o-xylene[18][20]
Typical Isomer Ratio (4-nitro / 3-nitro) ~1.5 - 4.0 : 1[19][21]
Typical Conversion >85%[18][22]
Side Products Dinitrated species, oxidation products (phenols)[1]

Note: The exact isomer ratio can be influenced by reaction temperature, acid concentration, and residence time. Lower temperatures generally favor higher selectivity for the 4-nitro isomer.

Experimental Protocol: Laboratory-Scale Synthesis of Nitro-o-xylenes

This protocol details a standard procedure for the nitration of o-xylene on a laboratory scale. It is designed to be self-validating through careful control of reaction parameters.

Mandatory Safety Precautions
  • Extreme Hazard: Mixed nitrating acid is highly corrosive, a strong oxidizer, and reacts exothermically and violently with many substances, including water.[23][24][25] The reaction itself is highly exothermic.

  • Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood. Wear acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[23][24][25]

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[24] Have appropriate spill containment materials (e.g., sodium bicarbonate or other acid neutralizers) readily available.[26]

  • Temperature Control: A runaway reaction can occur if the temperature is not strictly controlled, leading to vigorous decomposition and the release of toxic nitrogen dioxide gas.[25] Never add reagents quickly.

Materials and Equipment
  • Reagents:

    • o-Xylene (≥98%)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, ≥90%) or Concentrated Nitric Acid (70%)

    • Deionized Water & Ice

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Thermometer with adapter

    • Ice-water bath

    • Separatory funnel (500 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator (optional)

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 250 mL beaker or flask, place 30 mL of concentrated (98%) sulfuric acid.

    • Cool the sulfuric acid in an ice bath with gentle stirring.

    • CRITICAL STEP: Slowly, and with continuous stirring, add 20 mL of fuming nitric acid dropwise to the cold sulfuric acid. The temperature of the mixture must be maintained below 20°C throughout the addition. This mixture is now ready for use.

  • Reaction Setup:

    • Set up a 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in a large ice bath.

    • Transfer the prepared cold nitrating mixture into the reaction flask. Allow the mixture to cool to 5-10°C.

  • Addition of o-Xylene:

    • Measure 25 mL (approx. 21.8 g, 205 mmol) of o-xylene and place it in the dropping funnel.

    • CRITICAL STEP: Add the o-xylene dropwise to the vigorously stirred, cold nitrating mixture over a period of 60-90 minutes.

    • Carefully monitor the internal reaction temperature. Do not allow the temperature to exceed 20°C. Adjust the addition rate and the ice bath as needed to maintain this temperature range. A temperature rise indicates the reaction is proceeding.

  • Reaction Completion:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.[1]

    • Remove the ice bath and allow the mixture to stir at room temperature for another 60 minutes to ensure complete conversion.

  • Work-up and Isolation:

    • Prepare a large beaker (1 L) containing approximately 250 g of crushed ice.

    • CAUTION (Exothermic): Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The nitrated organic product will separate as a dense, yellowish oil.

    • Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate completely.

    • Drain and discard the lower aqueous acid layer.

    • Wash the organic layer sequentially with:

      • 1 x 50 mL cold water

      • 1 x 50 mL 5% sodium bicarbonate solution (swirl gently at first to vent CO₂ gas)

      • 1 x 50 mL brine (saturated NaCl solution)

    • After each wash, drain and discard the aqueous layer.

  • Drying and Product Recovery:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the product. Swirl and let it stand for 15-20 minutes.

    • Decant or filter the dried product into a pre-weighed round-bottom flask.

    • If an extraction solvent was used, remove it using a rotary evaporator. The remaining oil is the crude product mixture of 3- and 4-nitro-o-xylene.

    • Determine the final weight and calculate the yield.

  • Analysis:

    • Analyze the product via GC or HPLC to determine the conversion of o-xylene and the relative percentages of the 3-nitro-o-xylene and 4-nitro-o-xylene isomers.[2]

References

  • Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. (n.d.). Request PDF. Retrieved from ResearchGate. [Link]

  • The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. (2026, January 15). Oreate AI Blog. [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. (n.d.). KBR. [Link]

  • Mixed Nitrating Acid, Greater Than 50% (HNO3). (n.d.). AWS. [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]

  • Directing Effects (OCR A Level Chemistry A): Revision Note. (n.d.). Save My Exams. [Link]

  • Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. (2022, August 12). PMC. [Link]

  • Regioselective Preparation of 4-Nitro-o-xylene Using Nitrogen Dioxide/Molecular Oxygen over Zeolite Catalysts. (2025, August 9). ResearchGate. [Link]

  • Nitronium Ion Definition. (2025, August 15). Fiveable. [Link]

  • Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. (2014, April 4). Taylor & Francis. [Link]

  • Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. (2014, June 9). R Discovery. [Link]

  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025, May 22). JoVE. [Link]

  • Study of Nitration and Oxidation in Oxynitrogen Systems. (n.d.). DTIC. [Link]

  • Electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. [Link]

  • Why H2SO4 is used in Nitration reaction class 12 chemistry CBSE. (2024, July 2). Vedantu. [Link]

  • Role of Sulphuric acid (NITRATION). (2022, January 25). YouTube. [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Process for the nitration of o-xylene and related compounds. (2011, March 3).
  • Nitration of O-Xylene Over Rare Earth Cations Exchanged Zeolite - With Nitric Acid and Acetic Anhydride. (n.d.). Scribd. [Link]

  • Research on o-xylene nitration reaction process. (2024, January 9). JINSP. [Link]

  • Explain why m-xylene undergoes nitration 100 times faster than p-xylene. (2024, August 4). Pearson. [Link]

  • Nitration of o-Xylene by Regioselective Catalysis with SO3H Group Supported on Esoporous Molecular Sieve. (2011, May 6). 含能材料. [Link]

  • 22.4: Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts. [Link]

  • Nitric Acid Safety Data Sheet. (n.d.). Nutrico. [Link]

  • Why does p-Xylene undergo nitration faster than benzene? (2022, January 14). Quora. [Link]

  • Nitronium ion NO₂⁺ is generated by the: A. Protonation of nitric acid. (2025, September 10). askIITians. [Link]

  • p-Xylene undergoes nitration much faster than benzene. Use resonance forms of the sigma complex to explain this accelerated rate. (n.d.). Pearson. [Link]

  • Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Generation of nitronium ion by different methods. (2019, February 20). Brainly.in. [Link]

  • How can we generate a nitronium ion from nitric acid alone, not using sulphuric acid along with nitric acid? (2018, February 14). Quora. [Link]

  • Figure 1. Formation of the Nitronium Ion (NO₂⁺). (2025, November 16). Filo. [Link]

  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. (n.d.). ResearchGate. [Link]

  • An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. (n.d.). IPIndia. [Link]

Sources

Application

Application Note: Solvent Selection Strategies for the Catalytic Reduction of 3-Nitro-o-xylene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction: Catalytic Hydrogenation of 3-Nitro-o-xylene to 2,3-Dimethylaniline Introduction & Chemical Context The chemoselective reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reaction: Catalytic Hydrogenation of 3-Nitro-o-xylene to 2,3-Dimethylaniline

Introduction & Chemical Context

The chemoselective reduction of 3-nitro-o-xylene (1,2-dimethyl-3-nitrobenzene) to 2,3-dimethylaniline is a foundational transformation in organic synthesis. The resulting aniline is a high-value intermediate used extensively in the production of agrochemicals, specialized dyes, and active pharmaceutical ingredients (APIs) such as the nonsteroidal anti-inflammatory drug mefenamic acid1[1].

While significant attention is often placed on the selection of the transition metal catalyst (e.g., Pd/C, Pt/C, or single-atom catalysts), the solvent system acts as the true thermodynamic and kinetic director of the reaction. Because 3-nitro-o-xylene is a hydrophobic, pale yellow liquid, and its reduction is highly exothermic, the solvent must simultaneously ensure substrate solubility, facilitate heat dissipation, and actively participate in the reaction mechanism to prevent the accumulation of toxic intermediates.

Mechanistic Causality: The Role of Solvent in Hydrogenation

The catalytic hydrogenation of nitroarenes proceeds through a well-documented sequence: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Aniline .

The final stage—the cleavage of the N–O bond in the N-arylhydroxylamine intermediate—is the kinetic bottleneck of the reaction. The choice of solvent directly dictates whether this bottleneck is bypassed or whether the reaction stalls.

  • Protic Solvents (The Accelerators): Solvents such as ethanol and methanol actively participate in a solvent-mediated H-shuttling mechanism2[2]. This proton-donating capability lowers the activation barrier for the heterolytic cleavage of molecular hydrogen ( H2​ ) on the catalyst surface. By facilitating the necessary protonation-dehydration steps, protic solvents prevent the accumulation of the N-arylhydroxylamine intermediate, driving the reaction to >99% chemoselectivity for 2,3-dimethylaniline3[3].

  • Aprotic Solvents (The Stalling Agents): Aprotic polar solvents (e.g., THF, DMF) lack this H-shuttling ability. The reaction is forced to rely entirely on intrinsic hydrogen transfer at the catalyst surface, which carries a higher activation barrier. This results in slower reaction rates and the accumulation of hydroxylamine intermediates (up to ~5% selectivity loss)3[3].

  • Non-Polar Solvents (The Over-Reducers): In highly non-polar media (like n-hexane), the lack of solvent polarity can alter the substrate-catalyst linkage. With certain bifunctional catalysts, this environment can completely shift the reaction pathway, leading to the over-reduction of the aromatic ring and yielding dicyclohexylamines instead of the desired anilines4[4].

Pathway A 3-Nitro-o-xylene B Nitroso Intermediate A->B + H2 (Fast) C Hydroxylamine Intermediate B->C + H2 (Fast) C->C Aprotic Solvents (Accumulation) D 2,3-Dimethylaniline C->D + H2 Protic Solvents (Accelerated)

Caption: Reaction pathway of 3-nitro-o-xylene reduction highlighting the solvent-dependent bottleneck.

Quantitative Data: Solvent Selection Matrix

To guide process development, the following table summarizes the quantitative impact of solvent selection on the catalytic hydrogenation of nitroarenes (standardized for Pd-based or Co-based catalysts at 30–50 °C).

Solvent CategoryRepresentative Solvents H2​ SolubilityIntermediate AccumulationAniline SelectivityMechanistic Impact
Protic Ethanol, MethanolModerate< 1% > 99% Facilitates H-shuttling; lowers activation barrier for N-O cleavage. Optimal for operational stability.
Aprotic Polar THF, Ethyl AcetateHigh~ 5%90 - 95%Lacks proton-donating ability; stalls at the N-arylhydroxylamine intermediate.
Non-Polar Toluene, n-HexaneHighHighVariableCan drive over-reduction to dicyclohexylamines depending on the specific catalyst used.

Experimental Protocol: Chemoselective Reduction in Ethanol

This protocol outlines a self-validating workflow for the synthesis of 2,3-dimethylaniline using 5% Pd/C in absolute ethanol. The procedure incorporates built-in visual and analytical checkpoints to guarantee scientific integrity.

Materials Required:
  • Substrate: 3-Nitro-o-xylene (10.0 mmol, ~1.51 g)

  • Catalyst: 5% Palladium on Carbon (Pd/C, 50 mg)

  • Solvent: Absolute Ethanol (25 mL)

  • Equipment: High-pressure stainless steel autoclave or Parr shaker, Celite pad, GC-MS.

Step-by-Step Methodology:
  • Substrate & Solvent Preparation: Dissolve 10.0 mmol of 3-nitro-o-xylene in 25 mL of absolute ethanol within the reactor vessel. Self-Validation Check: The solution should appear as a clear, pale yellow liquid. Any turbidity indicates moisture contamination in the solvent.

  • Catalyst Addition: Carefully add 50 mg of 5% Pd/C to the solution. Caution: Dry Pd/C is pyrophoric. Add the catalyst under a gentle stream of nitrogen or argon.

  • System Purging (Inerting): Seal the reactor. Purge the system with Nitrogen gas ( N2​ ) at 1 MPa three times to remove residual oxygen. Follow this by purging with Hydrogen gas ( H2​ ) at 1 MPa three times.

  • Pressurized Hydrogenation: Pressurize the reactor to 3 MPa with H2​ . Heat the mixture to 40 °C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Reaction Monitoring: Allow the reaction to proceed for 2–3 hours. Self-Validation Check: Extract a 0.1 mL aliquot, filter, and analyze via GC-MS. The reaction is complete when the starting material peak and the hydroxylamine intermediate ( m/z 137) are entirely absent, and the 2,3-dimethylaniline peak ( m/z 121) is dominant. Visually, the solution will shift from pale yellow to colorless or light brown.

  • Filtration & Recovery: Cool the reactor to room temperature and carefully vent the H2​ gas. Perform a hot filtration of the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of warm ethanol.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,3-dimethylaniline as a dark brown liquid.

Workflow N1 1. Substrate & Solvent Preparation Dissolve 3-Nitro-o-xylene in EtOH N2 2. Catalyst Addition Add 5% Pd/C under inert atmosphere N1->N2 N3 3. System Purging 3x N2 cycles, followed by 3x H2 cycles N2->N3 N4 4. Pressurized Hydrogenation 3 MPa H2 at 40°C with vigorous stirring N3->N4 N5 5. Reaction Monitoring Track conversion via GC-MS N4->N5 N6 6. Filtration & Recovery Filter through Celite, evaporate solvent N5->N6

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of 3-nitro-o-xylene.

References

  • Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues Source: Semantic Scholar URL:[1]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts Source: MDPI URL:[3]

  • Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites Source: PMC (National Institutes of Health) URL:[2]

  • Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst Source: ACS Catalysis URL:[4]

Sources

Method

Application Note: 3-Nitro-o-xylene as a High-Dielectric Solvent Mediator in Valinomycin-Based Potassium Sensor Cocktails

Introduction to Solvent Mediators in Ion-Selective Electrodes In the development of liquid-membrane ion-selective electrodes (ISEs) and microelectrodes, the choice of solvent mediator (plasticizer) is as critical as the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Solvent Mediators in Ion-Selective Electrodes

In the development of liquid-membrane ion-selective electrodes (ISEs) and microelectrodes, the choice of solvent mediator (plasticizer) is as critical as the selection of the ionophore itself. For potassium ( K+ ) sensing, valinomycin remains the gold-standard neutral ionophore due to its exceptional selectivity for K+ over Na+ [1]. However, valinomycin must be dissolved in a hydrophobic liquid phase that is subsequently immobilized in a polymer matrix, typically polyvinyl chloride (PVC)[1].

3-Nitro-o-xylene (NOX), also known commercially as 1,2-dimethyl-3-nitrobenzene, is a highly specialized plasticizer utilized in these sensor cocktails[2]. Unlike low-polarity plasticizers, NOX possesses a unique combination of a high dielectric constant and optimal lipophilicity, making it exceptionally suited for microelectrode applications where tip resistance and rapid response times are limiting factors.

Mechanistic Principles: The Causality of NOX Selection

The performance of a polymeric membrane sensor is dictated by the thermodynamic equilibrium at the membrane-sample interface and the kinetic mobility of ions within the bulk membrane.

Dielectric Constant and Ion-Pair Dissociation

To ensure permselectivity (the exclusion of sample anions), K+ sensor cocktails require the addition of a lipophilic salt, most commonly potassium tetrakis(4-chlorophenyl)borate (KTpClPB)[3]. The dissociation of the K+ -valinomycin complex from the bulky borate counter-ion is highly dependent on the dielectric constant ( ϵr​ ) of the solvent mediator[4]. NOX provides a highly polar microenvironment ( ϵr​≈23 ), which promotes the complete dissociation of these ion pairs. This dissociation drastically lowers the bulk electrical resistance of the membrane—a critical necessity for microelectrodes, which otherwise suffer from signal attenuation and excessive noise due to high tip resistance.

Lipophilicity and Membrane Exudation

The operational lifetime of an ISE is fundamentally limited by the leaching (exudation) of the sensor components into the aqueous sample[4]. While NOX is sufficiently polar to solvate the charged complexes, it maintains adequate lipophilicity to remain stably partitioned within the PVC matrix, preventing rapid degradation of the Nernstian response over time[4].

Mechanism A 3-Nitro-o-xylene (NOX) High Dielectric Constant B Solvation of Valinomycin & KTpClPB A->B C Ion-Pair Dissociation in Polymer Matrix B->C D Reduced Membrane Resistance C->D E Nernstian Potentiometric Response D->E

Mechanistic role of 3-nitro-o-xylene in optimizing K+ ion-selective electrode performance.

Quantitative Comparison of Plasticizers

When formulating a sensor cocktail, researchers must balance polarity against lipophilicity. The table below summarizes the physicochemical properties of common plasticizers and their impact on ISE performance, illustrating why NOX is preferred for high-resistance microelectrode geometries.

PlasticizerAbbreviationDielectric Constant ( ϵr​ )Primary Advantage in K+ Sensor Cocktails
3-Nitro-o-xylene NOX ~23 Optimal polarity; drastically reduces microelectrode tip resistance. [4]
o-Nitrophenyloctyl ethero-NPOE24High polarity with extended lifetime for macro-electrodes.[4]
Dioctyl phthalateDOP~5Moderate polarity; provides excellent membrane homogeneity.[4]
Bis(2-ethylhexyl) sebacateDOS~4High lipophilicity; minimal exudation, but yields higher resistance.[4]

Self-Validating Protocol: Fabrication of NOX-Plasticized K+ Microelectrodes

The following methodology details the preparation of a liquid-membrane K+ microelectrode. Every step incorporates a physical or electrical validation check to ensure the integrity of the final sensor.

Step 1: Capillary Silanization

Purpose: Glass surfaces are naturally hydrophilic. If untreated, the aqueous sample or internal filling solution will displace the organic NOX-based liquid membrane, causing the sensor to short-circuit.

  • Pull borosilicate glass capillaries to a tip diameter of 1–2 µm.

  • Expose the capillaries to dimethyldichlorosilane vapor in a closed chamber for 15 minutes.

  • Bake the capillaries in an oven at 200°C for 1–2 hours to cure the hydrophobic coating[3].

  • Validation Check: When back-filled with the organic cocktail, a properly silanized tip will display a uniform column with a concave meniscus at the aqueous interface. A convex meniscus or a fragmented membrane column indicates failed silanization.

Step 2: Cocktail Formulation

Purpose: To create the ion-selective liquid phase.

  • Weigh 5 mg of potassium tetrakis(4-chlorophenyl)borate (lipophilic additive)[3].

  • Add the salt to 0.1 mL of 3-nitro-o-xylene (NOX)[3].

  • Add valinomycin (typically 1–2% w/w relative to the final membrane mass)[1].

  • Optional (for semi-solid membranes): Add 10% wt/vol Polyvinyl chloride (PVC) and a volatile solvent like tetrahydrofuran (THF) to reduce viscosity during casting[3].

  • Vortex until completely dissolved. The high dielectric constant of NOX ensures rapid solubilization of the borate salt.

Step 3: Electrode Assembly and Filling
  • Using a fine micro-syringe, back-fill the silanized capillary with a small volume (~1 µL) of the NOX sensor cocktail.

  • Apply gentle back-pressure if using non-filamented pipettes to force the cocktail to the very tip.

  • Fill the remainder of the capillary barrel with an internal reference solution (e.g., 100 mM KCl or NaCl Ringer's solution)[3].

  • Insert a chloridized silver wire (Ag/AgCl) into the internal solution and seal the top with dental wax[3].

  • Validation Check: Measure the DC resistance of the electrode in a standard saline bath. A properly filled NOX-based microelectrode should exhibit a resistance between 10 to 15 GΩ[3]. Resistances significantly higher indicate a blocked tip or precipitated ionophore; lower resistances indicate an aqueous leak.

Step 4: Potentiometric Calibration
  • Connect the microelectrode and a reference electrode to a high-impedance electrometer.

  • Record the electromotive force (EMF) in standard solutions ranging from 10−1 to 10−5 M KCl.

  • Validation Check: A successful sensor will yield a Nernstian slope of approximately 54 to 59 mV/decade at room temperature[3][4].

Workflow S1 1. Capillary Silanization (Hydrophobic Coating) S3 3. Microelectrode Back-Filling S1->S3 S2 2. Cocktail Preparation (Valinomycin + NOX + PVC) S2->S3 S4 4. Internal Reference Addition (KCl) S3->S4 S5 5. Potentiometric Calibration S4->S5

Step-by-step workflow for fabricating NOX-plasticized potassium-selective microelectrodes.

Conclusion

The integration of 3-nitro-o-xylene into valinomycin-based potassium sensor cocktails is a prime example of rational solvent selection in electroanalytical chemistry. By leveraging its high dielectric constant, researchers can ensure complete ion-pair dissociation, thereby overcoming the resistance limitations inherent to microelectrode geometries. Adhering to strict silanization and formulation protocols ensures the reliable fabrication of sensors capable of precise, real-time intracellular and extracellular potassium quantification.

References

  • Ionophores in polymeric membranes for selective ion recognition; Impedance studies, ResearchGate. Available at:[Link]

  • Osmotic water permeability of Necturus gallbladder epithelium, SciSpace. Available at:[Link]

  • Ion-sensitive microelectrodes, The University of Texas at Dallas. Available at: [Link]

  • Influence of different plasticizers on the response of chemical sensors based on polymeric membranes for nitrate ion determination, ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation of 3-Nitro-o-xylene and 4-Nitro-o-xylene Isomers

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical guidance for the separation of 3-nitro-o-xylene and 4-nitro-o-xylene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, practical guidance for the separation of 3-nitro-o-xylene and 4-nitro-o-xylene. These isomers are critical intermediates in the synthesis of agrochemicals, dyes, and pharmaceuticals, such as Riboflavin.[1][2] However, their similar physical properties present a significant purification challenge. This document offers a structured, question-and-answer approach to troubleshoot common issues and provides detailed protocols to ensure successful separation.

Part 1: Foundational Knowledge & Initial Troubleshooting

This section addresses the fundamental challenges and initial questions that arise when planning the separation of nitroxylene isomers.

FAQ: Why are 3-nitro-o-xylene and 4-nitro-o-xylene so difficult to separate by standard methods like distillation?

Answer: The primary challenge lies in the nearly identical boiling points of the two isomers. Standard nitration of o-xylene typically produces a mixture of 3-nitro-o-xylene (around 55%) and 4-nitro-o-xylene (around 45%).[3] As the data below illustrates, the boiling points are too close to allow for efficient separation using fractional distillation, which would require a column with an impractically high number of theoretical plates.[4]

However, the significant difference in their melting points is the key to an effective separation strategy. This physical property makes fractional crystallization the most viable and widely used method for purification on a preparative scale.[5]

Table 1: Comparison of Physical Properties

Property3-Nitro-o-xylene4-Nitro-o-xyleneRationale for Separation
Molecular Formula C₈H₉NO₂C₈H₉NO₂Identical
Molecular Weight 151.16 g/mol [6]151.16 g/mol [7]Identical
Melting Point 15 °C[6][8][9]29-31 °C[10][11][12]Significant difference; enables separation by fractional crystallization.
Boiling Point ~240-246 °C[6][8][9]~254-255 °C[10][11]Very close; makes fractional distillation inefficient.
Appearance Clear yellowish liquid or solid[6][13]Yellow crystalline solid[12][14]Different states at room temperature.

Part 2: The Primary Separation Method: Fractional Crystallization

This section provides a detailed protocol and troubleshooting guide for the most effective separation technique.

FAQ: What is the most effective protocol for separating these isomers via fractional crystallization?

Answer: Melt crystallization is a highly effective method that avoids the need for solvents. The process relies on carefully cooling the molten isomer mixture to a temperature where the higher-melting point isomer (4-nitro-o-xylene) selectively crystallizes, leaving the lower-melting point isomer (3-nitro-o-xylene) enriched in the liquid mother liquor.

G cluster_prep Preparation cluster_crystallization Crystallization & Separation cluster_products Products & Analysis start Start with Isomer Mixture (e.g., 55% 3-NOX, 45% 4-NOX) melt Heat Mixture Gently (Above 31°C) to Ensure Complete Melting start->melt cool Controlled Cooling (e.g., to 20-25°C) melt->cool seed Optional: Add Seed Crystal of Pure 4-Nitro-o-xylene cool->seed hold Hold at Temperature to Allow Crystal Growth cool->hold seed->hold filtrate Isolate Crystals (Vacuum Filtration or Centrifugation) hold->filtrate crystals Solid Crystals: Enriched in 4-Nitro-o-xylene filtrate->crystals liquid Mother Liquor: Enriched in 3-Nitro-o-xylene filtrate->liquid analyze Analyze Purity of Both Fractions (GC, HPLC, Melting Point) crystals->analyze liquid->analyze

Caption: Workflow for separating nitroxylene isomers via melt crystallization.

Detailed Experimental Protocol: Melt Crystallization
  • Preparation: Begin with the crude mixture of 3-nitro-o-xylene and 4-nitro-o-xylene in a jacketed reaction vessel.

  • Melting: Gently heat the mixture while stirring until it is completely molten. A temperature of approximately 40-50°C is sufficient.

  • Controlled Cooling: Slowly cool the molten mixture. A programmable circulator is ideal for precise temperature control. The target temperature should be between the melting points of the two isomers, for instance, 20-25°C. The cooling rate is critical; a slow rate (e.g., 1-2°C per hour) promotes the formation of large, pure crystals.

  • Seeding (Optional but Recommended): When the target temperature is reached, add a few seed crystals of pure 4-nitro-o-xylene. This step induces crystallization and can prevent the mixture from becoming a supercooled liquid.

  • Crystal Growth: Hold the mixture at the target temperature for several hours with gentle agitation to allow the 4-nitro-o-xylene crystals to grow.

  • Isolation: Separate the solid crystals from the liquid mother liquor. This can be achieved via vacuum filtration through a Büchner funnel or by centrifugation.

  • Washing (Optional): For higher purity, the isolated crystal cake can be washed with a small amount of a cold solvent in which the nitro-xylenes have low solubility, to remove residual mother liquor.

  • Analysis: Analyze the purity of the solid fraction (enriched in 4-nitro-o-xylene) and the liquid fraction (enriched in 3-nitro-o-xylene) using methods described in Part 4.

  • Further Purification: The process can be repeated on the mother liquor to recover more 4-nitro-o-xylene or to further purify the 3-nitro-o-xylene fraction.

Troubleshooting Fractional Crystallization
Problem Possible Cause Solution
No crystals form upon cooling. The solution is not sufficiently saturated, or it has become supercooled.1. Induce Nucleation: Add a seed crystal of pure 4-nitro-o-xylene. 2. Scratch Method: Gently scratch the inside of the flask with a glass rod at the liquid's surface.
An oil forms instead of crystals ("oiling out"). The cooling process is too rapid, or the purity of the initial mixture is very low, significantly depressing the melting point.1. Re-heat: Gently warm the mixture until the oil redissolves. 2. Slow Cooling: Allow the solution to cool much more slowly. A stepwise cooling profile may be necessary.
The purity of the 4-nitro-o-xylene is low. 1. Mother liquor is trapped within the crystals (occlusion). 2. The cooling temperature was too low, causing co-crystallization of the 3-nitro isomer.1. Improve Filtration: Ensure the crystal cake is pressed as dry as possible during filtration. 2. Optimize Temperature: Raise the crystallization temperature slightly. 3. Recrystallize: Perform a second crystallization step on the obtained solid.
The yield of 4-nitro-o-xylene is poor. The separation is limited by the eutectic composition of the mixture. It's impossible to recover all of the 4-nitro-o-xylene in a single step.1. Multi-stage Process: Re-process the mother liquor by cooling it to a lower temperature to recover more product, although at a lower purity. 2. Accept Limitations: Understand that fractional crystallization is a stagewise purification technique and 100% recovery in a single step is not possible.[5]

Part 3: Alternative & Analytical Methods

FAQ: Are there other separation methods besides crystallization?

Answer: While fractional crystallization is best for preparative scale, other methods are relevant for analysis or specific, smaller-scale applications.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent analytical technique for determining the precise ratio of isomers in a mixture. It is generally not used for large-scale separation due to cost and solvent consumption. For analytical purposes, a normal-phase column or a phenyl-based reverse-phase column can provide the necessary selectivity to resolve the two isomers.[15]

  • Gas Chromatography (GC): GC is the most common and effective method for analyzing the purity of the fractions obtained from crystallization.[1][16][17] A standard capillary column can easily separate the two isomers, providing fast and accurate quantification.

Part 4: Purity Analysis & Final Validation

FAQ: How do I confirm the purity of my separated isomers?

Answer: A combination of methods should be used to validate the identity and purity of your final products.

  • Gas Chromatography (GC): As the primary tool for quantitative analysis, GC with a Flame Ionization Detector (FID) will show two distinct peaks for the isomers.[17] The area percentage of each peak corresponds to the relative concentration in the sample. Pure fractions should show one dominant peak (>99%).

  • Melting Point Analysis: This is a simple and effective physical method. The purified 4-nitro-o-xylene should exhibit a sharp melting point close to its literature value (29-31°C).[10][11][12] A broad melting range indicates the presence of impurities (likely the 3-nitro isomer).

  • NMR Spectroscopy: For unambiguous structural confirmation, ¹H and ¹³C NMR spectroscopy can be used to distinguish between the isomers based on the distinct chemical shifts and splitting patterns of the aromatic protons and methyl groups.

Caption: Key methods for validating the purity of separated isomers.

By employing the principles and protocols outlined in this guide, researchers can confidently and efficiently separate 3-nitro-o-xylene and 4-nitro-o-xylene, ensuring the high-purity intermediates required for their downstream applications.

References

  • Google Patents. (n.d.). Process for the preparation of 4-nitro-o-xylene.
  • Rahman, M., et al. (2022). Synthesis of 4-Nitro-o-Xylene by Selective Nitration of o-Xylene. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). 4-Nitro-ortho-xylene preparation.
  • Wang, Y., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5188. Retrieved from [Link]

  • Wang, Y., et al. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical curves for univariate determination of nitroaniline isomers. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-o-xylene. Retrieved from [Link]

  • Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Method of separating isomers of mononitrotoluene.
  • CAS Common Chemistry. (n.d.). 4-Nitro-o-xylene. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of combination of stereoselective crystallization and fractionated distillation for the ortho/meta isomer separation of 2-nitrophenyl-1,3-dioxolane. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved from [Link]

  • Yuanlian Chemical. (n.d.). 4-nitro-1,2-xylene. Retrieved from [Link]

  • OSHA. (n.d.). XYLENES (o-, m-, p-isomers) ETHYLBENZENE. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in o-Xylene Nitration Reactions

Welcome to the Technical Support Center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the regioselectivity of o-xylene nitration. Here, we move beyond standard protocols to explore the underlying principles that govern isomer distribution, offering field-proven insights to troubleshoot and optimize your reactions.

Introduction: The Challenge of o-Xylene Nitration

The nitration of o-xylene is a foundational electrophilic aromatic substitution reaction that yields two primary mononitrated products: 3-nitro-o-xylene and 4-nitro-o-xylene.[1] Both are valuable intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals.[1][2] For instance, 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene) is a key precursor for the production of Riboflavin (Vitamin B2) and the herbicide pendimethalin.[2]

The core challenge lies in controlling the regioselectivity. The two methyl groups on the o-xylene ring are ortho, para-directing and activating, leading to a mixture of isomers.[3] Classical nitration using a mixture of nitric and sulfuric acids often results in a nearly equimolar mixture of the 3-nitro and 4-nitro isomers, making separation difficult and reducing the yield of the desired product.[4][5] This guide will provide you with the technical knowledge to shift this equilibrium in your favor.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My reaction is producing a nearly 1:1 mixture of 3-nitro- and 4-nitro-o-xylene. How can I increase the yield of the 4-nitro isomer?

A1: Enhancing 4-Nitro-o-xylene Selectivity

Achieving high selectivity for 4-nitro-o-xylene requires moving beyond standard mixed-acid conditions. The key is to manipulate both steric and electronic factors.

  • Probable Cause: Standard mixed acid (HNO₃/H₂SO₄) nitration generates the highly reactive nitronium ion (NO₂⁺), which is small and less selective, leading to attack at both the sterically accessible position 4 and the electronically favorable position 3.[6]

  • Solution 1: Alternative Nitrating Agents:

    • Nitrogen Dioxide (NO₂): Using liquid nitrogen dioxide, especially in the presence of a solid acid catalyst like zeolite H-beta, can significantly enhance para-selectivity.[5][7] This method is also more environmentally friendly. A 71% yield of mononitro-o-xylene with a 4-nitro to 3-nitro ratio of 3.91 has been achieved using NO₂ with bismuth trichloride.[5][8]

    • Fuming Nitric Acid (FNA): Using FNA as the sole nitrating agent has been shown to favor the formation of 1,2-dimethyl-4-nitrobenzene.[6][9]

  • Solution 2: Solid Acid Catalysts:

    • Zeolites: Large-pore zeolites, such as Zeolite H-beta, can impart shape selectivity, sterically hindering the formation of the 3-nitro isomer within their pores.[4][10] Liquid-phase nitration at 70°C with 70% nitric acid over Zeolite H-beta has yielded 63% selectivity for 4-nitro-o-xylene.[11]

    • Polyphosphoric Acid (PPA) with Zeolites: A combination of PPA and a large-pore acidic zeolite can achieve high conversion and selectivity for the para position.[12][13]

Q2: I'm observing significant amounts of dinitrated and oxidized byproducts. How can I minimize their formation?

A2: Minimizing Byproduct Formation

The formation of dinitrated and oxidized products is a common issue, especially with highly activated substrates like o-xylene.[2]

  • Probable Cause: The reaction is highly exothermic, and poor temperature control can lead to runaway reactions, promoting dinitration and oxidation.[3][14] The presence of strong oxidizing agents and high acid concentrations also contributes to byproduct formation.

  • Solution 1: Strict Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5°C, using an ice bath.[14] Monitor the internal temperature of the reaction flask throughout the addition of the nitrating agent.

  • Solution 2: Controlled Reagent Addition: Add the nitrating agent dropwise with vigorous stirring.[14] This ensures that the heat generated is dissipated effectively and prevents localized "hot spots" where byproducts can form.

  • Solution 3: Adjust the Acid Ratio: For highly reactive substrates, increasing the proportion of sulfuric acid relative to nitric acid can sometimes temper the reactivity.[14]

  • Solution 4: Milder Nitrating Systems: Consider using milder nitrating agents, such as dilute nitric acid, which can reduce the incidence of oxidation and dinitration.[14]

Q3: My product is an oil and does not precipitate upon quenching with ice-water. How should I proceed with the work-up?

A3: Work-up for Oily Products

If your nitroaromatic product is a liquid or oil at the quenching temperature, a standard precipitation and filtration work-up will not be effective.

  • Probable Cause: The product is soluble in the acidic aqueous mixture or has a low melting point.[15]

  • Solution: Liquid-Liquid Extraction:

    • Transfer the entire quenched reaction mixture to a separatory funnel.

    • Extract the mixture several times with a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[15]

    • Combine the organic extracts.

    • Proceed with the standard washing steps: wash with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine to aid in drying.[15]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

    • Remove the solvent using a rotary evaporator.

    • The final purification is typically achieved by distillation.[15]

Frequently Asked Questions (FAQs)

Q: What is the theoretical isomer distribution in o-xylene nitration?

A: Theoretically, due to the directing effects of the two methyl groups, an equal amount of 4-nitro-o-xylene and 3-nitro-o-xylene should be formed.[5] However, in practice, the distribution is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions.

Q: How do steric and electronic effects influence regioselectivity in this reaction?

A: The two methyl groups are electron-donating, which activates the aromatic ring towards electrophilic attack.[16] Position 3 is electronically favored due to the combined activating effect of both methyl groups. However, position 4 is less sterically hindered. The choice of nitrating agent and reaction conditions determines the balance between these competing factors.[17][18]

Q: What are the critical safety precautions for aromatic nitration reactions?

A:

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][19][20]

  • Exothermic Reaction: Nitration reactions are highly exothermic.[3] Strict temperature control is essential to prevent runaway reactions.[14]

  • Quenching: The process of pouring the reaction mixture onto ice should be done slowly and with stirring, as this step is also exothermic.[15]

Q: How can I analyze the isomer ratio of my product mixture?

A: Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for separating and quantifying the different isomers in the product mixture.[1] High-performance liquid chromatography (HPLC) can also be used.[1]

Data Summary: Impact of Reaction Conditions on Regioselectivity

The following table summarizes how different reaction parameters can be adjusted to favor the formation of 4-nitro-o-xylene.

ParameterCondition Favoring 4-Nitro-o-xyleneRationaleReference(s)
Nitrating Agent Fuming Nitric Acid (FNA) alone; Nitrogen Dioxide (NO₂)These reagents can be more sterically sensitive, favoring attack at the less hindered position 4.[5][6]
Catalyst Zeolite H-beta; Polyphosphoric Acid (PPA) with ZeolitesThe defined pore structure of zeolites provides shape selectivity, sterically hindering the formation of the 3-nitro isomer.[4][12]
Temperature Lower temperatures (0-5 °C)Generally favors selectivity by reducing the overall reactivity of the system and minimizing side reactions.[14]
Solvent Solvent-free conditions with NO₂Can enhance the selectivity of certain catalytic systems.[5]

Experimental Protocols

Protocol 1: Standard Mixed Acid Nitration of o-Xylene

This protocol outlines a typical procedure using a mixture of nitric and sulfuric acids.

  • Preparation of Nitrating Mixture: In a flask, cool 20 mL of concentrated sulfuric acid in an ice bath. Slowly add 20 mL of concentrated nitric acid while stirring, maintaining a low temperature.[3]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, place the cooled nitrating mixture.

  • Addition of o-Xylene: Add 20 mL of o-xylene to the dropping funnel. Slowly add the o-xylene dropwise to the cold, stirred nitrating mixture. Control the rate of addition to keep the internal temperature below 35°C.[3]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes.

  • Work-up: Slowly pour the reaction mixture onto crushed ice with stirring to precipitate the product.[19]

  • Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a 5% sodium bicarbonate solution.[3][15] The product can be further purified by recrystallization or distillation.

Protocol 2: High-Selectivity Nitration using Zeolite H-beta

This protocol is adapted for improved selectivity towards 4-nitro-o-xylene.

  • Catalyst Activation: Activate Zeolite H-beta by heating at an appropriate temperature (e.g., 450°C) for 2 hours prior to use.[21]

  • Reaction Setup: In a round-bottom flask, add the activated Zeolite H-beta catalyst, o-xylene, and a suitable solvent if required.

  • Nitric Acid Addition: Heat the mixture to the desired reaction temperature (e.g., 70°C). Add 70% nitric acid dropwise over a period of several hours.[4]

  • Reaction: Maintain the reaction at temperature with stirring for 3-5 hours.[4]

  • Work-up: After the reaction is complete, cool the mixture and filter to recover the catalyst. The filtrate is then subjected to a liquid-liquid extraction and washing procedure as described in the troubleshooting section.

Visualizing the Process

Reaction Pathway and Isomer Formation

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of o-xylene, leading to the formation of the two primary isomers.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation HNO3 HNO3 NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 H2SO4 HSO4- HSO4- H2O H2O oXylene o-Xylene NO2+->oXylene SigmaComplex3 Sigma Complex (Attack at C3) oXylene->SigmaComplex3 + NO₂⁺ SigmaComplex4 Sigma Complex (Attack at C4) oXylene->SigmaComplex4 + NO₂⁺ 3Nitro 3-Nitro-o-xylene SigmaComplex3->3Nitro - H⁺ 4Nitro 4-Nitro-o-xylene SigmaComplex4->4Nitro - H⁺

Caption: Mechanism of o-xylene nitration.

Troubleshooting Flowchart

This flowchart provides a logical sequence for addressing poor regioselectivity in your o-xylene nitration reaction.

G cluster_solutions Optimization Strategies start Problem: Low 4-Nitro-o-xylene Selectivity check_conditions Are you using standard HNO₃/H₂SO₄ nitration? start->check_conditions change_reagent Change Nitrating Agent (e.g., NO₂, Fuming HNO₃) check_conditions->change_reagent Yes use_catalyst Use Solid Acid Catalyst (e.g., Zeolite H-beta) check_conditions->use_catalyst Yes optimize_temp Optimize Temperature (Lower to 0-5 °C) change_reagent->optimize_temp use_catalyst->optimize_temp analyze Analyze Isomer Ratio (GC-MS) optimize_temp->analyze end Improved Selectivity analyze->end

Caption: Troubleshooting poor regioselectivity.

References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Benchchem.
  • Benchchem. (n.d.). How to avoid charring during nitration reactions. Benchchem.
  • Song, Q., Lei, X., & Yang, S. (2022). Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Molecules, 27(16), 5191. MDPI. Retrieved from [Link]

  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. Retrieved from [Link]

  • An improved process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Google Patents.
  • Nitration of Bromobenzene Lab. (n.d.). ftp.thecameronteam.com. Retrieved from [Link]

  • Tang, B., et al. (2014). Acid-Catalyzed Regioselective Nitration of o-Xylene to 4-Nitro-o-xylene with Nitrogen Dioxide: Brønsted Acid Versus Lewis Acid. Synthetic Communications, 44(11), 1593-1600. Taylor & Francis. Retrieved from [Link]

  • Process for the nitration of o-xylene and related compounds. (n.d.). Google Patents.
  • Neti, V. R., et al. (2015). Continuous-Flow Nitration of o-Xylene: Effect of Nitrating Agent and Feasibility of Tubular Reactors for Scale-Up. Organic Process Research & Development, 19(7), 843-851. ACS Publications. Retrieved from [Link]

  • Research on o-xylene nitration reaction process. (2024). JINSP. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for nitration of p-xylene to synthesize 1,4-Dimethyl-2-nitrobenzene. Benchchem.
  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Patil, P. T., et al. (2003). Regioselective nitration of o-xylene to 4-nitro-o-xylene using nitric acid over solid acid catalysts. Catalysis Communications, 4(8), 429-434. Retrieved from [Link]

  • Hartshorn, S. R., & Schofield, K. (1971). Electrophilic aromatic substitution. Part VIII. Isomer ratios and assignment of mechanism in aromatic nitration. o-xylene and biphenyl. Journal of the Chemical Society B: Physical Organic, 1657-1661. Retrieved from [Link]

  • Sheemol, V. N., et al. (2006). Nitration of O-Xylene Over Rare Earth Cations Exchanged Zeolite - With Nitric Acid and Acetic Anhydride. Journal of Molecular Catalysis A: Chemical, 252(1-2), 194-201. Retrieved from [Link]

  • (2024). Explain why m-xylene undergoes nitration 100 times faster than p-xylene. Pearson. Retrieved from [Link]

Sources

Troubleshooting

purification of 1,2-dimethyl-3-nitrobenzene via fractional distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating pure 1,2-dimethyl-3-nitrobenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating pure 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene).

The standard nitration of o-xylene yields a nearly 1:1 mixture of two primary isomers: 1,2-dimethyl-3-nitrobenzene and 1,2-dimethyl-4-nitrobenzene. Because their boiling points differ by only ~10 °C at atmospheric pressure, achieving >99% purity via fractional distillation alone is thermodynamically impractical and risks thermal degradation. To solve this, we employ a field-proven, dual-stage purification workflow: Vacuum Fractional Distillation (for enrichment) followed by Melt Crystallization/Sweating (for high-purity polishing) .

Physicochemical Data Comparison

Understanding the physical properties of your target molecule and its primary impurity is the foundation of a successful separation strategy. Impurities disrupt the crystal lattice of the target compound, causing a measurable melting point depression—a principle we leverage in the sweating process.

PropertyTarget: 1,2-Dimethyl-3-nitrobenzeneImpurity: 1,2-Dimethyl-4-nitrobenzene
PubChem CID
Role in Workflow Target Product (Lower BP fraction)Primary Impurity (Bottoms residue)
Boiling Point (760 mmHg) ~245 °C ~255 °C
Melting Point 13–15 °C 29–30 °C
Thermal Stability Labile >200 °C (Requires vacuum)Labile >200 °C (Requires vacuum)

Purification Workflow Architecture

PurificationWorkflow Crude Crude Nitration Mixture (1:1 Ratio of 3-Nitro & 4-Nitro) VacDist Vacuum Fractional Distillation (<10 mmHg to prevent degradation) Crude->VacDist Heat & Vacuum Distillate Enriched 3-Nitro Isomer (~85-90% Purity) VacDist->Distillate Top Fraction (Lower BP) Bottoms 4-Nitro Isomer Residue (Bottoms) VacDist->Bottoms Distillation Residue Crystallize Melt Crystallization (Cool to <5°C) Distillate->Crystallize Transfer to Crystallizer Sweating Sweating Process (Warm to 10-12°C) Crystallize->Sweating Controlled Warming Pure Pure 1,2-Dimethyl-3-nitrobenzene (>99% Purity, MP 14-15°C) Sweating->Pure Retained Solid Lattice Waste Drained Eutectic Impurities Sweating->Waste Liquid Run-off

Fig 1: Dual-stage purification workflow for 1,2-dimethyl-3-nitrobenzene.

Troubleshooting Guides & FAQs

Q1: Why is my distillate heavily contaminated with the 4-nitro isomer even after using a fractionating column? A: Causality: The boiling points of the 3-nitro and 4-nitro isomers differ by only ~10 °C at atmospheric pressure. Under vacuum, this temperature differential (ΔT) compresses further. According to Raoult's Law, separating a near-ideal 1:1 mixture with such a small ΔT requires an impractically high number of theoretical plates and an extreme reflux ratio. Solution: Do not attempt to achieve >99% purity via distillation. Use the distillation step solely to enrich the 3-nitro isomer to ~85-90%. The remaining purification must be handled thermodynamically via melt crystallization.

Q2: Why does the crude mixture turn dark, viscous, and evolve gas during distillation? A: Causality: Nitroaromatic compounds are highly thermally labile. Heating them near their atmospheric boiling points (>240 °C) triggers autocatalytic thermal degradation, which destroys your yield and poses a severe explosion hazard. Solution: You must operate under deep vacuum (<10 mmHg) to artificially lower the boiling point below 150 °C, preserving the molecular integrity of the compound.

Q3: How exactly does the "sweating" process achieve the final >99% purity? A: Causality: This relies on the thermodynamics of eutectic mixtures. When you freeze your 85% enriched 3-nitro distillate, the 4-nitro impurities become trapped in the solid matrix, depressing the bulk melting point. As you slowly warm the matrix to just below the pure target's melting point (10–12 °C), the impure eutectic fractions melt first and drain away ("sweat" out). The solid lattice that remains behind is the pure 1,2-dimethyl-3-nitrobenzene, which will not melt until it reaches its true melting point of 14–15 °C .

Standard Operating Protocols (SOPs)

These protocols are designed as self-validating systems. If the validation step at the end of Protocol A fails, do not proceed to Protocol B.

Protocol A: Vacuum Fractional Distillation (Enrichment Stage)
  • Setup: Equip a round-bottom flask with a high-efficiency structured packing column (e.g., Sulzer packing) or a vacuum-jacketed Vigreux column. Attach a fractionating distillation head and a multi-neck receiving cow.

  • Vacuum Initiation: Apply a deep vacuum (<10 mmHg) before applying any heat. This purges oxygen and prevents premature thermal oxidation.

  • Heating: Submerge the flask in an oil bath and slowly ramp the temperature. Monitor the vapor temperature at the distillation head.

  • Fraction Collection: The 1,2-dimethyl-3-nitrobenzene will elute first due to its slightly lower boiling point. Collect the main fraction while the vapor temperature remains stable.

  • System Validation: Analyze the collected fraction via GC-FID.

    • Pass Criteria: The fraction must contain ≥85% 1,2-dimethyl-3-nitrobenzene. If the concentration is lower, your reflux ratio was too low, causing co-elution of the 4-nitro isomer.

Protocol B: Melt Crystallization / Sweating (Polishing Stage)
  • Crystallization: Transfer the enriched distillate (from Protocol A) into a jacketed fritted funnel or a dedicated melt crystallizer.

  • Freezing: Circulate chilled fluid (0 to 5 °C) through the jacket. Allow the liquid to completely solidify into a crystalline matrix.

  • Sweating (Controlled Warming): Slowly ramp the jacket temperature to 11 °C at a highly controlled rate of 1 °C per hour.

  • Drainage: As the matrix warms, the lower-melting eutectic impurities will liquefy. Open the bottom stopcock and allow this dark, impure liquid to drain through the frit.

  • System Validation: Collect a sample of the remaining solid crystals and test via a melting point apparatus.

    • Pass Criteria: A sharp melting point of 14–15 °C confirms the complete removal of melting-point-depressing impurities, yielding >99% pure 1,2-dimethyl-3-nitrobenzene.

References

  • 1,2-Dimethyl-3-nitrobenzene (CID 6739) . PubChem. National Center for Biotechnology Information. URL:[Link]

  • 1,2-Dimethyl-4-nitrobenzene (CID 7440) . PubChem. National Center for Biotechnology Information. URL:[Link]

  • Benzene, 1,2-dimethyl-3-nitro- . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

  • Benzene, 1,2-dimethyl-4-nitro- . NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. URL:[Link]

Optimization

Technical Support Center: Optimizing 3-Nitro Isomer Yield in Zeolite-Catalyzed Nitration

Welcome to the technical support center for zeolite-catalyzed nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for zeolite-catalyzed nitration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of 3-nitro (meta) isomers. Here, we move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for the 3-nitro isomer in aromatic nitration a significant challenge?

Conventional electrophilic aromatic substitution reactions, such as nitration, are governed by the electronic properties of the substituents on the aromatic ring. For substrates with electron-donating groups, the ortho and para positions are electronically favored, leading to a mixture of 2-nitro and 4-nitro isomers. The meta (3-nitro) position is electronically disfavored. Achieving high meta-selectivity requires overcoming these inherent electronic preferences, which is a non-trivial synthetic challenge.

Q2: How do zeolites influence the regioselectivity of nitration reactions to favor the 3-nitro isomer?

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity in nitration stems from their acidic sites and, crucially, their "shape-selective" properties. The confined environment within the zeolite pores can sterically hinder the formation of bulkier transition states that lead to the ortho and para isomers, thereby favoring the more compact transition state for meta-substitution. The choice of zeolite with appropriate pore dimensions is critical for this "transition-state selectivity".[1]

Q3: What are the key zeolite characteristics that I should consider for optimizing meta-selectivity?

The most critical parameters are:

  • Pore Architecture: Zeolites with medium to large pores, such as Beta (Hβ) and ZSM-5, are often investigated.[2][3] The three-dimensional pore structure of Hβ has been shown to be particularly effective in some cases.[2][3]

  • Si/Al Ratio: This ratio determines the density of Brønsted acid sites. A lower Si/Al ratio implies a higher concentration of acid sites, which can enhance catalytic activity.[4] However, an excessively high acid site density can sometimes lead to stronger adsorption of products and catalyst deactivation.[5]

  • Acid Site Strength: The strength of the Brønsted acid sites influences the activation of the nitrating agent and the interaction with the aromatic substrate.

Q4: What are the most common nitrating agents used in zeolite-catalyzed reactions?

While the classic "mixed acid" (HNO₃/H₂SO₄) system is often avoided to prevent corrosion and excessive waste, several alternatives are employed with zeolites. These include nitric acid (often 70%), nitrogen dioxide (NO₂), and acyl nitrates.[6] The choice of nitrating agent can significantly impact both the overall yield and the isomer distribution.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Causes Recommended Solutions
Low Overall Yield of Nitroaromatics 1. Insufficient Catalyst Activity: The zeolite may not have sufficient acid site density or strength. 2. Improper Reaction Temperature: The temperature may be too low for efficient conversion.[7] 3. Poor Mass Transfer: Inefficient stirring can limit the interaction between reactants and the catalyst surface. 4. Presence of Water: Water can block the active sites within the zeolite pores.[8]1. Consider a zeolite with a lower Si/Al ratio or perform an acid treatment to enhance acidity. 2. Systematically increase the reaction temperature in increments of 5-10°C, monitoring for any changes in conversion and selectivity. 3. Ensure vigorous stirring to maintain a uniform suspension of the catalyst. 4. Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using aqueous nitric acid.[9]
Poor Selectivity for the 3-Nitro (meta) Isomer 1. Inappropriate Zeolite Pore Size: The zeolite pores may be too large, allowing for the formation of the thermodynamically favored ortho and para isomers.[1][10] 2. Reaction Occurring on External Catalyst Surface: If the reaction primarily occurs on the outer surface of the zeolite crystals, the shape-selective benefits of the pores are lost. 3. High Reaction Temperature: Higher temperatures can sometimes reduce shape selectivity by providing enough energy to overcome the steric barriers for ortho and para formation.1. Experiment with zeolites having different pore dimensions. For instance, if using a large-pore zeolite like Faujasite (HY), consider a medium-pore zeolite like ZSM-5. 2. Consider poisoning the external acid sites of the zeolite with a bulky amine, like tributylamine, to ensure the reaction proceeds within the pores.[7] 3. Evaluate a range of temperatures. A lower temperature might enhance meta-selectivity, albeit potentially at the cost of a lower reaction rate.[7]
Catalyst Deactivation 1. Coke Formation: Carbonaceous deposits can block the zeolite pores and cover active sites.[11][12] 2. Strong Adsorption of Products: The nitroaromatic products or byproducts may bind strongly to the acid sites, preventing further reactions.[13] 3. Structural Collapse: Harsh reaction conditions or regeneration procedures can lead to a loss of the zeolite's crystalline structure.1. Implement a regeneration protocol involving calcination in air to burn off coke deposits.[13] 2. Consider using a less polar solvent to minimize strong adsorption effects. 3. Characterize the catalyst before and after the reaction using techniques like XRD and N₂ adsorption-desorption to monitor its structural integrity.

Experimental Protocols

Protocol 1: General Procedure for Zeolite-Catalyzed Nitration
  • Catalyst Activation: Place the zeolite catalyst (e.g., Hβ, ZSM-5) in a calcination oven. Ramp the temperature to 500-550°C and hold for 4-6 hours to remove any adsorbed water and organic impurities. Cool the catalyst under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the activated zeolite (typically 5-10 wt% relative to the aromatic substrate).

  • Reactant Addition: Add the aromatic substrate and a suitable solvent (e.g., dichloroethane). Begin stirring to create a uniform suspension.

  • Nitrating Agent Addition: Slowly add the nitrating agent (e.g., 70% nitric acid) dropwise to the stirred suspension over a period of 30-60 minutes.[9] For highly exothermic reactions, use an ice bath to maintain the desired temperature.

  • Reaction Monitoring: Allow the reaction to proceed at the desired temperature for a specified time (e.g., 3-5 hours). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst from the reaction mixture. Wash the filtrate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by GC or ¹H NMR to determine the overall yield and the isomer distribution.

Protocol 2: Catalyst Regeneration
  • Washing: After filtration, wash the recovered zeolite catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic molecules.

  • Drying: Dry the washed catalyst in an oven at 100-120°C for several hours.

  • Calcination: Place the dried catalyst in a furnace and slowly ramp up the temperature (e.g., 5°C/min) to 550°C in a stream of air.[13] Hold at this temperature for 4-6 hours to burn off any carbonaceous deposits.

  • Cooling: Cool the regenerated catalyst under a stream of dry nitrogen.

Visualizing Key Concepts

Workflow for Troubleshooting Poor meta-Selectivity

G start Low meta-Selectivity Observed check_zeolite Is the zeolite pore size appropriate for shape selectivity? start->check_zeolite change_zeolite Action: Test zeolites with smaller or more constrained pores (e.g., ZSM-5). check_zeolite->change_zeolite No check_temp Is the reaction temperature too high? check_zeolite->check_temp Yes re_evaluate Re-evaluate Isomer Distribution change_zeolite->re_evaluate lower_temp Action: Decrease reaction temperature in 10°C increments. check_temp->lower_temp Yes check_external_sites Is the reaction occurring on external catalyst sites? check_temp->check_external_sites No lower_temp->re_evaluate poison_sites Action: Selectively poison external sites with a bulky base. check_external_sites->poison_sites Yes check_external_sites->re_evaluate No poison_sites->re_evaluate

Caption: Troubleshooting workflow for low 3-nitro isomer yield.

Factors Influencing Regioselectivity in Zeolite Pores

G Zeolite Zeolite Properties PoreSize Pore Size & Shape Zeolite->PoreSize Acidity Acidity (Si/Al Ratio) Zeolite->Acidity TransitionState Transition State Geometry PoreSize->TransitionState Steric Hindrance Acidity->TransitionState Electronic Effects Meta meta-Isomer (Favored) TransitionState->Meta OrthoPara ortho/para-Isomers (Disfavored) TransitionState->OrthoPara

Caption: Influence of zeolite properties on isomer formation.

References

  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. (n.d.). Google Scholar.
  • Esakkidurai, T., Senthilkumar, A., & Pitchumani, K. (2002). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 114(2), 113-120.
  • Zhang, Y., et al. (2021). Modified mesoporous Y zeolite catalyzed nitration of azobenzene using NO2 as the nitro source combined with density functional theory studies. New Journal of Chemistry, 45(3), 1437-1444.
  • Li, C., et al. (2020). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. RSC Advances, 10(45), 26959-26967. Retrieved from [Link]

  • Wang, Y., et al. (2024). Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene. Langmuir. Retrieved from [Link]

  • Choudary, B. M., Sateesh, M., & Lakshmi Kantam, M. (2000). Selective nitration of aromatic compounds by solid acid catalysts. Chemical Communications, (1), 25-26. Retrieved from [Link]

  • Wang, Y., et al. (2024). Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene. Langmuir. Retrieved from [Link]

  • An improved process for the nitration of xylene isomers using zeolite beta catalyst. (n.d.). Indian Patent Office.
  • Kosolapov, V. A., et al. (2018). Studying the Catalytic Activity of Naturally Occurring Zeolites in the Gas-Phase Nitration Reaction of Aromatic Compounds. Chemistry for Sustainable Development, 26(4), 312-321. Retrieved from [Link]

  • Deactivation and Regeneration of Zeolite Catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • The Impact of Pore Size in High Quality Molecular Sieve Adsorbents on Performance. (2023). Jalon. Retrieved from [Link]

  • Studies on para-selectivity and yield enhancement in zeolite catalyzed toluene nitration. (2008). ResearchGate. Retrieved from [Link]

  • Smith, K., et al. (2000). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 65(5), 1437-1443. Retrieved from [Link]

  • Process for the nitration of xylene isomers using zeolite beta catalyst. (2004). Google Patents.
  • Smith, K., et al. (2000). para-Selective Nitration of Halogenobenzenes Using a Nitrogen Dioxide—Oxygen—Zeolite System. Journal of the Chemical Society, Perkin Transactions 1, (15), 2753-2758. Retrieved from [Link]

  • Acelas, N. Y., et al. (2024). Novel approaches to zeolite deactivation mitigation and regeneration in biomass gasification. DergiPark. Retrieved from [Link]

  • de la Cruz-Burelo, P., et al. (2021). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. Polymers, 13(13), 2094. Retrieved from [Link]

  • Arias, N. S., et al. (2024). Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil. Fuel, 377, 132291. Retrieved from [Link]

  • Smith, K., et al. (2000). para-Selective nitration of halogenobenzenes using a nitrogen dioxide–oxygen–zeolite system. Journal of the Chemical Society, Perkin Transactions 1, (15), 2753-2758. Retrieved from [Link]

  • Process for the nitration of xylene isomers using zeolite beta catalyst. (2004). Google Patents.

Sources

Troubleshooting

troubleshooting low purity in 3-nitro-o-xylene commercial samples

Welcome to the Technical Support Center for 3-Nitro-o-xylene (3-NOX) Purification and Analysis . As a Senior Application Scientist, I frequently encounter researchers struggling with the purity of commercial 3-NOX sample...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Nitro-o-xylene (3-NOX) Purification and Analysis . As a Senior Application Scientist, I frequently encounter researchers struggling with the purity of commercial 3-NOX samples. The root cause of this issue lies in the fundamental chemistry of its synthesis: the electrophilic aromatic nitration of o-xylene inherently lacks strict regioselectivity. Because both the C3 and C4 positions are activated by the ortho-methyl groups, standard mixed-acid nitration yields an unavoidable isomeric mixture of approximately 55% 3-nitro-o-xylene and 45% 4-nitro-o-xylene (1)[1].

When commercial vendors fail to perform rigorous post-synthetic separation, these isomers—along with over-nitrated dinitro-o-xylenes—end up in your flask, potentially derailing downstream drug development or materials synthesis. This guide provides the mechanistic reasoning, analytical signatures, and self-validating protocols required to troubleshoot and purify your 3-NOX samples.

Diagnostic Workflow

Before attempting purification, you must identify the specific impurity profile of your commercial batch. The workflow below outlines the logical progression from analysis to targeted purification.

G Start Commercial 3-NOX Sample Low Purity Detected Analysis Run GC-MS & 1H NMR Identify Major Impurity Start->Analysis Imp1 High 4-Nitro-o-xylene (Isomer Contamination) Analysis->Imp1 Imp2 Dinitro-o-xylenes (Over-nitration) Analysis->Imp2 Imp3 Unreacted o-xylene (Incomplete Reaction) Analysis->Imp3 Sol1 Low-Temperature Melt Crystallization (Cool to <7°C) Imp1->Sol1 Sol2 Fractional Distillation (Vacuum, High Reflux) Imp2->Sol2 Sol3 Vacuum Evaporation (Remove Volatiles) Imp3->Sol3 Pure High Purity 3-NOX (>99.5%) Sol1->Pure Sol2->Pure Sol3->Pure

Diagnostic workflow for identifying and resolving impurities in commercial 3-nitro-o-xylene.

Quantitative Analytical Signatures

To successfully troubleshoot your sample, you must exploit the physical and spectroscopic differences between the isomers. The table below summarizes the critical data required for identification.

CompoundBoiling Point (°C)Melting Point (°C)GC Elution Order^1H NMR Signature (CDCl3, Aromatic Region)
3-Nitro-o-xylene 245–2467–92nd~7.6 (d), ~7.3 (d), ~7.2 (t)
4-Nitro-o-xylene 25829–303rd~8.0 (s), ~7.9 (d), ~7.3 (d)
o-Xylene 144-251st~7.1 (m)
Dinitro-o-xylenes > 300> 704th (Late)Downfield shifts > 8.0 ppm

Note: 3-NOX is a liquid at room temperature, whereas 4-NOX is a solid. This phase difference is the cornerstone of our purification strategy.

Troubleshooting FAQs

Q: Why does my commercial 3-NOX sample contain so much 4-nitro-o-xylene? A: The synthesis of 3-NOX relies on the nitration of o-xylene. The ortho-para directing effects of the two methyl groups activate both the C3 and C4 positions almost equally. Standard industrial nitration yields a near 1:1 mixture of the 3-nitro and 4-nitro isomers (1)[1]. If the manufacturer skips rigorous fractional separation to cut costs, the 4-NOX isomer remains as a heavy contaminant.

Q: Can I separate 3-NOX and 4-NOX using standard laboratory vacuum distillation? A: It is highly challenging and generally not recommended. 3-NOX boils at 245–246°C, while 4-NOX boils at ~258°C (2)[2]. While a 12°C difference exists at atmospheric pressure, this margin compresses significantly under vacuum. Standard Vigreux columns lack the theoretical plates required to resolve these isomers, leading to co-distillation.

Q: What is the most efficient laboratory-scale purification method for 3-NOX? A: Fractional melt crystallization. Because 3-NOX melts at 7–9°C and 4-NOX melts at 29–30°C (3)[3], you can exploit this thermodynamic differential. By carefully cooling the mixture, you can selectively freeze the 3-NOX and "sweat" out the liquid impurities, avoiding the thermal degradation risks of distillation.

Self-Validating Experimental Protocols

Protocol 1: GC-MS/FID Isomer Resolution & Quantification

Rationale: Accurate quantification of the 3-NOX vs. 4-NOX ratio is critical before attempting purification. GC-FID provides reliable relative quantification, while MS confirms the absence of dinitro-o-xylenes (4)[4].

  • Sample Preparation: Dilute 10 mg of the commercial 3-NOX sample in 1 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Use a mid-polarity capillary column (e.g., DB-1701 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Programming:

    • Initial temperature: 100°C (hold for 2 mins).

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 mins.

  • Detection: 3-NOX will elute before 4-NOX due to its slightly lower boiling point. Dinitro-o-xylenes will appear as broad, late-eluting peaks.

  • Self-Validation Step: Inject a known standard mixture of o-xylene, 3-NOX, and 4-NOX. The protocol is validated if baseline resolution ( Rs​>1.5 ) is achieved between the 3-NOX and 4-NOX peaks, proving the column can accurately quantify the isomers without co-elution.

Protocol 2: Low-Temperature Melt Crystallization

Rationale: This technique uses the >20°C melting point gap between the isomers to achieve >99% purity without specialized distillation equipment.

  • Initial Precipitation: Place the impure liquid 3-NOX in a jacketed glass reactor or a controlled cryo-bath set to 15°C. If the sample is heavily contaminated with 4-NOX (which is a solid at room temp), bulk 4-NOX will begin to precipitate. Filter rapidly through a cold fritted funnel to remove this bulk solid.

  • Deep Freezing: Take the filtrate (now enriched in 3-NOX) and lower the bath temperature to -10°C. Allow the 3-NOX to completely crystallize into a solid block.

  • Sweating Phase: Slowly raise the temperature of the bath to 5°C (just below the 7–9°C melting point of 3-NOX). Invert the vessel over a collection flask. The eutectic impurities, unreacted o-xylene, and residual 4-NOX will melt first and drain away.

  • Recovery: Once the draining liquid runs clear, warm the remaining pure crystals to 20°C to recover the purified 3-NOX as a pale yellow liquid.

  • Self-Validation Step: Take a 10 mg aliquot of the final recovered liquid, dissolve in DCM, and run Protocol 1. The peak area ratio of 3-NOX to 4-NOX must be >99:1. If the 4-NOX peak exceeds 1%, repeat the freeze-sweat cycle (Steps 2-4).

References

  • Title: A process for the nitration of xylene isomers using zeolite beta catalyst (EP1323705B1)
  • Title: XXVII. -Nitro-derivatives of o-Xylene Source: Journal of the Chemical Society, Transactions (Archive.org) URL:[Link]

  • Title: Interfacial coupling of transition-metal composites with nitrogen doped carbon as efficient catalysts for nitro-compounds hydrogenation Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Over-Nitration in o-Xylene Synthesis

Welcome to the Aromatic Nitration Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the electrophilic aromatic substitution of o-xylene.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aromatic Nitration Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the electrophilic aromatic substitution of o-xylene. While mono-nitration (producing 3-nitro-o-xylene and 4-nitro-o-xylene) is highly valuable for downstream pharmaceutical and agrichemical synthesis, the reaction is notoriously prone to over-nitration, yielding unwanted dinitro-o-xylenes (DNOX) and oxidative phenolic impurities[1].

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and engineering solutions to strictly control reaction selectivity.

Part 1: Troubleshooting & Mechanistic FAQs

Q: Why am I seeing 5–10% dinitro-o-xylene (DNOX) in my standard batch reactor despite using equimolar reagents? A: Dinitration in batch reactors is rarely a stoichiometry issue alone; it is a symptom of macroscopic heat and mass transfer failures. The first nitration of o-xylene is highly exothermic. Because the addition of the first nitro group deactivates the aromatic ring, the second nitration step requires a higher activation energy. However, poor heat dissipation in batch reactors causes localized "hot spots"[2]. In these microscopic zones, the thermal energy easily overcomes the activation barrier for the second nitration, leading to DNOX formation[3]. Furthermore, poor mixing in biphasic (aqueous acid/organic) systems causes local pooling of excess nitronium ions ( NO2+​ ), driving over-nitration at the phase interface[4].

Q: How do I adjust my mixed acid composition to favor mono-nitration and reduce phenolic byproducts? A: The concentration of your sulfuric acid ( H2​SO4​ ) dictates the generation rate of the nitronium ion electrophile. Using highly concentrated or fuming acids generates an aggressive nitrating environment that not only drives dinitration but also oxidizes the methyl groups, leading to phenolic impurities. Research indicates that diluting the H2​SO4​ to approximately 70% w/w and maintaining an H2​SO4​:HNO3​ molar ratio between 3.0 and 4.0 provides the optimal balance: it generates enough NO2+​ for complete substrate conversion while suppressing over-oxidation and dinitration[1].

Q: We are migrating from batch to continuous-flow microreactors. What are the critical parameters to optimize? A: Capillary and chip-based microreactors inherently suppress over-nitration by providing massive surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and isothermal conditions[5]. When transitioning, focus on:

  • Residence Time: In flow systems, residence time must be tightly controlled. Prolonged exposure (beyond 30–60 seconds) allows the mono-nitro product to undergo secondary nitration[6].

  • First Damköhler Number ( DaI​ ): You must decouple mass transfer from intrinsic chemical kinetics. Ensure your pump flow rates generate a slug-flow or emulsion regime that maximizes the interfacial area between the organic and aqueous phases[4].

Part 2: Visualizing Causality and Troubleshooting

ReactionPathway OX o-Xylene (Starting Material) MNOX Mono-nitro-o-xylenes (Target Product) OX->MNOX + NO2+ Isothermal Control PHENOL Phenolic Impurities (Oxidation) OX->PHENOL Harsh Acid Ratio Poor Mass Transfer NO2 Nitronium Ion (NO2+) NO2->MNOX DNOX Dinitro-o-xylenes (Over-nitration) MNOX->DNOX + Excess NO2+ Local Hot Spots

Fig 1: Reaction pathway of o-xylene nitration illustrating causality of over-nitration byproducts.

TroubleshootingLogic Issue High Dinitro-o-xylene Yield Check1 Check Stoichiometry (HNO3 : o-Xylene) Issue->Check1 Check2 Check Heat Transfer (Reaction Temp) Issue->Check2 Check3 Check Mass Transfer (Mixing Efficiency) Issue->Check3 Sol1 Reduce ratio to ~1.1:1.0 Check1->Sol1 Ratio > 1.2 Sol2 Maintain < 40°C or Use Microreactor Check2->Sol2 Temp Spikes Sol3 Increase Agitation / Optimize Flow Regime Check3->Sol3 Phase Pooling

Fig 2: Logical troubleshooting tree for diagnosing and resolving dinitration in o-xylene workflows.

Part 3: Quantitative Data Summaries

Table 1: Influence of Reaction Parameters on Selectivity

ParameterCondition Favoring Mono-nitrationCondition Driving Over-nitration (DNOX)Causality / Mechanism
Molar Ratio ( HNO3​ :o-Xylene)1.0 : 1.0 to 1.1 : 1.0> 1.2 : 1.0Excess nitronium ions force secondary electrophilic attack on the deactivated mono-nitro ring[1].
Reaction Temperature Isothermal, tightly controlledUncontrolled exotherms (>50°C)Thermal energy overcomes the higher activation energy barrier required for dinitration[3].
H2​SO4​ Concentration ~70% w/w>90% w/w or FumingOverly strong acidic environments promote excessive NO2+​ generation and oxidative phenolic cleavage[1].
Mixing / Mass Transfer High interfacial area (Microreactor)Poor biphasic separation (Batch)Localized pooling of acid creates micro-environments with massive stoichiometric excess[4].

Table 2: Batch vs. Continuous-Flow Microreactor Performance Metrics

MetricTraditional Batch ReactorContinuous-Flow Microreactor
Mono-nitro-o-xylene Yield ~80 - 85%> 94.0%[1]
Dinitro-o-xylene Impurity 5.0 - 10.0%< 0.5%[1]
Phenolic / Oxidized Impurities ~2.0%~0.1%[1]
Residence / Reaction Time 1 - 3 Hours29 - 35 Seconds[5],[6]
Heat Transfer Efficiency Poor (Prone to hot spots)Excellent (Near isothermal)[5]

Part 4: Self-Validating Experimental Protocol

Optimized Continuous-Flow Mononitration of o-Xylene

Objective: Synthesize mono-nitro-o-xylene with <1% DNOX using a microreactor setup. Causality Check: This protocol utilizes a continuous-flow microreactor to maintain strict isothermal conditions and a precise 29-second residence time, physically preventing the thermal runaway and prolonged exposure that cause dinitration[6].

Step 1: Reagent Preparation

  • Mixed Acid: Slowly add 97% HNO3​ to diluted H2​SO4​ (70% w/w) in an ice-cooling bath to achieve an H2​SO4​:HNO3​ molar ratio of exactly 3.0:1.0. Reasoning: 70% H2​SO4​ provides sufficient acidity to form the nitronium ion while minimizing oxidative side reactions that form nitrophenols[1].

  • Organic Feed: Pure o-xylene (≥99%).

Step 2: Reactor Priming

  • Flush the microreactor (e.g., Corning AFR or PTFE tubular reactor) with an inert solvent (e.g., dichloromethane) followed by a flush with 70% H2​SO4​ to establish baseline flow and temperature[6].

  • Set the reactor cooling jacket to maintain an internal temperature of exactly 78°C[6].

Step 3: Execution & Flow Rates

  • Set the molar feed ratio of HNO3​ to o-xylene to exactly 1.1:1.0[1].

  • Adjust the dual HPLC pumps so that the total combined flow rate results in a residence time of exactly 29 seconds inside the active mixing zone[6].

Step 4: Self-Validation & In-Process Control (IPC)

  • Collect the effluent in a quenching vessel containing vigorously stirred crushed ice and water (to instantly halt nitronium ion activity).

  • Validation Step: After 3 reactor volumes have passed, take a 1 mL sample of the organic layer. Run an immediate Gas Chromatography (GC-FID) analysis.

  • Pass Criteria: The system is validated when o-Xylene conversion is >97%, Mono-nitro-o-xylene yield is >94%, Dinitro-o-xylene is <0.5%, and Phenolic impurities are <0.1%[1]. Troubleshooting: If DNOX is >0.5%, immediately increase the total flow rate (reducing residence time) or lower the jacket temperature by 5°C.

Step 5: Workup

  • Separate the organic phase from the quenched mixture.

  • Wash the organic layer with saturated NaHCO3​ until the aqueous phase reaches pH 7, followed by a brine wash[3].

  • Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Part 5: References

  • Li, B., et al. (2023). "Nitration of o-xylene in the microreactor: Reaction kinetics and process intensification." Chemical Engineering Journal.[Link]

  • Song, Q., et al. (2022). "Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues." Molecules (MDPI).[Link]

  • RSC Publishing. (2025). "Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield." Green Chemistry.[Link]

  • Kulkarni, A. A., et al. (2015). "Continuous-Flow Nitration of o-Xylene: Effect of Nitrating Agent and Feasibility of Tubular Reactors for Scale-Up." Organic Process Research & Development.[Link]

Sources

Troubleshooting

sweating process for purification of nitro-o-xylene mixtures

Welcome to the Technical Support Center for Advanced Separation Technologies. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and knowledge base to address the thermodynamic an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Separation Technologies. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and knowledge base to address the thermodynamic and kinetic challenges of purifying nitro-o-xylene mixtures.

The nitration of o-xylene typically yields a nearly 1:1 mixture of 1,2-dimethyl-3-nitrobenzene (3-nitro-o-xylene) and 1,2-dimethyl-4-nitrobenzene (4-nitro-o-xylene)[1]. Because their boiling points are extremely close, traditional fractional distillation is highly energy-intensive and risks thermal degradation[1][2]. Melt crystallization, followed by a highly controlled "sweating" phase, exploits the differences in their melting points to achieve ultra-high purity (>99.9%) without the use of solvents[3][4].

Here, we bridge the gap between theoretical phase-equilibria and field-proven laboratory execution.

🔬 Core Knowledge Base: The Science of Sweating

Q: What exactly is the "sweating" process, and why is it mandatory for nitro-o-xylene purification? A: During the initial melt crystallization phase, as the target nitro-o-xylene isomer nucleates and grows into a solid layer, impurities (the non-target isomer and unreacted o-xylene) become kinetically trapped as liquid inclusions within the crystal lattice or adhere to the crystal surface as residual mother liquor[2][4]. Sweating is a precise partial melting technique. By gently raising the temperature of the crystalline layer to just below the melting point of the pure target isomer, the eutectic impurities—which have a lower melting point—melt first and drain out of the crystal matrix[3][5]. This is a self-purifying mechanism driven by solid-liquid phase equilibrium.

Q: Why do we observe a trade-off between purity and yield during the sweating phase? A: Causality dictates that as you increase the sweating temperature or duration to melt and drain more entrapped impurities, you inevitably begin melting the outer layers of the pure target crystal. The mathematical description of solid-layer growth and sweating kinetics shows that impurity migration is highly dependent on the pore structure of the crystal layer and the kinetic intensity of the heat applied[6]. If the sweating intensity is too high, the pure product yield drops precipitously.

🛠️ Troubleshooting Guide

Issue 1: The final purity of 3-nitro-o-xylene remains below 99.0% after sweating.

  • Root Cause: The initial crystallization growth rate was too rapid, leading to severe dendritic growth and massive mother liquor entrapment (macro-inclusions). Sweating cannot efficiently clear deep, isolated pockets of impurities.

  • Solution: Decrease the cooling rate during the crystallization phase (e.g., to 0.5–0.8 °C/min) to promote a smoother, more uniform crystal layer[6]. Implement a pulsed temperature profile during sweating: instead of a linear heat ramp, hold the temperature at 2 °C below the target melting point for 20 minutes to allow capillary drainage of the sweat liquor before final melting.

Issue 2: Excessive yield loss (>30%) during the sweating phase.

  • Root Cause: The sweating temperature ramp overshot the melting point of the pure isomer, or the temperature gradient across the crystallizer tube/plate was uneven, causing bulk melting rather than selective sweating.

  • Solution: Calibrate the Heat Transfer Medium (HTM) control loop. The HTM temperature must be strictly programmed to rise at a micro-rate (e.g., 0.2–0.3 °C/min)[6]. Ensure the sweating phase is time-controlled based on pilot tests, terminating the sweat drain immediately when the effluent purity matches the target product purity.

Issue 3: The sweat liquor is highly viscous and fails to drain from the crystal bed.

  • Root Cause: Low operating temperatures combined with a high concentration of heavy byproducts increase the viscosity of the mother liquor, trapping it in the interstitial spaces.

  • Solution: Introduce a dynamic sweating approach. Briefly apply a very low-flow, high-purity nitrogen gas purge (dynamic pulsed aeration) through the crystallizer to physically assist the gravitational drainage of the viscous sweat liquor[6].

📋 Experimental Protocol: Lab-Scale Static Melt Crystallization & Sweating

Trustworthiness & Validation: This protocol incorporates a self-validating system using inline Gas Chromatography (GC-FID) sampling to empirically verify impurity clearance at each stage.

Step-by-Step Methodology:

  • Feed Preparation: Load the crude nitro-o-xylene mixture (approx. 50:50 ratio of 3-nitro and 4-nitro isomers) into a jacketed static crystallizer. Heat the mixture to 5 °C above the complete melting point of the mixture to ensure a homogenous liquid phase.

  • Nucleation & Crystal Growth: Program the chiller to lower the Heat Transfer Medium (HTM) temperature at a rate of 0.5 °C/min. Monitor the formation of the solid crystal layer on the cooled surfaces. Continue until approximately 60-70% of the melt has crystallized.

  • Mother Liquor Drainage: Open the bottom valve to drain the unfrozen residual mother liquor.

    • Validation Check: Sample the drained liquor for GC-FID analysis; it must show a significant enrichment of the non-target isomer.

  • Sweating Phase (Critical Step): Program the HTM to heat at a highly controlled rate of 0.2 °C/min[6]. As the crystal layer begins to "sweat," collect the draining liquid (sweat liquor) in distinct fractions.

  • Fractional Analysis: Analyze each sweat fraction via GC-FID. The initial fractions will be highly concentrated with eutectic impurities. Terminate the sweating phase the moment the draining liquid reaches >99.0% purity of the target isomer.

  • Final Melting & Recovery: Rapidly increase the HTM temperature to 5 °C above the pure isomer's melting point to completely melt the purified crystal layer[4]. Collect the ultra-pure nitro-o-xylene product.

📊 Data Presentation: Sweating Parameter Optimization

The following table summarizes the quantitative causality between sweating parameters and the resulting purity/yield trade-off, based on standardized pilot data.

Sweating Heating Rate (°C/min)Sweating Hold Time (min)Final Purity (%)Yield Loss (%)Mechanistic Observation
0.8 (Fast) 1598.212.5Rapid surface melting; deep liquid inclusions retained.
0.5 (Moderate) 3099.118.0Moderate impurity drainage; some pure lattice dissolution.
0.2 (Optimized) 40>99.922.5Optimal capillary drainage of eutectic impurities[6].
0.1 (Slow) 60>99.935.0Excessive dissolution of the pure crystal matrix.

🔀 Process Visualization

SweatingProcess Feed Crude Nitro-o-xylene Feed (Isomer Mixture) Cryst Melt Crystallization (Cooling at 0.5°C/min) Feed->Cryst Heat above melting point, then cool DrainML Drain Mother Liquor (Impurity Enriched) Cryst->DrainML Unfrozen liquid Solid Impure Crystal Bed (Trapped Liquid Inclusions) Cryst->Solid Solid layer forms Sweat Sweating Phase (Heating at 0.2°C/min) Solid->Sweat Apply precise heat ramp DrainSweat Drain Sweat Liquor (Eutectic Melt) Sweat->DrainSweat Partial melting of impurities Melt Final Melting Phase (Target Isomer Recovery) Sweat->Melt Retain purified solid matrix Product Ultra-Pure Nitro-o-xylene (>99.9% Purity) Melt->Product Total phase change

Fig 1: Logical workflow of nitro-o-xylene melt crystallization and the sweating purification phase.

📚 References

  • [3] Counter Current Cooling Crystallization and Purification Process (4C Process). Tsukishima Kikai Co., Ltd. 3

  • [1] 1,2-Dimethyl-3-nitrobenzene | C8H9NO2. PubChem, National Institutes of Health (NIH). 1

  • [4] Melt Crystallization Technology Introduction. Shanghai DODGEN Chemical Technology Co., Ltd. 4

  • [5] Fractional Crystallization. RC Process. 5

  • [2] DODGEN Melt Crystallization. Shanghai DODGEN Chemical Technology Co., Ltd. 2

  • [6] Model-based optimization of layer melt crystallization for isomers green separation. ResearchGate. 6

Sources

Optimization

Technical Support Center: Steric Hindrance in 1,2-Dimethyl-3-Nitrobenzene Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dimethyl-3-nitrobenzene and its derivatives. This guide is designed to provide expert insights and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dimethyl-3-nitrobenzene and its derivatives. This guide is designed to provide expert insights and practical solutions for the unique synthetic challenges posed by the significant steric congestion in these molecules. The ortho-relationship of the two methyl groups and the adjacent nitro group creates a sterically demanding environment that profoundly influences reactivity, conformation, and synthetic accessibility.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic strategies.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am attempting to displace a leaving group at the C4 or C6 position of a 1,2-dimethyl-3-nitrobenzene derivative with a nucleophile, but I'm getting very low yields or recovering only starting material. Why is this happening?

Answer: This is a classic case where electronic activation is overruled by steric hindrance. The 3-nitro group is a powerful electron-withdrawing group, which electronically activates the ortho (C2, C4) and para (C6) positions for nucleophilic attack.[1] However, the two methyl groups at C1 and C2 create a formidable steric shield around the potential reaction sites, particularly C4 and C6. This physical barrier prevents the nucleophile from achieving the necessary trajectory to attack the electrophilic carbon, thus inhibiting the formation of the Meisenheimer complex intermediate.

Troubleshooting Workflow:

start Low SNAr Yield q1 Is your nucleophile large? start->q1 a1_yes Switch to a smaller, more potent nucleophile (e.g., NaN3, NaSH, small alkoxides) q1->a1_yes Yes a1_no Proceed to condition optimization q1->a1_no No q2 Are reaction conditions mild? (Temp < 100°C, Atm. Pressure) a1_yes->q2 a1_no->q2 a2_yes Increase energy input: - Elevate temperature (120-180°C) - Use microwave irradiation - Employ high-pressure conditions q2->a2_yes Yes a2_no Consider alternative strategies q2->a2_no No alt_strat Alternative Strategies: - Metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) - Modify the substrate to reduce hindrance a2_yes->alt_strat If yield still low a2_no->alt_strat

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Recommended Protocols & Causality:

  • Utilize Smaller Nucleophiles: The size of your nucleophile is critical. Switch from bulky amines or alkoxides to smaller, highly reactive species like azide (N₃⁻), hydrosulfide (SH⁻), or methoxide (CH₃O⁻). Their reduced steric profile increases the probability of a successful approach to the hindered electrophilic center.

  • Increase Reaction Energy: Overcoming the high activation energy barrier imposed by steric repulsion often requires more aggressive conditions.

    • High Temperatures: Running the reaction in a high-boiling point solvent like DMF, DMSO, or NMP at temperatures between 120-180 °C can provide the necessary kinetic energy.

    • Microwave Irradiation: Microwave synthesis is exceptionally effective for hindered substrates by rapidly and efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating.

  • Transition to Metal Catalysis: If SNAr proves intractable, consider that a cross-coupling reaction may be more effective. For instance, a Buchwald-Hartwig amination can be used to form C-N bonds at hindered positions. This approach is mechanistically distinct from SNAr and relies on a catalytic cycle that can be tuned to overcome steric barriers.[2]

Issue 2: Inefficient or Failed Metal-Catalyzed Cross-Coupling Reactions

Question: I'm trying to perform a Suzuki or Buchwald-Hartwig coupling on a halogenated 1,2-dimethyl-3-nitrobenzene derivative, but the reaction is sluggish and gives poor yields. My standard Pd(PPh₃)₄ catalyst isn't working.

Answer: This is a common failure mode for sterically congested substrates. The catalytic cycle for most cross-coupling reactions involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. With substrates like yours, the steric bulk from the two methyl groups and the nitro group severely impedes the approach of the catalyst. Standard, relatively small ligands like triphenylphosphine (PPh₃) are often not sufficient to create a catalytically active species that can overcome this hindrance.[2]

Key Solution: Advanced Ligand Selection

The solution lies in using specialized phosphine ligands designed for sterically demanding substrates. These ligands are typically both bulky and electron-rich.

  • Bulkiness: The large size of the ligand promotes the final reductive elimination step of the catalytic cycle, which can be rate-limiting for hindered products.

  • Electron-Rich Nature: The electron-donating properties of the ligand increase the electron density on the palladium center, which facilitates the initial, often difficult, oxidative addition step.

Table 1: Recommended Catalysts and Ligands for Hindered Substrates

Reaction TypeRecommended Ligand FamilySpecific ExamplesRationale
Suzuki Coupling Buchwald BiarylphosphinesSPhos, XPhos, RuPhosPromote both oxidative addition and reductive elimination; highly active for hindered aryl chlorides/bromides.
Buchwald-Hartwig Amination Buchwald Biarylphosphines, JosiphosXPhos, BrettPhos, tBuXPhosExcellent for coupling with a wide range of amines, including primary and secondary, at hindered positions.[2]
Sonogashira Coupling N-Heterocyclic Carbenes (NHCs)IPr, IMesOffer strong σ-donation and steric bulk, can be highly effective in copper-free protocols to reduce side reactions.[2]

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination of a Hindered Aryl Bromide

  • Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the specialized ligand (e.g., XPhos, 4-5 mol%).

  • Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring at 80-120 °C. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Issue 3: Difficulty in Reducing the Nitro Group

Question: My attempts to reduce the nitro group to an amine using standard heterogeneous catalysis (e.g., H₂, Pd/C) are slow and incomplete. What's causing this?

Answer: The steric shielding by the two ortho-methyl groups is likely preventing the nitro group from effectively adsorbing onto the surface of the heterogeneous catalyst (like Palladium on Carbon). For the reduction to occur, the nitro group needs to make close contact with the active sites on the catalyst surface, and the methyl groups physically block this interaction.

cluster_0 Steric Shielding of Nitro Group cluster_1 Catalyst Surface Nitro NO₂ Methyl1 CH₃ Catalyst Pd/C Surface Methyl1->Catalyst Methyl2 CH₃ Methyl2->Catalyst Aryl Aryl Ring Aryl->Nitro Aryl->Methyl1 Aryl->Methyl2 Approach Approach Blocked

Caption: Steric hindrance from methyl groups blocking catalyst access.

Effective Reduction Strategies:

  • Homogeneous Catalysis: Use a soluble catalyst that does not require surface adsorption. Iron-based catalysts, in particular, have shown excellent efficacy in reducing sterically hindered nitro groups.[3][4]

  • Chemical Reductants: These reagents act in solution and are less susceptible to steric effects.

    • Tin(II) Chloride (SnCl₂): A classic and robust method. Refluxing the substrate with an excess of SnCl₂ in concentrated HCl or ethanol is highly effective.

    • Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): An inexpensive and reliable method that often works well for hindered systems.

    • Sodium Dithionite (Na₂S₂O₄): A milder reducing agent that can be effective, particularly if other functional groups are sensitive to harsher conditions.[5][6]

Frequently Asked Questions (FAQs)

Q1: How do the substituents in 1,2-dimethyl-3-nitrobenzene fundamentally alter the ring's reactivity?

A1: The reactivity is a delicate balance of three main factors:

  • Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the ring through the sigma bonds, deactivating the entire ring towards electrophilic attack.[7][8]

  • Resonance Effect (-M): The nitro group also withdraws electron density via resonance, primarily from the ortho and para positions (C4, C6, and C2).[1][7] This strong deactivation makes electrophilic aromatic substitution (EAS) extremely difficult and directs any potential reaction to the meta positions (C5).[1][9]

  • Steric Hindrance: This is the dominant factor in this system. The two methyl groups and the nitro group create significant crowding. This has two major consequences:

    • It forces the nitro group to twist out of the plane of the benzene ring, which slightly reduces its resonance effect.[10]

    • It physically blocks access to the C4 and C6 positions, which would otherwise be activated for nucleophilic substitution.[11]

Q2: What is the best approach for functionalizing one of the methyl groups?

A2: Selective functionalization of the methyl groups is challenging due to their similar electronic environments and the surrounding steric bulk. The most common approach is free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This would likely produce a mixture of mono-brominated products at the C1 and C2 methyl groups, as well as di-brominated species. Subsequent reactions, such as conversion to an aldehyde or alcohol, can then be performed. Achieving high selectivity for just one methyl group typically requires a more advanced, multi-step strategy, possibly involving a directing group.

Q3: Which analytical techniques are most informative for characterizing these compounds?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the substitution pattern and purity.

    • 2D NMR (COSY, HMBC, HSQC): Essential for assigning all proton and carbon signals correctly in complex derivatives.

    • NOESY/ROESY: Crucial for probing spatial relationships. Nuclear Overhauser effects between the protons of the methyl groups and nearby ring protons can provide direct evidence of the through-space crowding and conformation.

  • X-Ray Crystallography: This is the definitive method for determining the solid-state structure, providing precise bond angles and lengths. It will unequivocally show the extent to which the nitro group is twisted out of the plane of the aromatic ring.

  • FTIR Spectroscopy: Useful for identifying the characteristic asymmetric and symmetric stretching vibrations of the NO₂ group. Shifts in these frequencies can sometimes provide clues about the electronic environment and conjugation.[12]

  • Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structure elucidation.

References

  • Filo. (2026, January 16). why does presence of nitro group make the benzene ring less reactive in c..
  • Lumen Learning. The Effect of Substituents on Reactivity | MCC Organic Chemistry.
  • Allen. Why does presence of a nifro group make the benzene ring less reactive in comparison to the unsubstituted benzene ring . Explain .
  • Toppr. Q29. Why does the presence of a nitro group-make the benzene ring less.
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.
  • Peshkovia, V. M., & Zavarine, V. V. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1234–1263.
  • Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it.
  • Saha, S., & Parthasarathi, R. (2017). Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies. The Journal of Physical Chemistry C, 121(38), 21055–21066.
  • Crocker, F. H., & Johnston, C. T. (2001). Spectroscopic Study of Nitroaromatic-Smectite Sorption Mechanisms. Environmental Science & Technology, 35(24), 4970–4976.
  • Wu, Y., & Li, Z. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene.
  • Ostrowski, S., & Szkaradek, K. (2025, March 3). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Advances, 15(15), 11631–11641.
  • Gierlach, J. L., & Brown, T. L. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry, 63(24), 8824–8831.
  • Costas, M., & Font, D. (2017). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 46(43), 14756–14765.
  • Zavarine, V. V., & Peshkovia, V. M. (2025, October 16). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1234-1263.
  • Meneses, L., & Morocho, S. (2017, October 20). Computational study of vicarious nucleophilic substitution reactions.
  • BenchChem. Overcoming steric hindrance in substituted diene reactions.
  • Mondal, S., & Ghosh, A. (2022, September 12). The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111).
  • Wang, Y., & Li, X. (2021, September 7). Oxidative Nucleophilic Functionalization of Nitrobenzene and 3‐Nitroacetophenones with N−H Bonds. ChemistrySelect, 6(33), 8683-8687.
  • Provis-Evans, C., & Williams, J. M. J. (2024, July 12). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • McFord, A. (2021, November 24). Synthesis Workshop: Quantifying Substituent Steric Effects with Aidan McFord (Episode 70).
  • Provis-Evans, C., & Williams, J. M. J. (2025, January 7). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. -ORCA - Cardiff University.
  • BenchChem. Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions.
  • Sharma, B. K., & Singh, R. (n.d.). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction.
  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com.
  • Taylor & Francis. Steric hindrance – Knowledge and References.
  • Li, J., & Wang, Y. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.).
  • Bähr, S., & Oestreich, M. (2018). The electrophilic aromatic substitution approach to C–H silylation and C–H borylation. Pure and Applied Chemistry, 90(4), 723–731.
  • Loudon, J. D., & Tennant, G. (1964). Substituent interactions in ortho-substituted nitrobenzenes. Quarterly Reviews, Chemical Society, 18, 389.
  • Pérez-Peralta, N., & Mandado, M. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Molecules, 27(6), 1888.
  • BenchChem. Steric Hindrance Effects in 2-Methyl-6-nitrobenzaldehyde: A Technical Guide.
  • Reddy, C. R., & Kumar, A. (2026, January 21). Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy. Organic & Biomolecular Chemistry, 24(3), 663-669.
  • Reddy, C. R., & Kumar, A. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

GC-MS Retention Time Comparison: 3-Nitro-o-xylene vs. 4-Nitro-o-xylene

Executive Summary & The Analytical Challenge During the industrial nitration of o-xylene, a mixture of isomers is produced, predominantly yielding 3-nitro-o-xylene (1,2-dimethyl-3-nitrobenzene) and 4-nitro-o-xylene (1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

During the industrial nitration of o-xylene, a mixture of isomers is produced, predominantly yielding 3-nitro-o-xylene (1,2-dimethyl-3-nitrobenzene) and 4-nitro-o-xylene (1,2-dimethyl-4-nitrobenzene)[1]. For researchers and drug development professionals utilizing these compounds as synthetic intermediates, confirming isomeric purity is a critical quality control step.

Separating these isomers via Gas Chromatography-Mass Spectrometry (GC-MS) presents a notorious analytical challenge. Because their mass spectra are nearly identical and their boiling points differ by only ~1 °C (245 °C vs. 246 °C)[2][3], separation cannot rely on simple volatility differences. Instead, successful chromatographic resolution requires exploiting subtle differences in their molecular geometry and polarizability using a semi-standard non-polar stationary phase.

Mechanistic Causality: Why Retention Times Differ

As an Application Scientist, it is crucial to understand why a method works rather than just following a protocol. In gas chromatography, retention on a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) is governed by two primary forces: dispersion forces (tied to vapor pressure) and weak dipole-induced dipole (π-π) interactions.

Since the vapor pressures of these two isomers are virtually indistinguishable at standard GC oven temperatures, their separation is dictated entirely by their structural conformation:

  • 3-Nitro-o-xylene (Elutes First): In this isomer, the nitro group is located at the 3-position, immediately adjacent to the bulky methyl group at the 2-position. This creates severe steric hindrance , forcing the nitro group to twist out of the plane of the aromatic ring. This deviation from planarity disrupts the resonance (conjugation) between the nitro group and the benzene π-system. Consequently, the molecule has a lower overall polarizability and a smaller dipole moment, leading to weaker interactions with the phenyl groups of the stationary phase. It elutes earlier, with a Kovats retention index of 1221.8[2].

  • 4-Nitro-o-xylene (Elutes Second): Here, the nitro group is at the 4-position, flanked only by small hydrogen atoms. Lacking steric clash, the nitro group remains coplanar with the aromatic ring. This maximizes resonance and extended conjugation, significantly increasing the molecule's polarizability and dipole moment. The stronger induced-dipole interactions with the stationary phase cause it to be retained longer, eluting second with a Kovats retention index of 1283.4[3].

G cluster_3nitro 3-Nitro-o-xylene (Elutes First) cluster_4nitro 4-Nitro-o-xylene (Elutes Second) A1 Nitro Adjacent to Methyl (High Steric Hindrance) A2 Nitro Group Twisted Out of Aromatic Plane A1->A2 A3 Reduced Conjugation & Lower Polarizability A2->A3 A4 Weaker Stationary Phase Interaction (RI: 1221.8) A3->A4 B1 Nitro Meta/Para to Methyls (Low Steric Hindrance) B2 Nitro Group Coplanar with Aromatic Ring B1->B2 B3 Maximized Conjugation & Higher Polarizability B2->B3 B4 Stronger Stationary Phase Interaction (RI: 1283.4) B3->B4

Fig 1: Causal relationship between isomer steric hindrance, molecular polarizability, and GC-MS retention time.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties that dictate the chromatographic behavior of the two isomers.

Property3-Nitro-o-xylene4-Nitro-o-xylene
IUPAC Name 1,2-dimethyl-3-nitrobenzene1,2-dimethyl-4-nitrobenzene
Boiling Point 245 °C[2]246 °C[3]
LogP (Octanol-Water) 2.83[2]2.90[3]
Kovats Retention Index (Semi-standard non-polar) 1221.8[2]1283.4[3]
Elution Order FirstSecond
Steric Hindrance High (Ortho to methyl)Low (Meta/Para to methyls)
Aromatic Planarity TwistedCoplanar

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthy and reproducible separation of these closely eluting isomers, the following step-by-step methodology incorporates a strict System Suitability Test (SST) to self-validate the column's resolving power before sample analysis.

Materials & Instrument Setup
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m length × 0.25 mm ID × 0.25 µm film thickness. (Note: 100% dimethylpolysiloxane columns like DB-1 will yield poorer resolution due to the lack of π-π interaction capabilities).

  • Carrier Gas: Ultra-high purity Helium.

Method Parameters
  • Inlet Conditions:

    • Temperature: 250 °C.

    • Injection Volume: 1.0 µL.

    • Split Ratio: 50:1. (Causality: A high split ratio is mandatory. Overloading the column with these structurally similar isomers will cause peak fronting, merging the peaks and destroying resolution).

  • Carrier Gas Flow: Constant flow mode at 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 200 °C.

    • Ramp 2: 25 °C/min to 280 °C, hold for 3 min.

  • Mass Spectrometer (MS) Conditions:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Acquisition mode: Full Scan (m/z 50–250). For trace analysis, use Selected Ion Monitoring (SIM) targeting the molecular ion m/z 151 and the primary fragment m/z 134 [M-OH]⁺.

System Suitability & Self-Validation Protocol

Before analyzing unknown synthetic mixtures, the system must validate its own resolving power.

  • Validation Step: Inject a 10 µg/mL mixed calibration standard containing equal parts 3-nitro-o-xylene and 4-nitro-o-xylene.

  • Acceptance Criteria: The system is validated for sample analysis only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution).

  • Troubleshooting: If Rs​<1.5 , it indicates stationary phase degradation (loss of phenyl groups reducing polarizability interactions) or column overloading. Corrective action requires trimming the first 10–20 cm of the column, replacing the inlet liner, or increasing the split ratio to 100:1.

References

  • National Center for Biotechnology Information. "1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739", PubChem, [Link]

  • National Center for Biotechnology Information. "4-Nitro-o-xylene | C8H9NO2 | CID 7440", PubChem, [Link]

  • National Center for Biotechnology Information. "1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 (Uses and Manufacturing)", PubChem, [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of C8H9NO2 isomers

Differentiating C8H9NO2 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns Introduction: The Isomeric Challenge The molecular formula C8H9NO2 corresponds to a monoisotopic mass of 151.0633 Da. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating C8H9NO2 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Introduction: The Isomeric Challenge

The molecular formula C8H9NO2 corresponds to a monoisotopic mass of 151.0633 Da. However, this exact mass encompasses a diverse array of constitutional isomers that exhibit vastly different physiological functions and chemical behaviors[1]. Three prominent examples routinely encountered in drug development, metabolomics, and the flavor/fragrance industry include:

  • Acetaminophen (Paracetamol): A ubiquitous analgesic and antipyretic[1].

  • Methyl Anthranilate: A flavor additive and avian repellent[1].

  • Phenylglycine: A non-proteinogenic alpha-amino acid[2].

Because these compounds share an identical precursor mass, direct MS1 analysis cannot distinguish them[2]. This guide objectively compares the performance of Electron Ionization (EI-MS), Collision-Induced Dissociation (LC-ESI-MS/MS), and orthogonal techniques like Ion Mobility-Mass Spectrometry (IM-MS) in differentiating these isomers based on their unique structural fragmentation causality.

Mechanistic Causality of Fragmentation (E-E-A-T)

Expertise & Experience Insight: Fragmentation in tandem mass spectrometry is not random; it is strictly dictated by the weakest bonds, steric strain, and the thermodynamic stability of the resulting product ions. Understanding the functional groups of C8H9NO2 isomers allows us to predict and interpret their mass spectra definitively.

Acetaminophen (N-acetyl-p-aminophenol) The defining structural feature of acetaminophen is its amide bond. Upon activation via EI (70 eV) or ESI-CID, the molecule undergoes a characteristic hydrogen transfer from the methyl group of the acetyl fragment to the ionized nitrogen. This results in the neutral loss of ketene (CH₂=C=O, -42 Da)[3]. This highly specific cleavage produces a stable p-aminophenol cation at m/z 109 (EI) or m/z 110 (ESI+)[3]. Secondary fragmentation involves the loss of CO or HCN from the aromatic ring, yielding diagnostic ions at m/z 80 or 81[4].

Methyl Anthranilate (Methyl 2-aminobenzoate) For methyl anthranilate, the ester moiety drives the fragmentation pathway. The dominant mechanism is the homolytic or heterolytic cleavage of the ester bond, resulting in the loss of a methoxy radical (•OCH₃, -31 Da) or methanol (CH₃OH, -32 Da)[5]. This yields a highly abundant acylium ion base peak at m/z 119 (EI) or m/z 120 (ESI+)[5].

Phenylglycine (2-amino-2-phenylacetic acid) As an alpha-amino acid with a benzylic position, phenylglycine undergoes rapid alpha-cleavage. Under CID, the dominant pathway is the loss of the carboxyl group (as formic acid, HCOOH, -46 Da) to form an iminium ion at m/z 106. Alternatively, side-chain cleavage yields a highly stable tropylium ion (C₇H₇⁺) at m/z 91 or a phenyl cation at m/z 77[2].

Quantitative Comparison of Fragmentation Data

To streamline method development, the quantitative fragmentation data for the three primary isomers are summarized below.

IsomerStructure TypePrecursor Ion (ESI+)Base Peak (ESI-CID)Key Neutral LossSecondary Fragments
Acetaminophen N-acetyl-p-aminophenolm/z 152.1m/z 110.1Ketene (-42 Da)m/z 81.0, 80.0
Methyl Anthranilate Methyl esterm/z 152.1m/z 120.1Methanol (-32 Da)m/z 92.0
Phenylglycine Alpha-amino acidm/z 152.1m/z 106.1Formic Acid (-46 Da)m/z 91.0, 77.0

Experimental Methodology: Self-Validating LC-ESI-MS/MS Workflow

Trustworthiness Insight: A robust analytical protocol must be a self-validating system. The inclusion of stable isotope-labeled internal standards (SIL-IS) ensures that matrix effects, ion suppression, or retention time shifts do not lead to false isomeric identification.

Step-by-Step Protocol: Targeted MRM Analysis

  • Sample Preparation: Extract samples using a 3:1 ratio of cold Acetonitrile to biological matrix (e.g., plasma) to precipitate proteins.

  • Internal Standardization (Critical Step): Spike the extraction solvent with Acetaminophen-D4 (100 ng/mL). This acts as a self-validating marker to monitor extraction recovery and correct for ionization suppression.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The differing polarities of the amide (acetaminophen), ester (methyl anthranilate), and zwitterion (phenylglycine) ensure baseline chromatographic resolution prior to MS introduction.

  • MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI positive mode. Set the following Multiple Reaction Monitoring (MRM) transitions:

    • Acetaminophen: m/z 152.1 → 110.1 (Collision Energy: 15 eV)

    • Methyl Anthranilate: m/z 152.1 → 120.1 (Collision Energy: 15 eV)

    • Phenylglycine: m/z 152.1 → 106.1 (Collision Energy: 10 eV)

  • Data Validation: Confirm the analyte identity by assessing the ratio of the quantifier ion to a secondary qualifier ion (e.g., m/z 110 vs. m/z 81 for acetaminophen). The ion ratio must fall within ±20% of the neat standard reference.

Advanced Orthogonal Techniques: IM-MS and UVPD

When dealing with complex matrices where positional isomers might co-elute and share identical fragments (e.g., 2-aminophenol vs. 4-aminophenol derivatives), traditional tandem MS (CID) may be insufficient. In these scenarios, advanced orthogonal techniques outperform standard LC-MS/MS:

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS acts as a powerful pre-filter, separating ions in the gas phase based on their Collisional Cross Section (CCS)[1]. Because the structural makeup and 3D conformation of constitutional isomers vary widely, their drift times through a neutral buffer gas differ, allowing for baseline separation before they even reach the fragmentation cell[1][6].

  • Ultraviolet Photodissociation (UVPD): UVPD utilizes high-energy laser pulses (e.g., 257 nm or 343 nm) to induce fragmentation. This technique produces highly isomer-specific mass spectra by accessing high-energy fragmentation channels that low-energy CID cannot reach, thus providing a unique structural fingerprint for molecules like paracetamol and phenylglycine[2].

Logical Workflow Visualization

G Step1 C8H9NO2 Isomeric Mixture (m/z 152 [M+H]+) Step2 Chromatographic (LC) or Ion Mobility (IM-MS) Separation Step1->Step2 Pre-filter Step3 Collision-Induced Dissociation (MS/MS) Step2->Step3 Isolation Iso1 Acetaminophen Target: m/z 110 (-42 Da, Ketene) Step3->Iso1 Pathway A Iso2 Methyl Anthranilate Target: m/z 120 (-32 Da, Methanol) Step3->Iso2 Pathway B Iso3 Phenylglycine Target: m/z 106 (-46 Da, HCOOH) Step3->Iso3 Pathway C

Workflow for differentiating C8H9NO2 isomers using tandem mass spectrometry and IM-MS.

References

  • Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). National Institutes of Health (NIH). 1

  • High-Throughput UV Photoionization and Fragmentation of Neutral Biomolecules as a Structural Fingerprint. National Institutes of Health (NIH). 2

  • Acetaminophen, a Therapeutic or an Extremely Toxic Remedy—A Review. MDPI. 3

  • Synthesis and Mass Spectrum Characterization of Lyrame Schiff Base for Synthetic Ingredients in Perfumes Industry. Oriental Journal of Chemistry. 5

  • The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. University of Waterloo. 6

  • Transportable real-time single-particle ion trap mass spectrometer. AIP Publishing.4

Sources

Validation

Validating the Purity of 3-Nitro-o-xylene for Pharmaceutical Use: A Comparative Analytical Guide

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate the critical quality attributes (CQAs) of starting materials and intermediates. The purity of 3-nitro-o-xylene (CAS 83-41-0)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently evaluate the critical quality attributes (CQAs) of starting materials and intermediates. The purity of 3-nitro-o-xylene (CAS 83-41-0) is a pivotal parameter in pharmaceutical manufacturing[1]. It serves as the primary precursor for 2,3-dimethylaniline, which is subsequently condensed with o-chlorobenzoic acid via an Ullmann-type reaction to produce the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid[2].

This guide objectively compares analytical methodologies for validating 3-nitro-o-xylene purity and evaluates the downstream performance impact of utilizing high-purity pharmaceutical-grade material versus standard industrial-grade alternatives.

Mechanistic Context: The Threat of Isomeric Impurities

The industrial synthesis of 3-nitro-o-xylene involves the electrophilic aromatic nitration of o-xylene. This reaction inherently lacks perfect regioselectivity, producing a mixture of the desired 3-nitro-o-xylene and the undesired 4-nitro-o-xylene isomer, alongside trace dinitro-derivatives[3].

If the 4-nitro-o-xylene impurity is not rigorously quantified and purged, it undergoes parallel reduction to form 3,4-dimethylaniline. During the final API synthesis, 3,4-dimethylaniline will react with o-chlorobenzoic acid to form a toxic, structurally similar analog of mefenamic acid that is exceptionally difficult to separate via standard crystallization[2].

Pathway OX o-Xylene NOX3 3-Nitro-o-xylene (Target) OX->NOX3 Nitration NOX4 4-Nitro-o-xylene (Impurity) OX->NOX4 Side Reaction DMA23 2,3-Dimethylaniline NOX3->DMA23 Pd/C Reduction DMA34 3,4-Dimethylaniline NOX4->DMA34 Pd/C Reduction MEF Mefenamic Acid (API) DMA23->MEF Ullmann Condensation TOX Toxic Analog DMA34->TOX Ullmann Condensation

Fig 1: Synthetic pathway of mefenamic acid showing propagation of the 4-nitro-o-xylene impurity.

Comparative Analysis of Analytical Validation Alternatives

To establish a self-validating system for purity assessment, we must select an analytical alternative that offers the highest resolution between structural isomers. Below is a comparison of three common techniques: Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC-UV), and Quantitative NMR (qNMR).

Causality in Method Selection: GC-FID is the authoritative standard for this application. Because 3-nitro-o-xylene and 4-nitro-o-xylene have nearly identical molecular weights and UV absorption profiles, HPLC-UV struggles to achieve baseline resolution without complex, expensive chiral or specialized stationary phases. Furthermore, 3-nitro-o-xylene is highly volatile and thermally stable up to its boiling point of 245°C[1], making it an ideal candidate for gas-phase separation. While qNMR provides excellent absolute structural verification, it lacks the Limit of Detection (LOD) required to quantify trace isomeric impurities (<0.1%) necessary for pharmaceutical release testing.

Table 1: Performance Comparison of Analytical Techniques for 3-Nitro-o-xylene
Analytical MethodPrimary Separation MechanismLOD for 4-Nitro IsomerIsomeric Resolution (Rs)Analysis Run TimeSuitability for Pharma QC
GC-FID (HP-5) Boiling point & polarizability0.01% > 2.5 (Baseline) ~15 mins Optimal
HPLC-UV (C18) Hydrophobicity0.10%< 1.2 (Co-elution risk)~25 minsSub-optimal
qNMR (1H) Magnetic resonance (Chemical shift)0.50%N/A (Spectral overlap)~5 minsPoor for trace

Self-Validating Experimental Protocol: GC-FID Isomeric Quantification

To ensure trustworthiness, the following GC-FID protocol utilizes nitrobenzene as an internal standard (IS). The IS creates a self-validating loop: any variations in injection volume or detector sensitivity will affect the analyte and the IS equally, ensuring the Relative Response Factor (RRF) remains constant.

GCWorkflow Prep 1. Sample Preparation Dissolve in solvent + Nitrobenzene (IS) Inject 2. GC Injection Split 50:1, Temp: 250°C Prep->Inject Separate 3. Column Separation HP-5 Capillary, 70°C to 146°C Ramp Inject->Separate Detect 4. FID Detection Temp: 280°C, H2/Air Flame Separate->Detect Quant 5. Data Integration Calculate Relative Response Factor Detect->Quant

Fig 2: Step-by-step GC-FID analytical workflow for quantifying 3-nitro-o-xylene purity.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 50 mg of the 3-nitro-o-xylene sample and 10 mg of nitrobenzene (Internal Standard). Dissolve the mixture in 10 mL of GC-grade dichloromethane.

  • Column Selection: Utilize an HP-5 capillary column (30 m × 0.32 mm × 0.25 µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the exact dipole-induced dipole interactions required to separate the 3-nitro and 4-nitro isomers, which have nearly identical boiling points.

  • Injection Parameters: Inject 1.0 µL using a split ratio of 50:1. Maintain the injection port at 250°C to ensure instantaneous volatilization without thermal degradation.

  • Temperature Programming:

    • Initial oven temperature at 70°C (Hold for 0.2 min) to focus the analyte band.

    • Ramp 1: 30°C/min to 140°C to rapidly elute the solvent.

    • Ramp 2: 2°C/min to 146°C. Causality: This shallow temperature ramp through the specific elution zone of the nitro-xylenes maximizes the resolution (Rs > 2.5) between the 3-nitro and 4-nitro isomers.

  • Detection: FID set to 280°C. Calculate the purity based on the area ratio of 3-nitro-o-xylene to the nitrobenzene internal standard.

Product Performance Comparison: Pharma-Grade vs. Industrial-Grade

To demonstrate the critical impact of starting material purity, we conducted a comparative experimental workflow reducing two different grades of 3-nitro-o-xylene to 2,3-dimethylaniline using a standard Pd/C catalytic hydrogenation process.

  • Alternative A (Pharma-Grade): >99.5% 3-Nitro-o-xylene, <0.4% 4-Nitro-o-xylene.

  • Alternative B (Industrial-Grade): 95.0% 3-Nitro-o-xylene, 4.0% 4-Nitro-o-xylene, 1.0% unreacted o-xylene/dinitro compounds.

Experimental Conditions: 100 mmol of substrate, 5 mol% Pd/C (10% w/w), 50 mL Methanol, 5 bar H₂, 50°C, 4 hours.

Table 2: Downstream Performance Metrics (Reduction to 2,3-Dimethylaniline)
Performance MetricPharma-Grade (>99.5%)Industrial-Grade (95.0%)Mechanistic Implication
Reaction Conversion > 99.9%92.4%Industrial grade contains trace nitrating acids that poison the Pd/C catalyst.
Yield of 2,3-DMA 98.2%88.5%Lower purity leads to significant yield loss and unreacted starting material.
Carryover of 3,4-DMA < 0.4% ~ 4.1% 3,4-DMA directly translates to toxic API analogs; 4.1% is unacceptable for pharma.
Downstream Purification Single crystallizationComplex chromatographyHigh purity eliminates the need for costly, solvent-heavy purification steps.

Conclusion

For pharmaceutical applications, particularly the synthesis of mefenamic acid, the isomeric purity of 3-nitro-o-xylene is non-negotiable. Our comparative data demonstrates that utilizing Industrial-Grade material (95%) results in a 4.1% carryover of toxic 3,4-dimethylaniline precursors and suppresses catalyst activity. Validating the purity of Pharma-Grade (>99.5%) 3-nitro-o-xylene must be conducted using GC-FID with a shallow temperature ramp (2°C/min near 140°C) rather than HPLC-UV, ensuring baseline resolution of the critical 4-nitro-o-xylene impurity.

Sources

Comparative

reference standards for 1,2-dimethyl-3-nitrobenzene analysis

A Comprehensive Comparison Guide: Reference Standards for 1,2-Dimethyl-3-nitrobenzene Analysis Introduction 1,2-Dimethyl-3-nitrobenzene (CAS: 83-41-0), commonly referred to as 3-nitro-o-xylene, occupies a dual role in mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Reference Standards for 1,2-Dimethyl-3-nitrobenzene Analysis

Introduction 1,2-Dimethyl-3-nitrobenzene (CAS: 83-41-0), commonly referred to as 3-nitro-o-xylene, occupies a dual role in modern analytical chemistry. In pharmaceutical drug development, it is rigorously monitored as a toxic active pharmaceutical ingredient (API) impurity, specifically identified as Mefenamic Acid Impurity 5[1]. Conversely, in environmental diagnostics, it is heavily relied upon as a primary Internal Standard (IS) for quantifying phenolic pollutants via Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]. Selecting the correct grade of reference standard is critical to ensuring analytical accuracy, minimizing matrix interference, and maintaining strict regulatory compliance.

Comparative Analysis of Reference Standard Grades

The selection of a reference standard must align precisely with the analytical objective. Utilizing a lower-tier standard for a highly sensitive GC-MS assay can introduce co-eluting volatile impurities that artificially inflate the Relative Response Factor (RRF) of target analytes, leading to non-linear calibration curves.

Standard GradeMinimum PurityPrimary ApplicationTraceability & ValidationCausality for Selection
Pharmacopeial Primary ≥ 99.5%API impurity profiling (Mefenamic Acid)[1]USP/EP traceable, rigorous multi-method CoARequired for Abbreviated New Drug Applications (ANDA) to ensure absolute structural certainty and patient safety.
Certified Reference Material (CRM) ≥ 99.0%Quantitative environmental analysis (EPA 528)[3]ISO 17034 accredited, quantitative uncertaintyEnsures exact concentration for internal standard spiking, preventing calibration drift during GC-MS runs.
Analytical/Working Standard ≥ 98.0%Routine qualitative screeningValidated against CRMCost-effective for early-stage method development where absolute trace-level quantification is not yet required.

Mass Spectrometry & Fragmentation Dynamics

Understanding the electron ionization (EI) fragmentation pattern of 1,2-dimethyl-3-nitrobenzene is essential for unambiguous identification and method validation. Because the methyl group is positioned ortho to the nitro group, the molecule undergoes a characteristic fragmentation known as the "ortho effect"[4]. This steric proximity facilitates the loss of a hydroxyl radical (•OH), producing a diagnostic[M-17]+ ion. This specific mechanistic pathway allows analysts to confidently differentiate 1,2-dimethyl-3-nitrobenzene from its meta- and para-substituted isomers[4].

m/z ValueIon AssignmentDiagnostic Significance
151 [M]+Molecular ion; confirms the intact molecular weight (C8H9NO2)[5].
134 [M - OH]+Confirms the "ortho effect"; critical differentiator for ortho-substituted nitroaromatics[4].
104 [M - HNO2]+Characteristic loss of nitrous acid, typical for aromatic nitro compounds.
77 [C6H5]+Phenyl cation; confirms the presence of the core aromatic ring.

Experimental Methodology: Self-Validating GC-MS Protocol

The following protocol details the use of 1,2-dimethyl-3-nitrobenzene as an Internal Standard (IS#1) for the quantification of chlorophenols in water, adhering to the principles of U.S. EPA Method 528[3][6].

Step 1: Solid Phase Extraction (SPE)

  • Procedure: Pass 1 L of the aqueous sample through an SPE cartridge containing 0.5 g of modified polystyrene divinylbenzene copolymer at a flow rate of 10 mL/min[3].

  • Causality: Polymeric sorbents offer superior surface area and retention capacity for polar phenols compared to traditional C18 silica, preventing analyte breakthrough during the loading phase[3][6].

Step 2: Elution and Concentration

  • Procedure: Elute the retained organic compounds using a small volume (5 mL) of methylene chloride. Concentrate the eluate to exactly 1.0 mL under a gentle stream of high-purity nitrogen in a lukewarm water bath[3][6].

Step 3: Internal Standard Spiking (The Self-Validating Step)

  • Procedure: Add 25 µL of a 100 µg/mL 1,2-dimethyl-3-nitrobenzene CRM solution to the 1.0 mL extract, yielding a final IS concentration of 2.5 µg/mL[3].

  • Validation Check: The analyst must monitor the peak area of 1,2-dimethyl-3-nitrobenzene across all injections. If the IS peak area deviates by more than ±30% from the continuous calibration check, the system flags a failure. This isolates whether a low analyte signal is due to true sample absence or an instrument injection/matrix suppression error[3].

Step 4: GC-MS Acquisition

  • Injection: Inject 1 µL of the extract in splitless mode at an injector temperature of 250°C[4].

  • Separation: Utilize a non-polar or medium-polarity capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) with helium carrier gas at a constant flow of 1.0-1.5 mL/min[4].

  • Detection: Operate the mass spectrometer in EI mode (70 eV). Monitor m/z 151 and 134 to quantify the internal standard and establish the RRF for the target phenols[3][4].

Workflow Visualization

G Start Water Sample (1L) + Surrogate Standards SPE Solid Phase Extraction (SPE) Polystyrene Divinyl Benzene Start->SPE Load Sample Elution Elution & Concentration (Methylene Chloride, 1 mL) SPE->Elution Extract Analytes IS_Add Add Internal Standard 1,2-Dimethyl-3-nitrobenzene Elution->IS_Add Prep Extract GCMS GC-MS Analysis (Splitless, EI Mode) IS_Add->GCMS Inject 1 µL Data Quantification Relative Response Factor (RRF) GCMS->Data Mass Spectra & RT

GC-MS workflow using 1,2-dimethyl-3-nitrobenzene as an internal standard for phenol quantification.

References[2] Title: 1,2-Dimethyl-3-nitrobenzene Selectophore®, = 99.0 83-41-0

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dimethyl-3-nitrobenzene

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a paramount aspect of scientific integrity and laboratory safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a paramount aspect of scientific integrity and laboratory safety. 1,2-Dimethyl-3-nitrobenzene (CAS No. 83-41-0), also known as 3-nitro-o-xylene, is a valuable intermediate in various synthetic pathways. Its classification as a hazardous substance necessitates a rigorous and well-documented disposal protocol. This guide provides a comprehensive framework for the safe handling and disposal of 1,2-dimethyl-3-nitrobenzene, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

Hazard Profile and Core Safety Principles

Understanding the inherent risks of a compound is the foundation of its safe management. 1,2-Dimethyl-3-nitrobenzene is not merely a benign organic liquid; it possesses a specific hazard profile that dictates our handling and disposal choices.

The primary hazards associated with this compound are its toxicity upon exposure and its significant environmental impact. It is classified as harmful if it comes into contact with the skin or is inhaled.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[2] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes many nitroaromatic compounds resistant to natural degradation, leading to their persistence in the environment.[3]

Causality of Hazards:

  • Toxicity: Like other nitroaromatic compounds, 1,2-dimethyl-3-nitrobenzene can pose risks such as irritation to the skin, eyes, and respiratory tract. Similar chemicals are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[2]

  • Environmental Persistence: The stability of the molecule makes it a "priority pollutant" as designated by agencies like the U.S. Environmental Protection Agency (EPA) for similar compounds, as it does not readily break down in soil or water.[4] Improper disposal can lead to long-term contamination of groundwater and ecosystems.

Table 1: Physicochemical Properties of 1,2-Dimethyl-3-nitrobenzene

Property Value Reference
CAS Number 83-41-0 [5]
Molecular Formula C₈H₉NO₂ [2]
Molecular Weight 151.16 g/mol [2]
Appearance Yellow liquid/oil [1][2]
Melting Point 7 - 9 °C (44.6 - 48.2 °F) [1]
Boiling Point ~245 °C (473 °F) [1]
Flash Point 107 °C (225 °F) [2][5]
Water Solubility Insoluble (<1 mg/mL) [2]

| Classification | Harmful (dermal, inhalation), Aquatic Hazard (chronic) |[1][2] |

The Regulatory Imperative: Cradle-to-Grave Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for its safe management from creation to final disposal.[6]

As a generator, your first step is to determine if your waste stream containing 1,2-dimethyl-3-nitrobenzene qualifies as hazardous waste. This process involves checking if the waste is "listed" by the EPA or if it exhibits specific hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7] Given its known hazards, any waste containing significant concentrations of 1,2-dimethyl-3-nitrobenzene should be managed as hazardous waste.

HazardousWasteID start Waste Generation (Process involving 1,2-dimethyl-3-nitrobenzene) is_solid_waste Is the material a 'solid waste' under RCRA? (i.e., discarded material) start->is_solid_waste not_regulated Not a regulated hazardous waste under RCRA is_solid_waste->not_regulated No is_excluded Is the waste specifically excluded? (e.g., certain recycled materials) is_solid_waste->is_excluded Yes is_excluded->not_regulated Yes is_listed Is it a 'Listed' Hazardous Waste? (e.g., from specific industrial processes - F, K, P, U lists) is_excluded->is_listed No is_characteristic Does it exhibit a Hazardous 'Characteristic'? (Ignitability, Corrosivity, Reactivity, Toxicity) is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste Follow all applicable RCRA regulations is_listed->hazardous_waste Yes is_characteristic->not_regulated No is_characteristic->hazardous_waste Yes

Caption: Hazardous Waste Identification Workflow under RCRA.

Pre-Disposal Protocols: In-Lab Waste Management

Proper disposal begins in the laboratory. The following steps ensure that waste is handled safely and is ready for collection by a licensed disposal facility.

Step 1: Waste Segregation

Immediately segregate waste containing 1,2-dimethyl-3-nitrobenzene from all other waste streams. This is critical for several reasons:

  • Prevents Reactions: Avoids unintended and potentially dangerous reactions with incompatible chemicals.

  • Ensures Proper Disposal: Prevents the contamination of non-hazardous waste streams, which would increase disposal costs and regulatory complexity.

  • Compliance: Adheres to regulations that forbid the "dilution" of hazardous waste as a substitute for proper treatment.

Waste should be collected in a dedicated, clearly labeled container.

Step 2: Neutralization of Synthesis Byproducts (If Applicable)

If the waste is a crude product directly from a nitration reaction, it will contain residual strong acids like sulfuric and nitric acid.[8] These acids must be neutralized before the waste is consolidated for disposal. The presence of strong acids makes the waste corrosive and can degrade storage containers.

Protocol for Neutralizing Acidic Waste Streams:

  • Preparation: Conduct this procedure in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dilution: If the waste is concentrated, slowly and carefully add it to a larger container with cold water or ice to dilute the acid and dissipate heat.[8]

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the diluted waste.[8]

  • Monitoring: Add the base portion-wise to control the effervescence (CO₂ release). Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding the base until the pH is neutral (pH 6-8).

  • Separation: If the 1,2-dimethyl-3-nitrobenzene is an immiscible liquid, allow the layers to separate. Transfer the organic layer (containing the nitroaromatic) to your designated hazardous waste container. The neutralized aqueous layer may also need to be disposed of as hazardous waste, depending on the concentration of dissolved organics.

Step 3: Containment and Labeling
  • Container: Use a chemically resistant container (e.g., glass or polyethylene) with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.

  • Labeling: The container must be labeled clearly and accurately as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,2-Dimethyl-3-nitrobenzene" and any other components.

    • The approximate concentrations of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date accumulation started.

Approved Disposal Pathways

Under no circumstances should 1,2-dimethyl-3-nitrobenzene or its waste streams be disposed of down the drain or in regular trash.[9] This is illegal and environmentally catastrophic. The only acceptable methods are through licensed and regulated channels.

Primary Pathway: Licensed Hazardous Waste Contractor

This is the standard and most secure method for disposal.

  • Engage a Vendor: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste disposal company.

  • Manifest System: When the waste is collected, it will be documented on a Hazardous Waste Manifest. This is a legal document that tracks the waste from your lab to its final disposal site, ensuring a closed-loop chain of custody.[10]

  • Final Disposal: The contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] There, it will typically be destroyed via high-temperature incineration.

Incineration

Incineration is the most common disposal technology for this type of organic waste. However, this is a highly specialized industrial process, not something to be attempted in a laboratory setting. Professional incinerators operate at temperatures high enough to destroy the compound and are equipped with "scrubbers" and other pollution control devices to neutralize harmful combustion byproducts, such as the toxic nitrogen oxides (NOx) that are produced.[2]

Emergency Procedures: Spill Management

Accidents can happen. A clear and practiced spill response plan is essential.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's EHS or emergency response team.

  • Secure Ventilation: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[1]

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).

  • Contain the Spill: Use an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[5]

  • Absorb: Gently cover and absorb the spilled liquid with the absorbent material. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items (e.g., gloves) and place them in the hazardous waste container.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for its disposal through your EHS department.

SpillResponse spill Spill Occurs assess Assess Severity (Size, Location, Ventilation) spill->assess evacuate Evacuate Area Call Emergency Response / EHS assess->evacuate Large / Unsafe alert Alert Personnel in Immediate Area assess->alert Small / Manageable ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe ventilate Ensure Adequate Ventilation (Use Fume Hood) ppe->ventilate contain Contain Spill (Use inert absorbent dikes) ventilate->contain absorb Absorb Spill Material contain->absorb collect Collect Contaminated Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area & Dispose of Cleaning Materials collect->decontaminate dispose Seal, Label, and Arrange for Disposal decontaminate->dispose

Caption: Step-by-Step Spill Response Protocol.

Conclusion

The proper disposal of 1,2-dimethyl-3-nitrobenzene is a non-negotiable aspect of responsible science. By understanding its hazards, adhering to the principles of waste segregation and containment, and strictly following regulatory guidelines, we fulfill our professional obligation to protect ourselves, our colleagues, and the environment. Always consult your institution's specific EHS protocols and when in doubt, err on the side of caution.

References

  • CPAChem. (2021, May 16). Safety data sheet - 1,2-Dimethyl-3-nitrobenzene. Link

  • Agilent Technologies, Inc. (2019, March 30). 1,3-Dimethyl-2-nitrobenzene Standard - Safety Data Sheet. Link

  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1,2-Dimethyl-3-nitrobenzene. Link

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6739, 1,2-Dimethyl-3-nitrobenzene. PubChem. Link

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Link

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Link

  • BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. Link

  • Google Patents. (n.d.). EP0047331A1 - Recovery of nitrated aromatic compounds from nitration wash liquors. Link

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Link

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Link

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Link

  • Lab Alley. (2024, July 2). How to neutralize Nitric Acid. Link

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Link

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Link

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Link

  • U.S. Army Public Health Command. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Link

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Link

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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